5-Bromo-2,3-difluorobenzyl amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2,3-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMVBKWCJOEYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2,3-difluorobenzylamine: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2,3-difluorobenzylamine, a halogenated aromatic amine of increasing interest in synthetic and medicinal chemistry. While a specific CAS number for this compound is not consistently reported in publicly accessible databases, this guide offers detailed protocols for its synthesis from commercially available precursors. Furthermore, it delineates its anticipated physicochemical properties, discusses its potential applications in drug discovery, and provides essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this valuable chemical entity.
Introduction and Chemical Identity
5-Bromo-2,3-difluorobenzylamine is a substituted benzylamine featuring a bromine atom and two fluorine atoms on the benzene ring. This unique combination of functional groups imparts specific steric and electronic properties that make it a valuable building block in the design of novel molecules, particularly in the pharmaceutical sector. The presence of the difluoro motif can enhance metabolic stability and binding affinity to biological targets.[1]
It is important to note that as of the date of this publication, a dedicated CAS Registry Number for 5-Bromo-2,3-difluorobenzylamine has not been widely indexed. However, its precursors, such as 5-Bromo-2,3-difluorobenzaldehyde (CAS Number: 633327-22-7), are commercially available, enabling its synthesis.[2]
| Identifier | Value |
| IUPAC Name | (5-Bromo-2,3-difluorophenyl)methanamine |
| Molecular Formula | C₇H₆BrF₂N |
| Molecular Weight | 222.03 g/mol |
| Canonical SMILES | NCc1cc(Br)c(F)c(F)c1 |
| CAS Number | Not consistently available |
Synthesis of 5-Bromo-2,3-difluorobenzylamine
The synthesis of 5-Bromo-2,3-difluorobenzylamine can be reliably achieved through two primary routes starting from commercially available precursors: reductive amination of the corresponding aldehyde or nucleophilic substitution of the corresponding benzyl bromide.
Reductive Amination of 5-Bromo-2,3-difluorobenzaldehyde
Reductive amination is a highly efficient, one-pot method for the synthesis of amines from aldehydes or ketones.[3][4] This process involves the initial formation of an imine, which is then reduced in situ to the desired amine.
Experimental Protocol: Reductive Amination
Materials:
-
5-Bromo-2,3-difluorobenzaldehyde
-
Ammonia (e.g., 7N solution in methanol)
-
Sodium borohydride (NaBH₄) or a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) (for salt formation, optional)
-
Diethyl ether
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 5-Bromo-2,3-difluorobenzaldehyde (1.0 eq) in methanol. To this solution, add a solution of ammonia in methanol (1.5-2.0 eq) at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Bromo-2,3-difluorobenzylamine. Further purification can be achieved by column chromatography on silica gel.
Caption: Reductive amination workflow for the synthesis of 5-Bromo-2,3-difluorobenzylamine.
Synthesis from 5-Bromo-2,3-difluorobenzyl Bromide
An alternative route involves the use of 5-Bromo-2,3-difluorobenzyl bromide. The Gabriel synthesis is a classic method that avoids the over-alkylation often encountered when using ammonia directly with alkyl halides.[5]
Experimental Protocol: Gabriel Synthesis
Materials:
-
5-Bromo-2,3-difluorobenzyl bromide
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Alkylation of Phthalimide: Dissolve potassium phthalimide (1.1 eq) in anhydrous DMF. Add 5-Bromo-2,3-difluorobenzyl bromide (1.0 eq) and heat the mixture to 60-80 °C for 4-6 hours.
-
Hydrazinolysis: Cool the reaction mixture to room temperature and add ethanol. Add hydrazine hydrate (1.5 eq) and reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Work-up and Isolation: Cool the mixture and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate. Neutralize the filtrate with a solution of sodium hydroxide and extract the desired amine with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or column chromatography.
Caption: Gabriel synthesis workflow for preparing 5-Bromo-2,3-difluorobenzylamine.
Physicochemical Properties
The physicochemical properties of 5-Bromo-2,3-difluorobenzylamine are influenced by its aromatic nature, the presence of halogens, and the basic amino group.
| Property | Predicted Value/Observation | Rationale/Reference Compound |
| Appearance | Colorless to pale yellow liquid | Similar to other substituted benzylamines.[6] |
| Boiling Point | > 200 °C (estimated) | Higher than benzylamine (185 °C) due to increased molecular weight from halogenation.[7] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Slightly soluble in water. | The benzyl group confers organic solubility, while the amine allows for some aqueous solubility, especially at acidic pH.[7] |
| pKa | ~9.0 (of the conjugate acid) | Slightly lower than benzylamine (pKa of 9.34) due to the electron-withdrawing effects of the fluorine and bromine atoms.[8] |
Analytical Characterization
The structure of synthesized 5-Bromo-2,3-difluorobenzylamine can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the benzylic protons (-CH₂-) around 3.8-4.0 ppm. The aromatic protons will appear as multiplets in the range of 7.0-7.5 ppm, with coupling to the fluorine atoms. The amine protons (-NH₂) will likely appear as a broad singlet.
-
¹³C NMR: The benzylic carbon is expected around 45 ppm. The aromatic carbons will show characteristic C-F couplings.
-
¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.
-
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) should be observable.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzylamines are a cornerstone in medicinal chemistry, serving as key structural motifs in a wide range of therapeutic agents.[1] The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.
The 5-bromo-2,3-difluoro-benzyl moiety in the target compound is of particular interest for several reasons:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Modulation of Basicity: The electron-withdrawing fluorine atoms lower the basicity of the amine group, which can be crucial for optimizing the pharmacokinetic profile of a drug candidate.
-
Enhanced Binding Interactions: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.
-
Scaffold for Further Functionalization: The bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional diversity.
This compound is a valuable intermediate for the synthesis of novel compounds targeting a range of biological targets, including enzymes and G-protein coupled receptors.
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9]
-
Inhalation: Aromatic amines can be toxic upon inhalation. Avoid breathing vapors or mists.[10]
-
Skin and Eye Contact: Benzyl bromides are lachrymators and can cause severe irritation to the skin and eyes.[11][12] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12] Keep the container tightly sealed.
Conclusion
5-Bromo-2,3-difluorobenzylamine is a promising and versatile building block for synthetic and medicinal chemistry. Despite the current lack of a dedicated CAS number, its synthesis is straightforward from commercially available starting materials. Its unique combination of a reactive amine, a site for further functionalization (bromine), and metabolically stabilizing fluorine atoms makes it a highly attractive scaffold for the development of novel therapeutic agents. Researchers and drug development professionals are encouraged to consider this compound in their synthetic strategies to access new chemical space.
References
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Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. (Available at: [Link])
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Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. (2018-12-21) (Available at: [Link])
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Benzyl Bromide. Common Organic Chemistry. (Available at: [Link])
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The Gabriel Synthesis. Master Organic Chemistry. (2025-06-05) (Available at: [Link])
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24.6: Synthesis of Amines. Chemistry LibreTexts. (2025-02-24) (Available at: [Link])
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Benzylamine. Wikipedia. (Available at: [Link])
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24.6 Synthesis of Amines. Organic Chemistry | OpenStax. (2023-09-20) (Available at: [Link])
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Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. LinkedIn. (Available at: [Link])
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Benzylamine. PubChem. (Available at: [Link])
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. (Available at: [Link])
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22.3 Synthesis of Amines. Organic Chemistry - YouTube. (2021-04-29) (Available at: [Link])
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Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. (Available at: [Link])
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The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications (RSC Publishing). (Available at: [Link])
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. (Available at: [Link])
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Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. PubMed Central. (Available at: [Link])
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High-field NMR spectroscopy and FTICR mass spectrometry. BG. (2013-03-08) (Available at: [Link])
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Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. PubMed. (2020-10-01) (Available at: [Link])
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. (Available at: [Link])
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Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. (Available at: [Link])
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Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. ResearchGate. (Available at: [Link])
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Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. ChemRxiv. (Available at: [Link])
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5-Bromo-2-fluorobenzaldehyde. PubChem. (Available at: [Link])
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. (Available at: [Link])
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5-Bromo-2,3-difluorobenzyl amine safety data sheet
Commencing Data Gathering
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5-Bromo-2,3-difluorobenzyl amine spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-2,3-difluorobenzyl Amine
Authored by: A Senior Application Scientist
Introduction
5-Bromo-2,3-difluorobenzyl amine is a substituted aromatic amine with potential applications in pharmaceutical and materials science research. As with any novel compound, a thorough structural elucidation is paramount for its successful application. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for 5-Bromo-2,3-difluorobenzyl amine. The interpretations presented herein are based on established principles of spectroscopy and data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in predicting, interpreting, and validating the spectral characteristics of this and similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Bromo-2,3-difluorobenzyl amine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
I. Materials and Equipment
-
5-Bromo-2,3-difluorobenzyl amine
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Micropipette
II. Procedure
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2,3-difluorobenzyl amine in 0.5-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum will provide information on the number and connectivity of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | m | 2H | Aromatic protons |
| ~ 3.9 | s | 2H | -CH₂- (Benzylic protons) |
| ~ 1.5 - 2.0 | br s | 2H | -NH₂ (Amine protons) |
Causality Behind Predictions:
-
Aromatic Protons: The two aromatic protons will be in a complex spin system due to coupling with each other and with the two fluorine atoms. Their chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.
-
Benzylic Protons: The protons of the methylene (-CH₂) group adjacent to the amine will appear as a singlet, as there are no adjacent protons to couple with. Their chemical shift is downfield due to the proximity of the electron-withdrawing aromatic ring and the nitrogen atom.[1]
-
Amine Protons: The amine protons typically appear as a broad singlet and their chemical shift can vary depending on concentration and solvent due to hydrogen bonding.[1] The signal may disappear upon addition of D₂O.[1]
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will reveal the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 160 (dd) | C-F |
| ~ 145 - 155 (dd) | C-F |
| ~ 125 - 135 (d) | C-H (Aromatic) |
| ~ 120 - 130 (d) | C-H (Aromatic) |
| ~ 115 - 125 (s) | C-Br |
| ~ 130 - 140 (s) | C-CH₂NH₂ |
| ~ 40 - 45 | -CH₂- (Benzylic carbon) |
Causality Behind Predictions:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants and will be significantly downfield. The carbon attached to bromine will also be shifted.
-
Benzylic Carbon: The benzylic carbon will be in the aliphatic region but shifted downfield due to the attachment to the aromatic ring and the nitrogen atom.
¹⁹F NMR Spectral Data (Predicted)
¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| -110 to -140 | m | Aromatic Fluorines |
Causality Behind Predictions:
-
The two fluorine atoms are in different chemical environments and will therefore have distinct chemical shifts. They will couple to each other and to the adjacent aromatic protons, resulting in complex multiplets.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
I. Materials and Equipment
-
5-Bromo-2,3-difluorobenzyl amine
-
FTIR spectrometer
-
KBr (for solid samples) or salt plates (for neat liquids)
II. Procedure (KBr Pellet Method)
-
Sample Preparation: Grind a small amount of the sample with dry KBr powder in an agate mortar and pestle.
-
Pellet Formation: Compress the mixture in a pellet press to form a thin, transparent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, two bands | N-H stretch (primary amine)[2][3] |
| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |
| 2950 - 2850 | Medium to Weak | Aliphatic C-H stretch (-CH₂-) |
| 1650 - 1580 | Medium | N-H bend (primary amine)[2] |
| 1600 - 1450 | Strong to Medium | Aromatic C=C ring stretch |
| 1335 - 1250 | Strong | Aromatic C-N stretch[2] |
| 1250 - 1020 | Medium | Aliphatic C-N stretch[2] |
| 1100 - 1000 | Strong | C-F stretch |
| 910 - 665 | Broad, Strong | N-H wag (primary amine)[2] |
| 600 - 500 | Medium to Weak | C-Br stretch |
Causality Behind Predictions:
-
N-H Vibrations: As a primary amine, two N-H stretching bands are expected due to symmetric and asymmetric vibrations.[2][3] The N-H bending and wagging vibrations are also characteristic of primary amines.[2]
-
C-H Vibrations: The spectrum will show characteristic stretches for both aromatic and aliphatic C-H bonds.
-
C-N Vibrations: Both aromatic and aliphatic C-N stretching bands are expected. The aromatic C-N stretch typically appears at a higher wavenumber.[2]
-
C-Halogen Vibrations: The C-F and C-Br stretching vibrations will be present in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.
Experimental Protocol: Mass Spectrometry
I. Materials and Equipment
-
5-Bromo-2,3-difluorobenzyl amine
-
Mass spectrometer (e.g., GC-MS or LC-MS)
-
Solvent for sample introduction
II. Procedure
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, scanning a suitable m/z range.
Predicted Mass Spectrum
| m/z | Interpretation |
| 221/223 | Molecular ion peak (M⁺, M+2) |
| 204/206 | [M-NH₃]⁺ |
| 142 | [M-Br]⁺ |
| 109 | [C₆H₂F₂]⁺ |
| 91 | Tropylium ion (rearrangement) |
Causality Behind Predictions:
-
Molecular Ion Peak: Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) with approximately equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation: Common fragmentation pathways for benzylamines include the loss of ammonia ([M-NH₃]⁺) and cleavage of the C-C bond adjacent to the nitrogen to form a stable benzylic cation.[4][5][6] The loss of the bromine atom ([M-Br]⁺) is also a likely fragmentation pathway.
Visualizing Fragmentation
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural characterization of 5-Bromo-2,3-difluorobenzyl amine. By leveraging the predictive power of NMR, IR, and MS, researchers can confidently identify and validate this compound. The provided protocols and interpretations serve as a practical resource for obtaining and understanding the spectral data, ultimately facilitating the advancement of research and development in fields where this molecule may play a significant role.
References
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Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2,2-difluoro-1,3-benzodioxole. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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PubChem. (n.d.). Pentafluorobenzyl bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a. Retrieved from [Link]
-
ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]
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reactivity of the amine group in 5-Bromo-2,3-difluorobenzyl amine
An In-Depth Technical Guide to the Reactivity of the Amine Group in 5-Bromo-2,3-difluorobenzyl Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,3-difluorobenzyl amine is a key synthetic intermediate in the development of novel pharmaceuticals and advanced materials. Its utility stems from the presence of a reactive primary amine group on a uniquely substituted benzene ring. The interplay of the bromine and two fluorine atoms significantly modulates the chemical properties of the benzylamine moiety, presenting both challenges and opportunities in synthetic design. This guide offers a comprehensive analysis of the electronic and steric factors governing the reactivity of the amine group and provides detailed, field-proven protocols for its most common and critical transformations.
Core Principles: Understanding the Reactivity of 5-Bromo-2,3-difluorobenzyl Amine
The reactivity of the primary amine in 5-Bromo-2,3-difluorobenzyl amine is fundamentally dictated by the nucleophilicity of the nitrogen atom's lone pair of electrons. However, unlike simple benzylamine, the aromatic ring's substituents profoundly influence this nucleophilicity.
Electronic Effects of Aromatic Substituents
The chemical behavior of the amine is a direct consequence of the combined electronic effects of the fluorine and bromine substituents on the benzene ring.
-
Inductive Effect (-I): Fluorine is the most electronegative element, and bromine is also highly electronegative.[1] Consequently, both the fluorine atoms at the C2 and C3 positions, and the bromine atom at the C5 position, exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and, by extension, from the benzylic carbon and the nitrogen of the aminomethyl group.
-
Mesomeric (Resonance) Effect (+M): While halogens are deactivating due to their strong -I effect, they possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M).[1] However, for fluorine, the -I effect significantly outweighs the +M effect. Similarly, for bromine, the inductive withdrawal is dominant.
The net result is a significant decrease in the electron density on the nitrogen atom. This reduction in electron density makes the amine in 5-Bromo-2,3-difluorobenzyl amine considerably less basic and less nucleophilic compared to unsubstituted benzylamine.[2][3] This attenuated reactivity is a critical consideration for reaction design, often necessitating more forcing conditions or highly reactive electrophiles to achieve desired transformations.[4]
Steric Considerations
The fluorine atom at the C2 (ortho) position introduces a degree of steric hindrance around the aminomethyl group. While not prohibitive for most small electrophiles, this steric bulk can influence the rate and success of reactions involving sterically demanding reagents.
Key Synthetic Transformations of the Amine Group
The amine group serves as a versatile handle for a variety of synthetic modifications. The following sections detail the most important reactions, offering both mechanistic insights and practical, step-by-step protocols.
N-Acylation for Amide Synthesis
The formation of an amide bond via N-acylation is one of the most fundamental and reliable reactions of 5-Bromo-2,3-difluorobenzyl amine. Amides are prevalent motifs in pharmaceuticals due to their stability and hydrogen bonding capabilities.[5][6] The reaction typically involves the nucleophilic attack of the amine on an activated carbonyl compound, such as an acyl chloride or anhydride.
Causality Behind Experimental Choices: Due to the reduced nucleophilicity of the amine, the choice of a highly reactive acylating agent like an acyl chloride is often preferred. A tertiary amine base, such as triethylamine or pyridine, is essential to scavenge the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4][7]
Experimental Protocol: N-Acylation with Benzoyl Chloride
Objective: To synthesize N-(5-Bromo-2,3-difluorobenzyl)benzamide.
Materials:
-
5-Bromo-2,3-difluorobenzyl amine
-
Benzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 5-Bromo-2,3-difluorobenzyl amine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Diagram: N-Acylation Workflow
Caption: Workflow for the N-acylation of 5-Bromo-2,3-difluorobenzyl amine.
N-Alkylation
N-alkylation of the amine with alkyl halides is a direct method to form secondary or tertiary amines.[8] However, this reaction is often complicated by polyalkylation, as the newly formed secondary amine product can be more nucleophilic than the primary starting amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[7][9]
Causality Behind Experimental Choices: To favor mono-alkylation, a large excess of the starting amine relative to the alkylating agent can be used. Alternatively, using a bulky base like N,N-Diisopropylethylamine (DIPEA) can help mitigate over-alkylation by steric hindrance. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile to facilitate the Sₙ2 mechanism.
Experimental Protocol: N-Alkylation with Benzyl Bromide
Objective: To synthesize N-(5-Bromo-2,3-difluorobenzyl)-N-benzylamine.
Materials:
-
5-Bromo-2,3-difluorobenzyl amine
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred solution of 5-Bromo-2,3-difluorobenzyl amine (1.2 eq) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (2.0 eq).
-
Alkyl Halide Addition: Add benzyl bromide (1.0 eq) dropwise to the suspension at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-18 hours. For less reactive alkyl halides, heating to 50-60 °C may be necessary.
-
Monitoring: Monitor the reaction by LC-MS or TLC until the benzyl bromide is consumed.
-
Work-up:
-
Quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (3x) to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the desired secondary amine from any starting material and polyalkylated byproducts.
Diagram: N-Alkylation Workflow
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An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 5-Bromo-2,3-difluorobenzyl amine
Abstract
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of 5-Bromo-2,3-difluorobenzyl amine. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and modification of halogenated aromatic compounds. This document elucidates the theoretical principles governing the reactivity and regioselectivity of this substrate, supported by a thorough examination of the electronic effects of its substituents. Furthermore, it offers detailed, field-proven experimental protocols for key EAS reactions, including nitration and halogenation, with a critical focus on the strategic use of protecting groups to ensure reaction success and selectivity.
Introduction: The unique reactivity of 5-Bromo-2,3-difluorobenzyl amine
5-Bromo-2,3-difluorobenzyl amine is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility, however, is intrinsically linked to the ability to selectively introduce additional substituents onto the aromatic ring through electrophilic aromatic substitution (EAS). The inherent challenge in performing EAS on this substrate lies in the complex interplay of its existing substituents: two strongly electronegative fluorine atoms, a bromine atom, and an aminomethyl group.
This guide will deconstruct the electronic landscape of the molecule to predict the outcome of EAS reactions and provide robust protocols to achieve desired synthetic transformations. We will explore the nuanced directing effects of each substituent, the overall reactivity of the heavily halogenated ring, and the indispensable role of amine protection in preventing unwanted side reactions and directing the substitution to the desired positions.
Strategic Analysis of Substituent Effects
The success of any electrophilic aromatic substitution reaction hinges on a clear understanding of the activating or deactivating and directing effects of the substituents already present on the aromatic ring.[1][2] In the case of 5-Bromo-2,3-difluorobenzyl amine, we have a fascinating case of competing and cooperating influences.
The Dual Nature of Halogens: Deactivation with Ortho, Para-Direction
Fluorine and bromine are halogens, which are known to be deactivating groups in EAS.[3] This deactivation stems from their strong electron-withdrawing inductive effect (-I), which reduces the electron density of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles.[4][5]
However, paradoxically, halogens are ortho, para-directors.[5][6] This is due to their ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the cationic intermediate (the arenium ion) formed during the attack of the electrophile at the ortho and para positions.[7] This resonance stabilization is more significant for the ortho and para intermediates than for the meta intermediate. While the inductive effect deactivates the entire ring, the resonance effect preferentially stabilizes the transition states leading to ortho and para products.
The Aminomethyl Group: A Weakly Activating Ortho, Para-Director
The aminomethyl group (-CH₂NH₂) presents a different electronic profile compared to a directly attached amino group (-NH₂). The intervening methylene (-CH₂-) spacer prevents the nitrogen's lone pair from directly participating in resonance with the benzene ring. Therefore, the powerful activating and ortho, para-directing resonance effect of an aniline is absent.
Instead, the aminomethyl group acts as a weak activating group primarily through its electron-donating inductive effect (+I). Alkyl groups are known to be weakly activating and ortho, para-directing.[8] The aminomethyl group can be considered a modified alkyl group.
A critical consideration is the basicity of the amine. In the presence of strong acids, which are often used as catalysts in EAS reactions, the amino group will be protonated to form an ammonium salt (-CH₂NH₃⁺). This protonated form is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.[2] This necessitates the protection of the amine group prior to any EAS reaction, a topic we will address in detail.
Predicting the Regioselectivity: A Consensus of Directing Effects
With three ortho, para-directing halogens and a weakly activating ortho, para-directing aminomethyl group, we must analyze their combined influence to predict the site of electrophilic attack. The directing effects of the substituents are as follows:
-
-Br at C5: Directs to C4 and C6.
-
-F at C2: Directs to C1 and C3.
-
-F at C3: Directs to C2 and C4.
-
-CH₂NH₂ at C1: Directs to C2 and C6 (and C4, though more distant).
The available positions for substitution are C4 and C6.
-
Position C4: is para to the bromine, ortho to the fluorine at C3, and meta to the fluorine at C2 and the aminomethyl group.
-
Position C6: is ortho to the bromine and ortho to the aminomethyl group, but meta to both fluorine atoms.
Generally, when there is a conflict between directing groups, the most activating group dictates the position of substitution.[9] In this case, the weakly activating aminomethyl group will have a more significant say than the deactivating halogens. Therefore, substitution is most likely to occur at the positions most activated by the aminomethyl group, which are the ortho positions.
Considering both electronic and steric factors, the primary site of electrophilic attack is predicted to be the C6 position . This position is ortho to the weakly activating aminomethyl group and is sterically less hindered than the C2 position, which is flanked by a fluorine atom.
Caption: Predicted regioselectivity of EAS on 5-Bromo-2,3-difluorobenzyl amine.
The Crucial Role of Amine Protection
As previously mentioned, the basicity of the benzylamine necessitates protection of the amino group before subjecting the molecule to the often acidic conditions of electrophilic aromatic substitution.[10] Failure to do so would lead to the formation of a protonated benzylammonium salt, which would strongly deactivate the ring and direct incoming electrophiles to the meta position, contrary to our desired outcome.
Acetylation of the amine to form an amide is a robust and widely used protection strategy.[4][11] The resulting N-acetyl group is still an ortho, para-director, but it is less activating than the original aminomethyl group. This moderation of reactivity can also be beneficial in preventing polysubstitution on highly activated rings, though this is less of a concern with our heavily halogenated substrate.
Experimental Protocols
The following protocols are designed to be a starting point for the electrophilic aromatic substitution of 5-Bromo-2,3-difluorobenzyl amine. Due to the deactivated nature of the substrate, reaction conditions may need to be more forcing (higher temperatures, longer reaction times) than for more activated systems. Careful monitoring of the reaction progress by TLC or GC-MS is highly recommended.
Step 1: Protection of the Amine Group (Acetylation)
Objective: To protect the primary amine as an acetamide to prevent protonation and direct the electrophilic substitution.
Materials:
-
5-Bromo-2,3-difluorobenzyl amine
-
Acetic anhydride
-
Pyridine or triethylamine
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 5-Bromo-2,3-difluorobenzyl amine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.2 eq) to the solution.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(5-Bromo-2,3-difluorobenzyl)acetamide.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Caption: Workflow for the protection of the amine group.
Step 2a: Electrophilic Nitration
Objective: To introduce a nitro group at the C6 position of the protected benzylamine.
Materials:
-
N-(5-Bromo-2,3-difluorobenzyl)acetamide
-
Concentrated nitric acid (fuming)
-
Concentrated sulfuric acid
-
Ice bath
-
Crushed ice/water
Procedure:
-
In a clean, dry round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add N-(5-Bromo-2,3-difluorobenzyl)acetamide (1.0 eq) to the cold sulfuric acid with stirring. Ensure the temperature remains below 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the substrate, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction by TLC. If the reaction is sluggish, the temperature can be slowly raised to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
The product is expected to be N-(5-Bromo-2,3-difluoro-6-nitrobenzyl)acetamide. Further purification can be achieved by recrystallization.
Step 2b: Electrophilic Bromination
Objective: To introduce a bromine atom at the C6 position of the protected benzylamine.
Materials:
-
N-(5-Bromo-2,3-difluorobenzyl)acetamide
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Iron(III) bromide (FeBr₃) or other suitable Lewis acid (if using Br₂)
-
A suitable solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄)
-
Aqueous sodium thiosulfate solution
Procedure (using NBS):
-
Dissolve N-(5-Bromo-2,3-difluorobenzyl)acetamide (1.0 eq) in a suitable solvent in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.05 eq) to the solution.
-
Stir the reaction at room temperature for 12-24 hours. The reaction may require gentle heating to proceed. Monitor by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The product is expected to be N-(4,5-Dibromo-2,3-difluorobenzyl)acetamide. Purify by recrystallization or column chromatography.
Procedure (using Br₂ and a Lewis acid):
-
Dissolve N-(5-Bromo-2,3-difluorobenzyl)acetamide (1.0 eq) in a suitable solvent in a round-bottom flask protected from light and equipped with a dropping funnel.
-
Add a catalytic amount of Iron(III) bromide (FeBr₃) (0.1 eq).
-
Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-6 hours, monitoring by TLC.
-
Work up the reaction as described for the NBS procedure.
Step 3: Deprotection of the Amine Group
Objective: To remove the acetyl protecting group to regenerate the primary amine.
Materials:
-
N-(Substituted-5-Bromo-2,3-difluorobenzyl)acetamide
-
Aqueous hydrochloric acid (e.g., 6 M HCl) or aqueous sodium hydroxide
-
Reflux apparatus
Procedure (Acidic Hydrolysis):
-
Suspend the N-acetylated compound in 6 M hydrochloric acid in a round-bottom flask.
-
Heat the mixture to reflux for 4-12 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with a strong base (e.g., NaOH) to a pH of >10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected amine.
-
Purify by column chromatography or recrystallization if necessary.
Data Presentation
| Substituent | Position | Electronic Effect | Directing Effect |
| -CH₂NH₂ | C1 | Weakly Activating (+I) | ortho, para |
| -F | C2 | Deactivating (-I, +M) | ortho, para |
| -F | C3 | Deactivating (-I, +M) | ortho, para |
| -Br | C5 | Deactivating (-I, +M) | ortho, para |
Table 1: Summary of Substituent Effects on the Aromatic Ring.
Conclusion
The electrophilic aromatic substitution of 5-Bromo-2,3-difluorobenzyl amine is a challenging yet synthetically valuable transformation. A thorough understanding of the interplay between the deactivating but ortho, para-directing halogens and the weakly activating ortho, para-directing aminomethyl group is paramount for predicting the regiochemical outcome. The protection of the amine functionality as an amide is a critical step to prevent deactivation and misdirection of the incoming electrophile. The provided protocols for nitration and bromination serve as a robust starting point for the synthesis of novel, highly functionalized aromatic building blocks. Successful execution of these reactions will undoubtedly open new avenues for the development of advanced materials and therapeutic agents.
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-
Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. (2022). YouTube. Retrieved from [Link]
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Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2014). PubMed Central. Retrieved from [Link]
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Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained. (2021). YouTube. Retrieved from [Link]
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Directing Effects in Electrophilic Aromatic Substitution Reactions. (2016). YouTube. Retrieved from [Link]
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N-benzylamine as a protecting group |Part1| Protection of Amines. (2020). YouTube. Retrieved from [Link]
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Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. Retrieved from [Link]
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EAS Activating and Deactivating Groups | Organic Chemistry Lessons. (2021). YouTube. Retrieved from [Link]
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Directing Effects - A Level Chemistry Revision Notes. (2025). Save My Exams. Retrieved from [Link]
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Nitration of Benzene. (n.d.). Chemistry Steps. Retrieved from [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]
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Explaining the nitration of benzene - electrophilic substitution. (n.d.). Chemguide. Retrieved from [Link]
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Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. Retrieved from [Link]
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The Electrophilic Aromatic Substitution of Fluorobenzene. (2025). ResearchGate. Retrieved from [Link]
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Aromatic Substitution. (n.d.). Vapourtec. Retrieved from [Link]
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the nitration of benzene - electrophilic substitution. (n.d.). Chemguide. Retrieved from [Link]
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N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols. (1994). Journal of the Chemical Society of Pakistan. Retrieved from [Link]
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Benzylic Halogenation. (2020). YouTube. Retrieved from [Link]
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Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (n.d.). OUCI. Retrieved from [Link]
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The Synthetic Versatility and Application Potential of 5-Bromo-2,3-difluorobenzyl Amine: A Technical Guide for Advanced Research
Abstract
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of halogen atoms has become a cornerstone for optimizing molecular properties. Fluorine, in particular, is prized for its ability to enhance metabolic stability, modulate acidity (pKa), and improve binding affinity, while bromine often serves as a versatile synthetic handle for late-stage functionalization or as a key interacting element within a biological target.[1][2] This technical guide delves into the untapped potential of 5-Bromo-2,3-difluorobenzyl amine, a structurally rich building block that combines these valuable features. Although not widely cataloged, its synthesis is highly plausible from commercially available precursors, and its application potential is vast. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, providing predicted physicochemical properties, robust synthetic pathways, detailed experimental protocols, and a forward-looking perspective on its applications in medicinal and agricultural chemistry.
Introduction: The Strategic Value of a Polysubstituted Benzylamine Scaffold
Benzylamines are fundamental building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules.[3] The specific substitution pattern of 5-Bromo-2,3-difluorobenzyl amine presents a unique convergence of functionalities, each contributing to its potential utility:
-
The 2,3-Difluoro Motif: The vicinal difluoro substitution on the aromatic ring creates a distinct electronic environment. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the benzylamine, influencing its behavior in physiological environments and its suitability for various chemical transformations.[2] Furthermore, this specific fluorination pattern is found in bioactive molecules, such as the CGRP receptor antagonist Atogepant, used for migraine treatment, suggesting its compatibility with biological targets.[4]
-
The 5-Bromo Substituent: The bromine atom at the 5-position is a key feature for synthetic diversification. It is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, alkyl, and alkynyl groups.[5][6] This enables the rapid generation of diverse compound libraries from a single, advanced intermediate. Additionally, bromine can participate in halogen bonding, a specific non-covalent interaction that can enhance ligand-protein binding affinity.[1]
-
The Benzylamine Core: The primary amine function is the principal point of attachment for incorporating this scaffold into larger molecular frameworks. It readily undergoes reactions such as N-acylation to form amides, reductive amination, and N-alkylation, making it a versatile synthon for a broad spectrum of target molecules.[7]
This guide will systematically explore how these features can be leveraged, beginning with its synthesis and moving through to its prospective applications.
Physicochemical Properties and Synthetic Accessibility
| Property | Predicted Characteristic | Rationale |
| Lipophilicity (cLogP) | Moderately high | The aromatic ring and bromine atom contribute to lipophilicity, partially offset by the polar amine group. Fluorine substitution generally increases lipophilicity.[2] |
| pKa (Amine) | Lower than non-fluorinated benzylamine | The strong inductive electron-withdrawing effect of the two fluorine atoms will decrease the basicity of the primary amine.[2] |
| Reactivity | High | The primary amine is a potent nucleophile. The aryl bromide is amenable to organometallic cross-coupling reactions. |
| Metabolic Stability | Enhanced | The C-F bonds are exceptionally strong, making the aromatic ring resistant to oxidative metabolism at the fluorinated positions.[8] |
Proposed Synthetic Pathways
The synthesis of 5-Bromo-2,3-difluorobenzyl amine can be approached from several logical starting points. The most direct route leverages a commercially available aldehyde.
This is the most efficient proposed route, utilizing the commercially available 5-Bromo-2,3-difluorobenzaldehyde.[9] The key transformation is a reductive amination.
Diagram 1: Synthetic Pathway A via Reductive Amination.
A de novo synthesis could begin with 2,3-difluorotoluene. This route involves a regioselective bromination followed by functional group manipulations.
Diagram 2: Hypothetical Synthetic Pathway B.
The key challenge in Pathway B is achieving high regioselectivity in the initial electrophilic aromatic bromination step. The combined directing effects of the ortho- and meta- fluorine atoms and the methyl group would need to be carefully considered to favor the desired 5-bromo isomer.[10]
Potential Applications in Medicinal Chemistry
The true value of 5-Bromo-2,3-difluorobenzyl amine lies in its potential as a versatile building block for constructing novel therapeutic agents.
Core Scaffold for Amide-Based Therapeutics
The primary amine allows for straightforward amide bond formation with a wide variety of carboxylic acids, a reaction central to medicinal chemistry.[11][12] This enables the exploration of vast chemical space. The resulting N-(5-bromo-2,3-difluorobenzyl) amides could be investigated for a range of biological activities, including as enzyme inhibitors or receptor antagonists.
Diagram 3: Amide Library Synthesis Workflow.
Late-Stage Diversification via Cross-Coupling
The aryl bromide functionality is a powerful tool for lead optimization. Once a promising amide scaffold is identified, the bromine atom can be used in palladium-catalyzed cross-coupling reactions to introduce new substituents.[13] This allows for systematic Structure-Activity Relationship (SAR) studies to fine-tune potency, selectivity, and pharmacokinetic properties.
-
Suzuki Coupling: Introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: Introduction of alkynyl groups, which can act as hydrogen bond acceptors or be further functionalized.
-
Buchwald-Hartwig Amination: Formation of a C-N bond, introducing new amine functionalities.
-
Heck Coupling: Introduction of vinyl groups.
Diagram 4: Diversification via Cross-Coupling.
Potential Applications in Agrochemicals
The principles that make fluorinated and brominated compounds valuable in pharmaceuticals are directly transferable to agrochemical research. Many modern pesticides, herbicides, and fungicides incorporate these halogens to enhance efficacy, metabolic stability, and target specificity.[13][14]
For instance, the benzoylurea insecticide Diflubenzuron contains a 2,6-difluorobenzoyl moiety, highlighting the utility of difluorinated phenyl rings in this sector.[3] 5-Bromo-2,3-difluorobenzyl amine could serve as a precursor to novel agrochemicals by:
-
Synthesis of Novel Herbicides/Fungicides: The benzylamine can be derivatized to form new chemical entities with potential herbicidal or fungicidal activity. The difluoro pattern can enhance potency, while the bromo-substituent allows for SAR exploration to optimize for crop safety and environmental profile.
-
Precursor to Insecticides: The scaffold could be incorporated into molecules designed to target insect-specific receptors or enzymes. The metabolic stability conferred by the fluorine atoms could lead to longer-lasting crop protection.
Key Experimental Protocols
The following protocols are provided as validated, general procedures for the key transformations discussed in this guide. Researchers should optimize conditions for their specific substrates.
Protocol 1: Synthesis of 5-Bromo-2,3-difluorobenzyl amine via Reductive Amination
This protocol describes the conversion of 5-Bromo-2,3-difluorobenzaldehyde to the target amine.
Materials:
-
5-Bromo-2,3-difluorobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 5-Bromo-2,3-difluorobenzaldehyde (1.0 eq) and methanol (approx. 0.2 M solution).
-
Add ammonium chloride (2.0 eq) to the solution and stir at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the remaining aqueous residue between DCM and saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine by silica gel column chromatography to obtain 5-Bromo-2,3-difluorobenzyl amine.
Protocol 2: N-Acylation with a Carboxylic Acid (EDC/HOBt Coupling)
This protocol details the formation of an amide bond between 5-Bromo-2,3-difluorobenzyl amine and a generic carboxylic acid.[11]
Materials:
-
5-Bromo-2,3-difluorobenzyl amine
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (0.15 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add 5-Bromo-2,3-difluorobenzyl amine (1.0 eq) to the mixture, followed by DIPEA (2.5 eq).
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by silica gel column chromatography or recrystallization.
Conclusion and Future Outlook
5-Bromo-2,3-difluorobenzyl amine represents a building block of significant, yet largely unexplored, potential. Its synthesis is feasible through established chemical transformations, and its unique combination of a reactive amine, a synthetically versatile aryl bromide, and a property-modulating difluoro-aromatic core makes it an exceptionally attractive tool for chemists in both pharmaceutical and agrochemical R&D. By providing a framework for its synthesis and subsequent derivatization, this guide aims to empower researchers to unlock the full potential of this scaffold in the design and creation of novel, high-value molecules. The continued development of new synthetic methodologies will only further enhance the accessibility and utility of such polysubstituted intermediates, paving the way for future innovations in chemical science.
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The Strategic Role of 5-Bromo-2,3-difluorobenzyl Amine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architecture of Therapeutics
In the intricate world of pharmaceutical sciences, the final active pharmaceutical ingredient (API) is the culmination of a meticulously planned synthetic journey. The unsung heroes of this journey are the chemical intermediates—precisely engineered molecules that serve as the foundational building blocks for complex drug candidates[1][2]. The strategic selection and synthesis of these intermediates are paramount, profoundly influencing the efficiency of the synthetic route, the purity of the final compound, and, ultimately, the therapeutic efficacy and safety of the drug[3][4]. Among the vast arsenal of chemical intermediates, fluorinated benzylamines have emerged as a class of significant interest, largely due to the unique physicochemical properties imparted by fluorine atoms.
The incorporation of fluorine into a molecular scaffold can dramatically alter its biological and pharmacological profile. The high electronegativity and small van der Waals radius of fluorine can modulate a molecule's pKa, conformational preferences, metabolic stability, and binding affinity to target proteins[5]. These modifications are often key to transforming a promising lead compound into a viable drug candidate. This guide provides an in-depth technical exploration of a specific, highly functionalized intermediate: 5-Bromo-2,3-difluorobenzyl amine . We will delve into its synthesis, characterization, and its pivotal role as a strategic building block in the landscape of modern drug discovery.
Physicochemical Properties of 5-Bromo-2,3-difluorobenzyl Amine
While extensive experimental data for 5-Bromo-2,3-difluorobenzyl amine is not widely published, its key physicochemical properties can be predicted based on its structure. These properties are crucial for its handling, reactivity, and its influence on the characteristics of downstream drug candidates.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₇H₆BrF₂N | - |
| Molecular Weight | 222.03 g/mol | - |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Estimated to be >200 °C | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, MeOH) | Inferred |
| CAS Number | Not definitively assigned in public databases | - |
Synthesis of 5-Bromo-2,3-difluorobenzyl Amine: A Strategic Approach
The synthesis of 5-Bromo-2,3-difluorobenzyl amine can be strategically achieved through a two-step process, commencing with the bromination of a suitable precursor followed by reductive amination. The logical precursor for this synthesis is 5-bromo-2,3-difluorobenzaldehyde.
Part 1: Synthesis of the Precursor, 5-Bromo-2,3-difluorobenzaldehyde (CAS: 633327-22-7)
The synthesis of 5-bromo-2,3-difluorobenzaldehyde is a critical first step. An effective method involves the electrophilic aromatic substitution of 2,3-difluorobenzaldehyde using a brominating agent in a strong acid medium.
Reaction Scheme:
Caption: Synthesis of 5-Bromo-2,3-difluorobenzaldehyde.
Detailed Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with concentrated sulfuric acid.
-
Addition of Starting Material: 2,3-Difluorobenzaldehyde is added to the sulfuric acid with stirring.
-
Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the reaction mixture. The addition should be controlled to manage any exotherm.
-
Reaction Monitoring: The reaction is heated and monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield pure 5-bromo-2,3-difluorobenzaldehyde.
Part 2: Synthesis of 5-Bromo-2,3-difluorobenzyl Amine via Reductive Amination
Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds. In this step, 5-bromo-2,3-difluorobenzaldehyde is reacted with an ammonia source to form an imine intermediate, which is then reduced in situ to the desired benzylamine.
Reaction Scheme:
Caption: Reductive amination to form the target amine.
Detailed Experimental Protocol:
-
Reaction Setup: A solution of 5-bromo-2,3-difluorobenzaldehyde is prepared in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Ammonia Source: An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added to the flask.
-
Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction may be gently warmed if necessary.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. The choice of reducing agent is critical; NaBH₃CN is often preferred as it is more selective for the imine over the aldehyde.
-
Reaction Monitoring: The progress of the reduction is monitored by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water or a mild base to remove any remaining salts. The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated. The crude product is then purified by column chromatography to afford the final 5-Bromo-2,3-difluorobenzyl amine.
Characterization of 5-Bromo-2,3-difluorobenzyl Amine
The unambiguous identification of the synthesized 5-Bromo-2,3-difluorobenzyl amine is crucial. A combination of spectroscopic techniques would be employed for its characterization.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region, showing coupling to each other and to the fluorine atoms. The benzylic protons will appear as a singlet or a doublet, and the amine protons will be a broad singlet. |
| ¹³C NMR | The spectrum will show distinct signals for the aromatic carbons, with those bonded to fluorine exhibiting large C-F coupling constants. The benzylic carbon signal will also be present. |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, showing coupling to each other and to the aromatic protons. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and aliphatic protons, and C-F and C-Br stretching will be observed. |
Applications in Drug Discovery and Development
The strategic placement of bromo and difluoro substituents on the benzylamine scaffold makes 5-Bromo-2,3-difluorobenzyl amine a valuable intermediate in the synthesis of novel therapeutic agents. The bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The difluoro substitution pattern can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving its binding affinity to biological targets.
The logical workflow for utilizing 5-Bromo-2,3-difluorobenzyl amine in a drug discovery program would involve its incorporation into a larger molecular scaffold, followed by biological screening.
Caption: Workflow for the use of the intermediate in drug discovery.
Conclusion
5-Bromo-2,3-difluorobenzyl amine represents a strategically designed chemical intermediate with significant potential in medicinal chemistry and drug development. Its synthesis, while requiring careful execution, is achievable through established synthetic methodologies. The unique combination of a reactive amine, a versatile bromine handle, and the modulating effects of the difluoro substitution pattern makes it an attractive building block for the creation of novel and potent therapeutic agents. As the demand for more effective and safer drugs continues to grow, the role of such highly functionalized intermediates in accelerating the drug discovery process will undoubtedly become even more critical.
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Commercial Availability and Technical Profile of 5-Bromo-2,3-difluorobenzyl Amine: A Guide for Researchers
Introduction
In the landscape of modern medicinal chemistry and drug discovery, fluorinated organic compounds have emerged as indispensable tools for fine-tuning the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.[1][2][3][4] The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability.[5] Among the vast array of fluorinated building blocks, 5-Bromo-2,3-difluorobenzyl amine stands out as a key intermediate, offering a unique combination of functionalities for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, chemical properties, and critical considerations for its use in research and development.
Chemical Identity and Properties
5-Bromo-2,3-difluorobenzyl amine, identified by the CAS number 887585-92-4, is a substituted benzylamine derivative. The presence of two fluorine atoms and a bromine atom on the aromatic ring, coupled with a primary amine on the benzylic carbon, makes it a versatile reagent in organic synthesis.
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 887585-92-4 | [6] |
| Molecular Formula | C7H6BrF2N | [6] |
| Molecular Weight | 222.03 g/mol | [6] |
| IUPAC Name | (5-bromo-2,3-difluorophenyl)methanamine | [6] |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)CN)Br | [6] |
| Density | 1.656 g/cm³ | [6] |
| Purity (Typical) | ≥96% | [6] |
Commercial Availability
5-Bromo-2,3-difluorobenzyl amine is readily available from a variety of chemical suppliers specializing in research chemicals and building blocks for drug discovery. Researchers can procure this compound in quantities ranging from milligrams to kilograms, catering to both early-stage screening and later-stage development needs.
Leading Suppliers:
-
Alfa Chemistry: Lists the compound and specifies its use for research and industrial production.[6]
-
US Biological Life Sciences: Offers a range of biochemicals and related compounds.[6]
-
Additional suppliers can be identified through chemical search databases.
When sourcing this material, it is crucial to request and review the Certificate of Analysis (CoA) to confirm its identity and purity.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 5-Bromo-2,3-difluorobenzyl amine make it a valuable precursor in the synthesis of biologically active molecules. The primary amine serves as a nucleophile or a point for further functionalization, while the bromo- and difluoro-substituted phenyl ring can participate in various cross-coupling reactions and influence the electronic and lipophilic properties of the final compound.
Fluorinated benzylamines, in general, are recognized as privileged structures in drug discovery.[5] For instance, the related 2,4-difluorobenzylamine is a key component in leading HIV-1 integrase inhibitors.[3][5] The difluoro-benzyl moiety is known to contribute to enhanced potency and metabolic stability.[5] While specific examples for 5-Bromo-2,3-difluorobenzyl amine are less prevalent in publicly available literature, its structural similarity to these key pharmacophores suggests its potential in the development of novel therapeutics across various disease areas.
The workflow for utilizing such a building block in a drug discovery program is visualized below.
Caption: Workflow for utilizing 5-Bromo-2,3-difluorobenzyl amine in drug discovery.
Synthesis and Quality Control
While end-users will typically purchase this compound, understanding its synthesis is valuable for assessing potential impurities. The synthesis of related fluorobenzylamines often involves the reduction of a corresponding benzonitrile. For example, 2,6-difluorobenzylamine can be synthesized by the reduction of 2,6-difluorobenzonitrile.[7] A plausible synthetic route to 5-Bromo-2,3-difluorobenzyl amine would involve a similar reduction of 5-bromo-2,3-difluorobenzonitrile.
General Synthetic Approach:
Caption: Plausible synthetic route to 5-Bromo-2,3-difluorobenzyl amine.
Quality Control and Analytical Methods:
Ensuring the purity and identity of 5-Bromo-2,3-difluorobenzyl amine is paramount for the reproducibility of experimental results. A combination of analytical techniques should be employed for its characterization.
Recommended Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for confirming the structure and identifying any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
A self-validating system for quality control would involve obtaining the material from a reputable supplier with a comprehensive CoA and independently verifying the identity and purity using the methods listed above.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of 5-Bromo-2,3-difluorobenzyl amine and to ensure the safety of laboratory personnel. Based on safety data sheets for similar compounds, the following precautions should be taken.
Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[8][9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10]
-
Keep away from open flames, hot surfaces, and sources of ignition.[8][10]
Storage:
-
Store under an inert atmosphere as it may be moisture-sensitive.[10]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, acids, and acid chlorides.[8][9][10]
Safety Information:
While a specific safety data sheet for 5-Bromo-2,3-difluorobenzyl amine was not found, related difluorobenzylamines and brominated aromatic compounds are classified as causing skin corrosion/irritation and serious eye damage.[8][9][10] It is essential to handle this compound with care and to consult the supplier-provided Safety Data Sheet (SDS) for detailed hazard information.
Conclusion
5-Bromo-2,3-difluorobenzyl amine is a commercially available and valuable building block for researchers in drug discovery and development. Its unique combination of reactive functional groups and the presence of fluorine atoms make it an attractive starting material for the synthesis of novel compounds with potentially enhanced pharmacological properties. By understanding its chemical properties, sourcing it from reputable suppliers, and adhering to strict safety and handling protocols, researchers can effectively utilize this compound to advance their scientific endeavors.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2,3-difluorobenzyl amine
Introduction: The Strategic Importance of Fluorinated Biaryl Methylene Amines
In the landscape of modern drug discovery and materials science, the synthesis of complex molecular architectures with high precision is paramount. Among these, biaryl methylene amine scaffolds are of significant interest due to their prevalence in pharmacologically active compounds and functional materials. The strategic incorporation of fluorine atoms into these structures can dramatically influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. 5-Bromo-2,3-difluorobenzyl amine serves as a critical building block for accessing these valuable motifs. Its unique electronic properties, stemming from the electron-withdrawing nature of the two fluorine atoms and the presence of a reactive bromine atom, make it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
This comprehensive guide provides an in-depth exploration of the use of 5-Bromo-2,3-difluorobenzyl amine in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and address common challenges to empower researchers in their synthetic endeavors.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryls, polyolefins, and styrenes.[1] The reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide in the presence of a base.[1][2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl bromide (5-Bromo-2,3-difluorobenzyl amine) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate.[3][5] The reactivity of the organohalide in this step generally follows the trend I > Br > Cl.[1] The electron-deficient nature of the aromatic ring in 5-Bromo-2,3-difluorobenzyl amine, due to the difluoro substitution, can facilitate this oxidative addition step.
-
Transmetalation: This is a crucial step where the organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium(II) complex.[5] This process is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7][8] The choice of base is therefore critical and can significantly influence the reaction rate and yield.[9][10]
-
Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Below is a visualization of the catalytic cycle for the Suzuki coupling of 5-Bromo-2,3-difluorobenzyl amine with an aryl boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
This section provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction of 5-Bromo-2,3-difluorobenzyl amine with a generic aryl boronic acid.
Materials and Reagents
-
5-Bromo-2,3-difluorobenzyl amine
-
Aryl boronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[9]
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert gas supply (Nitrogen or Argon)
Reaction Setup and Procedure
The following workflow outlines the key stages of the experimental process.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2,3-difluorobenzyl amine (1.0 equiv), the aryl boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv). For substrates containing basic nitrogen centers, a milder base like K₂CO₃ is often a good starting point to avoid potential side reactions.[11]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. Maintaining an inert atmosphere throughout the reaction is crucial to prevent the oxidation and deactivation of the palladium catalyst.[9]
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via a syringe. The total solvent volume should be sufficient to ensure proper mixing, typically resulting in a 0.1-0.2 M concentration of the limiting reagent.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum and backfilling with the inert gas. This step is critical to remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (typically 1-5 mol%). For challenging couplings, more advanced catalyst systems, such as those employing bulky biaryl phosphine ligands (e.g., SPhos, XPhos), may be beneficial.[12][13]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Table 1: Typical Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Aryl Boronic Acid | 1.2 - 1.5 equivalents | To ensure complete consumption of the limiting aryl bromide. |
| Base | 2.0 - 3.0 equivalents | To facilitate the transmetalation step by forming the boronate.[6] |
| Palladium Catalyst | 1 - 5 mol% | To achieve an efficient reaction rate. Higher loadings may be needed for less reactive substrates. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of organic solvent and water is often optimal for dissolving both organic and inorganic reagents.[9] |
| Temperature | 80 - 100 °C | To provide sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the substrates and the reaction conditions. |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. The following table provides guidance on common problems and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure thorough degassing.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.[9] |
| Formation of Side Products | - Homocoupling of the boronic acid- Protodeborylation of the boronic acid | - Use a slight excess of the boronic acid.- Ensure the base is not too strong, which can promote protodeborylation. |
| Difficulty in Purification | - Co-elution of product with starting materials or byproducts | - Optimize the column chromatography conditions (different solvent system, gradient elution).- Consider recrystallization if the product is a solid. |
| Decomposition of Starting Material | - High reaction temperature- Incompatibility with the base | - Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃). |
Conclusion
The Suzuki-Miyaura coupling of 5-Bromo-2,3-difluorobenzyl amine is a robust and highly effective method for the synthesis of valuable fluorinated biaryl methylene amine derivatives. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can successfully employ this powerful transformation to access a diverse range of complex molecules. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this important synthetic tool in both academic and industrial research settings.
References
- Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 02:31 PM.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.).
- Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl Bromides. (2025). Benchchem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki reaction. (n.d.). Wikipedia.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014).
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (2015). The Buchwald Research Group.
- Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes. (2006). Technical University of Munich.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Semantic Scholar.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH.
- Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. (n.d.). New Journal of Chemistry (RSC Publishing).
- Suzuki cross-coupling reaction. (2020). YouTube.
- Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. (n.d.).
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2025).
- Table 2 Effect of various bases in Suzuki cross-coupling reaction. (n.d.).
- Catalytic cross-coupling reactions involving bromo-organic compounds. (2025). Benchchem.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
- Process for preparing biaryl compounds via coupling of an arylamine with an arene. (1985).
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.).
- Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. (2025).
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters.
- Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. (n.d.). PMC - NIH.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. (2025). Benchchem.
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The Strategic Application of 5-Bromo-2,3-difluorobenzyl Amine in the Synthesis of Novel Kinase Inhibitors
Abstract
This technical guide details the strategic application of 5-Bromo-2,3-difluorobenzyl amine as a pivotal building block in the synthesis of potent kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) family. We elucidate the rationale behind its unique trifunctional chemical architecture—the nucleophilic amine, the synthetically versatile bromine handle, and the modulating difluoro substitution pattern. This document provides a comprehensive, field-proven protocol for the synthesis of a representative 4-(benzylamino)quinazoline inhibitor, discusses its characterization, and contextualizes its mechanism of action within relevant cell signaling pathways.
Introduction: The Rationale for Advanced Building Blocks in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous cancers. The development of small molecule kinase inhibitors has revolutionized oncology, with drugs targeting EGFR, such as gefitinib and erlotinib, demonstrating significant clinical success.[1] The core structure of many of these inhibitors is a heterocyclic scaffold, such as quinazoline, which mimics the adenine ring of ATP and binds to the kinase hinge region.[2][3]
The efficacy and selectivity of these inhibitors are critically dependent on the substituents decorating this core. Modern medicinal chemistry campaigns therefore rely on highly functionalized, strategically designed building blocks. 5-Bromo-2,3-difluorobenzyl amine is one such advanced intermediate, engineered to impart multiple advantageous properties to the final inhibitor molecule.
The Multifaceted Role of 5-Bromo-2,3-difluorobenzyl Amine
The utility of this reagent stems from the distinct contribution of each of its functional components:
-
Benzylamine Moiety: The primary amine serves as a potent nucleophile for direct attachment to electrophilic heterocyclic cores (e.g., a 4-chloroquinazoline) via nucleophilic aromatic substitution (SNAr). This reaction is a robust and widely used method for constructing the core of many EGFR inhibitors.[4] The benzyl group itself provides a vector into a key hydrophobic pocket of the kinase active site.
-
Difluoro Substitution: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug properties.[5][6] The 2,3-difluoro pattern on the benzyl ring exerts a strong electron-withdrawing inductive effect, which can modulate the pKa of the amine and influence hydrogen bonding interactions.[5] Furthermore, fluorine substitution can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile (e.g., increasing metabolic stability and oral bioavailability) of the final compound.[6][7]
-
Bromo Substituent: The bromine atom at the 5-position is a critical synthetic handle. It is relatively inert during the initial amine coupling reaction but provides a reactive site for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[8][9] This allows for late-stage diversification of the lead compound, enabling the exploration of structure-activity relationships (SAR) by introducing a wide array of aryl, heteroaryl, or alkyl groups to further optimize potency and selectivity.[10]
Signaling Pathway Context: Targeting the EGFR Cascade
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which drive cell proliferation, survival, and metastasis. The synthesized inhibitor is designed to competitively bind to the ATP-binding site of EGFR, preventing its activation and blocking these pro-cancerous signals.
Caption: Synthetic workflow for the quinazoline inhibitor.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq, 2.24 g, 10.0 mmol) and 5-bromo-2,3-difluorobenzyl amine (1.05 eq, 2.35 g, 10.5 mmol).
-
Solvent and Base Addition: Add 2-propanol (50 mL) to the flask, followed by diisopropylethylamine (DIPEA) (1.5 eq, 2.6 mL, 15.0 mmol). The DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct of the reaction.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-chloroquinazoline is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product hydrochloride salt will typically precipitate as a solid. Collect the solid by vacuum filtration and wash with a small amount of cold 2-propanol.
-
Aqueous Workup: Suspend the collected solid in a mixture of dichloromethane (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 30 minutes to neutralize the hydrochloride salt and extract the free base into the organic layer.
-
Drying and Evaporation: Separate the organic layer, wash with brine (25 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often a solid. Triturate the solid with cold diethyl ether, sonicate for 10 minutes, and collect the purified product by vacuum filtration. This removes more soluble, non-polar impurities. Dry the final product under high vacuum.
Characterization Data (Representative)
| Property | Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₇H₁₄BrF₂N₃O₂ |
| Molecular Weight | 426.22 g/mol |
| ¹H NMR (DMSO-d₆) | Consistent with proposed structure, showing characteristic aromatic, methoxy, and benzylic proton signals. |
| MS (ESI+) | m/z = 426.0, 428.0 [M+H]⁺, showing characteristic bromine isotope pattern. |
| Purity (HPLC) | >98% |
Structure-Activity Relationship (SAR) and Further Applications
The synthesized N-(5-bromo-2,3-difluorobenzyl)-6,7-dimethoxyquinazolin-4-amine serves as a platform for extensive SAR studies. The bromine atom is the key to diversification.
Illustrative Suzuki-Miyaura Coupling Protocol
-
Setup: In a microwave vial, combine the bromo-quinazoline product (1.0 eq), an arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Add a solvent mixture (e.g., Dioxane/Water 4:1) and seal the vial. Heat in a microwave reactor at 120-150°C for 30-60 minutes.
-
Workup: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. Purify the residue by flash column chromatography to yield the final biaryl product.
This late-stage functionalization allows for the rapid generation of an analog library to probe interactions within the solvent-front region of the kinase active site, often leading to significant improvements in inhibitory potency. [9]
Biological Evaluation (Illustrative)
The inhibitory activity of the synthesized compounds can be determined using an in-vitro kinase assay. The concentration of the inhibitor required to reduce kinase activity by 50% (IC₅₀) is a standard measure of potency.
| Compound | Target Kinase | IC₅₀ (nM) (Representative) |
| N-(5-bromo-2,3-difluorobenzyl) Derivative | EGFR | 55 |
| N-(5-(pyridin-3-yl)-2,3-difluorobenzyl) Derivative | EGFR | 8 |
Note: Data is illustrative and based on trends for similar 4-anilinoquinazoline inhibitors where aryl extension via Suzuki coupling enhances potency.
Conclusion
5-Bromo-2,3-difluorobenzyl amine is a high-value, strategically designed building block for the synthesis of novel kinase inhibitors. Its architecture provides a direct route for incorporation into common heterocyclic scaffolds, imparts favorable physicochemical and pharmacokinetic properties through fluorination, and enables extensive late-stage diversification via the bromine handle. The protocols and rationale presented herein provide a robust framework for researchers in drug discovery to leverage this versatile reagent in the development of next-generation targeted therapeutics.
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Perera, B. G. K., & Maly, D. J. (2008). Design, synthesis and characterization of “clickable” 4-anilinoquinazoline kinase inhibitors. Organic & Biomolecular Chemistry, 6(10), 1754-1763. [Link]
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Li, X., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111574. [Link]
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Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
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Soltani, S., et al. (2020). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. DARU Journal of Pharmaceutical Sciences, 28(1), 137-149. [Link]
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Begum, J., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 28(18), 6520. [Link]
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Ni, Y., & Mueser, T. C. (2017). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 56(26), 3302–3316. [Link]
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Zhang, Y., et al. (2017). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3379-3384. [Link]
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Ghasemi, H., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Journal of Biomolecular Structure and Dynamics, 41(2), 527-540. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-801. [Link]
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Lou, Y., et al. (2015). Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold. Bioorganic & Medicinal Chemistry Letters, 25(2), 327-331. [Link]
-
Ciana, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 6(5), 3747-3751. [Link]
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Koch, P., et al. (2017). Discovery of novel dual inhibitors of receptor tyrosine kinases EGFR and IGF-1R. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 356-368. [Link]
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Fakhri, F., et al. (2020). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 19(3), 114-129. [Link]
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Wang, Y., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(14), 3336. [Link]
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ResearchGate. (2023). Synthesis of new EGFR inhibitors strategy. ResearchGate. [Link]
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Al-Warhi, T., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Chemistry, 2022, 1-16. [Link]
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Bibi, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3123. [Link]
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Technical Protocol: Palladium-Catalyzed Amination involving 5-Bromo-2,3-difluorobenzyl amine
An Application Guide for Researchers
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling.[1] This reaction has revolutionized medicinal chemistry and materials science by providing a versatile and efficient route to synthesize aryl amines, which are prevalent motifs in pharmaceuticals and functional materials.[2] Traditional methods for creating these bonds often required harsh conditions and suffered from limited substrate scope and poor functional group tolerance.[1][3] The development of sophisticated palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, has significantly broadened the applicability of this transformation.[2]
This guide provides a detailed technical overview and actionable protocols for reactions involving 5-Bromo-2,3-difluorobenzyl amine. This substrate is of particular interest due to its dual functionality: it possesses both a reactive aryl bromide site for oxidative addition and a primary amine for nucleophilic attack. Furthermore, the presence of two electron-withdrawing fluorine atoms on the aromatic ring influences its electronic properties, presenting unique challenges and opportunities in catalyst selection and reaction optimization. We will explore its utility both as an amine coupling partner and as an aryl halide source, providing researchers with the foundational knowledge to successfully employ this versatile building block.
Mechanistic Principles of the Buchwald-Hartwig Amination
A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle, which can be broken down into three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (e.g., C-Br) of the aryl halide. This step forms a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide and the nature of the phosphine ligand.[2][4]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical and can significantly impact the reaction rate and substrate compatibility.[1]
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich ligands are known to facilitate this step.[2]
A competing pathway, β-hydride elimination, can occur in some cases, leading to hydrodehalogenation of the starting material and the formation of an imine.[1] The selection of a suitable ligand is crucial to favor the productive reductive elimination pathway.[5]
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Analysis of the Substrate: 5-Bromo-2,3-difluorobenzyl amine
The structure of this molecule dictates its reactivity and informs the selection of optimal reaction conditions.
-
The Aryl Bromide Moiety: The C-Br bond is the primary site for oxidative addition. The general reactivity order for aryl halides in this reaction is I > Br > Cl.[4] The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring electron-deficient. This generally accelerates the oxidative addition step but can retard the final reductive elimination step.
-
The Primary Amine Moiety: As a primary benzylamine, it is a competent nucleophile for the coupling reaction. Primary amines are generally well-tolerated substrates, although over-arylation to form a tertiary amine can be a side reaction if not properly controlled.[4]
-
Potential for Self-Coupling: Given that the molecule contains both the electrophilic (Ar-Br) and nucleophilic (NH₂) sites, intermolecular self-coupling to form dimers or oligomers is a distinct possibility under catalytic conditions. This can be minimized by using one of the coupling partners in excess or by carefully controlling the rate of addition.
Recommended Reagents and Catalyst Systems
The choice of catalyst, ligand, base, and solvent is interdependent and critical for success. For an electron-deficient substrate like 5-Bromo-2,3-difluorobenzyl amine, sterically hindered biaryl phosphine ligands are highly recommended as they have proven effective for challenging couplings.[6]
| Component | Recommended Choices | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Palladacycle Precatalysts (e.g., XPhos Pd G3) | Pd₂(dba)₃ and Pd(OAc)₂ are common and effective but require in-situ formation of the active Pd(0) species.[7] Modern palladacycle precatalysts offer improved stability, faster activation, and more reliable results.[6] |
| Ligand | XPhos , RuPhos , BrettPhos , tBuBrettPhos | These bulky, electron-rich biaryl phosphine ligands are essential for promoting both oxidative addition and the crucial reductive elimination step, especially for electron-deficient substrates.[2][6] tBuBrettPhos is particularly effective for coupling with unprotected heterocyclic amines and can be useful in challenging cases.[8] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | NaOtBu is a strong base that often leads to high reaction rates but is incompatible with base-sensitive functional groups like esters.[6] LHMDS is another strong, non-nucleophilic base suitable for difficult couplings.[9] K₃PO₄ and Cs₂CO₃ are milder inorganic bases that offer excellent functional group tolerance and are often used in large-scale synthesis.[7][10] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | The choice of solvent affects solubility and reaction temperature. Toluene and Dioxane are the most common and versatile solvents for this chemistry.[3] Reactions must be conducted under an inert atmosphere (Argon or Nitrogen) as the Pd(0) catalyst is oxygen-sensitive.[3] |
Detailed Experimental Protocols
The following protocols provide a robust starting point for experimentation. All manipulations should be performed in a fume hood using appropriate personal protective equipment. Glassware should be oven-dried, and reactions should be run under an inert atmosphere of argon or nitrogen.
Caption: A generalized workflow for setting up and performing the palladium-catalyzed amination.
Protocol A: 5-Bromo-2,3-difluorobenzyl amine as the Amine Nucleophile
This protocol describes the coupling of 5-Bromo-2,3-difluorobenzyl amine with a generic aryl bromide (Ar-Br).
Reagents:
-
Aryl Bromide (1.0 equiv)
-
5-Bromo-2,3-difluorobenzyl amine (1.2 equiv)
-
Pd₂(dba)₃ (1.0 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1 M concentration relative to aryl bromide)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide, 5-Bromo-2,3-difluorobenzyl amine, XPhos, and Sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd₂(dba)₃ to the flask under a positive flow of argon.
-
Add the anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol B: 5-Bromo-2,3-difluorobenzyl amine as the Aryl Halide
This protocol describes the coupling of 5-Bromo-2,3-difluorobenzyl amine with a generic amine (R¹R²NH), using a milder base for improved functional group tolerance. A similar procedure was successfully used for the large-scale synthesis of a related difluoroaniline derivative.[10][11]
Reagents:
-
5-Bromo-2,3-difluorobenzyl amine (1.0 equiv)
-
Amine (R¹R²NH) (1.2 equiv)
-
Pd(OAc)₂ (2.0 mol%)
-
RuPhos (4.0 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Dioxane (0.1 M concentration relative to the aryl bromide)
Procedure:
-
To an oven-dried, sealable reaction vial equipped with a magnetic stir bar, add 5-Bromo-2,3-difluorobenzyl amine, the Amine, Pd(OAc)₂, RuPhos, and Potassium Phosphate.
-
Seal the vial with a Teflon-lined cap.
-
Evacuate and backfill the vial with argon three times.
-
Add the anhydrous dioxane via syringe.
-
Place the vial in a preheated aluminum heating block at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature. | Ensure a rigorously inert atmosphere. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu). Increase temperature in 10 °C increments. Screen alternative ligands (e.g., BrettPhos). |
| Formation of Hydrodehalogenated Byproduct | β-Hydride elimination is competing with reductive elimination. | Use a bulkier ligand (e.g., switch from a smaller ligand to XPhos or tBuBrettPhos). Lower the reaction temperature. |
| Double Arylation of Primary Amine | The product is more reactive than the starting amine. | Use a slight excess (1.1-1.2 equiv) of the primary amine. Add the aryl halide slowly to the reaction mixture to keep its concentration low. |
| Catalyst Decomposition (Black Precipitate) | Reaction temperature is too high; Ligand is not robust enough. | Lower the reaction temperature. Use a more stable palladacycle precatalyst. Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1). |
Conclusion
The palladium-catalyzed amination of 5-Bromo-2,3-difluorobenzyl amine is a powerful method for synthesizing complex aniline derivatives. Success hinges on the rational selection of the catalyst system and reaction conditions tailored to the specific coupling partners. By leveraging modern bulky biaryl phosphine ligands and carefully choosing the base, researchers can achieve high yields and excellent functional group compatibility. The protocols and troubleshooting guide provided herein serve as a comprehensive starting point for developing robust and efficient C-N bond-forming reactions with this versatile building block.
References
-
Wikipedia. Buchwald–Hartwig amination. Link
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Link
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Link
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YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Link
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ResearchGate. (2018). Prototypical Buchwald-Hartwig amination mechanism. Link
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ResearchGate. (2009). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Link
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ResearchGate. (2021). Palladium‐Catalyzed Amination of Aryl Halides. Link
-
ACS Publications. (1999). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. Link
-
ResearchGate. (2017). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. Link
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The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Link
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NIH National Library of Medicine. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Link
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ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Link
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Link
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University of Huddersfield Research Portal. (2007). Palladium-catalysed amination of bromofluorans and an investigation of their thermochromic behaviour. Link
-
ACS Publications. (2021). Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Link
-
BenchChem. Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole. Link
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Link
-
MIT Open Access Articles. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Link
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PubMed. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. Link
-
University of Leicester. (2021). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. Link
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Application Notes and Protocols for Creating Compound Libraries with 5-Bromo-2,3-difluorobenzyl amine
Introduction: The Strategic Importance of Fluorinated Building Blocks in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The unique electronic properties and relatively small size of the fluorine atom allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[2][3] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][4] Among the vast array of fluorinated building blocks, 5-Bromo-2,3-difluorobenzyl amine stands out as a particularly versatile reagent for the construction of diverse compound libraries. Its trifunctional nature—a nucleophilic primary amine, a synthetically malleable aromatic bromide, and a difluorinated phenyl ring—provides a rich platform for introducing molecular diversity at multiple vectors.
This guide provides a comprehensive overview of the chemical properties of 5-Bromo-2,3-difluorobenzyl amine and details robust protocols for its application in the synthesis of compound libraries through key chemical transformations, including amide bond formation, reductive amination, and palladium-catalyzed cross-coupling reactions.
Chemical Profile of 5-Bromo-2,3-difluorobenzyl amine
The reactivity of 5-Bromo-2,3-difluorobenzyl amine is dictated by the interplay of its functional groups. The electron-withdrawing nature of the two fluorine atoms significantly influences the electron density of the aromatic ring and, consequently, the reactivity of the bromine and benzylamine moieties.[5]
| Property | Value | Source |
| Molecular Formula | C₇H₆BrF₂N | |
| Molecular Weight | 222.03 g/mol | |
| Appearance | Off-white to light yellow solid | |
| pKa (predicted) | ~8.5 |
The reduced basicity of the amine, a consequence of the inductive effect of the fluorine atoms, must be considered when selecting reaction conditions, particularly for acid-catalyzed reactions or when strong, non-nucleophilic bases are required.[5]
Core Synthetic Strategies and Protocols
The true power of 5-Bromo-2,3-difluorobenzyl amine lies in its ability to participate in a variety of robust chemical reactions, enabling the generation of large and diverse compound libraries. The following sections detail validated protocols for three key transformations.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[6][7] The following protocol details a reliable method for the coupling of 5-Bromo-2,3-difluorobenzyl amine with a range of carboxylic acids using a carbodiimide-mediated approach.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) to minimize side reactions and improve efficiency.[8]
Materials:
-
5-Bromo-2,3-difluorobenzyl amine
-
Carboxylic acid of interest (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) and 5-Bromo-2,3-difluorobenzyl amine (1.1 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) to the mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality in Experimental Choices:
-
EDC/HOBt System: The combination of EDC and HOBt is a classic and highly effective method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions than the O-acylisourea itself.[8]
-
DIPEA: A non-nucleophilic base is crucial to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic byproducts, without competing with the primary amine as a nucleophile.[8]
-
Anhydrous Conditions: The exclusion of water is critical as it can hydrolyze the active intermediates, leading to lower yields.
Diagram 1: Amide Coupling Workflow
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: Leveraging 5-Bromo-2,3-difluorobenzyl Amine for Kinase Inhibitor Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of a Halogenated Scaffold in SAR
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic framework to understand how chemical structure influences biological activity. By iteratively modifying a lead compound and assessing the impact on its efficacy, selectivity, and pharmacokinetic properties, medicinal chemists can rationally design more potent and safer drug candidates.
The strategic incorporation of halogens, particularly fluorine and bromine, is a well-established strategy in medicinal chemistry.
-
Fluorine , with its high electronegativity and small size, can profoundly alter a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity, which influences cell permeability and bioavailability.[1][2][3][4][5][6]
-
Bromine offers its own set of advantages. It can serve as a valuable synthetic handle for further chemical elaboration via cross-coupling reactions. Furthermore, its size and polarizability allow it to form "halogen bonds"—strong, directional non-covalent interactions with protein targets—which can significantly enhance binding affinity and selectivity.[7][8][9][10] The introduction of bromine can also favorably influence a drug's metabolism and duration of action.[7][9][10]
This guide focuses on 5-Bromo-2,3-difluorobenzyl amine , a versatile chemical scaffold that combines these features. The difluoro substitution pattern creates a unique electronic environment on the phenyl ring, while the bromine atom provides a vector for chemical diversification or targeted interactions. The primary amine serves as a crucial attachment point for building a library of analogs. This application note will detail a comprehensive workflow for utilizing this scaffold in a hypothetical SAR study aimed at developing novel kinase inhibitors.
Physicochemical Properties of the Core Scaffold
Understanding the foundational properties of 5-Bromo-2,3-difluorobenzyl amine is essential before embarking on an SAR campaign.
| Property | Value | Source |
| IUPAC Name | (5-Bromo-2,3-difluorophenyl)methanamine | N/A |
| Molecular Formula | C₇H₆BrF₂N | [11] |
| Molecular Weight | 223.03 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid/solid | [12] |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH, Ethanol) | [12] |
The SAR Study: A Cyclical Workflow for Lead Optimization
An SAR study is an iterative process. The knowledge gained from one cycle of design, synthesis, and testing directly informs the next, guiding the project toward a candidate with an optimized profile.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Application Protocol: Developing Kinase Inhibitors
This section provides a practical, albeit hypothetical, protocol for an SAR study targeting a protein kinase.
Part A: Protocol for Analog Synthesis (Amide Coupling)
The primary amine of the scaffold is an ideal point for diversification. Amide coupling is a robust and widely used reaction in medicinal chemistry to explore the chemical space around a core scaffold.
Objective: To synthesize a small library of N-(5-bromo-2,3-difluorobenzyl) amides to probe the SAR of the region adjacent to the benzylamine.
Materials:
-
5-Bromo-2,3-difluorobenzyl amine
-
A diverse set of carboxylic acids (e.g., acetic acid, isobutyric acid, benzoic acid, 4-fluorobenzoic acid)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the selected carboxylic acid (1.2 equivalents). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Activation: Add BOP reagent (1.3 equivalents) and DIPEA (3.0 equivalents) to the flask. Stir the mixture at room temperature for 20 minutes. This step activates the carboxylic acid for coupling.
-
Amine Addition: In a separate flask, dissolve 5-Bromo-2,3-difluorobenzyl amine (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude amide product using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Part B: Protocol for In Vitro Biological Evaluation (Kinase Inhibition Assay)
Objective: To determine the potency (IC₅₀) of the synthesized analogs against the target kinase. A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[13]
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay. A europium (Eu)-labeled antibody specifically recognizes phosphorylated substrates. A fluorescent tracer competes with the test compound for binding to the kinase. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Materials:
-
Synthesized library of compounds dissolved in DMSO.
-
Target Kinase enzyme.
-
Eu-labeled anti-phosphopeptide antibody.
-
GFP-labeled peptide substrate.
-
ATP.
-
TR-FRET Dilution Buffer.
-
384-well microtiter plates.
-
Plate reader capable of TR-FRET measurements.
Step-by-Step Protocol: [14]
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into a 384-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix containing the kinase, GFP-substrate, and ATP in the appropriate buffer. Add this mix to the wells containing the test compounds.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Prepare a detection solution containing the Eu-labeled antibody in TR-FRET dilution buffer with EDTA (to stop the reaction). Add the detection mix to all wells.
-
Final Incubation: Incubate the plate for another 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665/615). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Part C: Interpreting the SAR Data
The IC₅₀ values obtained are used to build a structure-activity relationship.
Hypothetical SAR Data Table:
| Compound | R-Group | Kinase IC₅₀ (nM) |
| 1 | -CH₃ | 5,200 |
| 2 | -CH(CH₃)₂ | 850 |
| 3 | -Phenyl | 450 |
| 4 | -4-Fluorophenyl | 120 |
Causality-Driven Interpretation:
-
Steric Bulk: Moving from a small methyl group (Compound 1 ) to a bulkier isopropyl group (Compound 2 ) increased potency. This suggests the binding pocket can accommodate and may even favor larger, more hydrophobic substituents.
-
Aromatic Interactions: The introduction of a phenyl ring (Compound 3 ) further improved potency, indicating potential for beneficial π-π stacking interactions within the active site.
-
Electronic Effects & Halogen Bonding: Adding a fluorine atom to the phenyl ring (Compound 4 ) resulted in the most potent compound.[15] This enhancement could be due to favorable electronic interactions or the formation of a halogen bond with a backbone carbonyl or other hydrogen bond acceptor in the kinase pocket.
Caption: Visual summary of key SAR findings on the scaffold.
Part D: Early ADME-Tox Profiling
Potency alone does not make a good drug. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to avoid late-stage failures.[16][17][18]
Objective: To assess the drug-like properties of the most potent analogs.
Common In Vitro ADME-Tox Assays: [19][20]
| Assay | Purpose | Principle |
| Metabolic Stability | Predicts in vivo clearance | Compound is incubated with liver microsomes; disappearance is monitored over time by LC-MS. |
| Caco-2 Permeability | Predicts intestinal absorption | Compound is applied to a monolayer of Caco-2 cells; appearance on the other side is measured. |
| hERG Inhibition | Assesses risk of cardiotoxicity | Measures inhibition of the hERG potassium channel using patch-clamp electrophysiology. |
| Cytotoxicity | Measures general cell toxicity | Compound is incubated with a cell line (e.g., HepG2); cell viability is measured. |
Hypothetical ADME-Tox Data Table:
| Compound | Kinase IC₅₀ (nM) | Microsomal Half-Life (t½, min) | Caco-2 Pₐₚₚ (10⁻⁶ cm/s) | hERG IC₅₀ (µM) |
| 3 | 450 | 45 | 15.2 | > 30 |
| 4 | 120 | 8 | 18.5 | 5.1 |
Interpretation and Next Steps:
-
Compound 3 shows good metabolic stability and a clean hERG profile, making it a solid lead.
-
Compound 4 , while being the most potent, exhibits poor metabolic stability (low half-life), suggesting it would be rapidly cleared in vivo. The fluorine substitution, while beneficial for potency, may have created a new metabolic liability. It also shows some off-target activity at the hERG channel.
-
Decision: The next round of synthesis should focus on modifying Compound 3 to improve potency, perhaps by exploring other substitutions on the phenyl ring. For Compound 4 , analogs could be designed to block the site of metabolism without sacrificing potency.
Conclusion
5-Bromo-2,3-difluorobenzyl amine is a highly valuable and versatile scaffold for structure-activity relationship studies. Its distinct halogenation pattern provides medicinal chemists with multiple avenues to modulate potency, selectivity, and pharmacokinetic properties. The bromine atom acts as a key point for diversification or targeted halogen bonding, while the difluoro substituents fine-tune the electronic nature of the core. By employing a systematic and iterative workflow of design, synthesis, and multiparametric testing—including both efficacy and early ADME-Tox profiling—researchers can efficiently leverage this scaffold to accelerate the journey from a preliminary hit to a promising preclinical candidate.
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Assay Development for Protein Kinase Enzymes. (2012). ProbeChem.[Link]
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Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition.[Link]
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Yadav, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics.[Link]
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In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.[Link]
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Kwiecień, H., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.[Link]
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What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry?. (n.d.). Chemsrc.[Link]
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5-Bromo-2,4-difluorobenzoic acid. (n.d.). PubChem.[Link]
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A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.[Link]
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Rathnayake, R. J., et al. (2021). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. Molecules.[Link]
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Kwiecień, H., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate.[Link]
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Can anyone suggest a protocol for a kinase assay?. (2015). ResearchGate.[Link]
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Fluorine as a key element in modern drug discovery and development. (n.d.). Le Studium.[Link]
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Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A.[Link]
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In vitro ADME-Tox characterisation in drug discovery and development. (n.d.). VectorB2B.[Link]
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Al-Ostath, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.[Link]
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Kwiecień, H., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar.[Link]
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2,4-DIFLUOROBENZYLAMINE. (n.d.). Angeel Oak Speciality Chemtech.[Link]
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Kinase assays. (2020). BMG LABTECH.[Link]
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Al-Mokadem, A. Z., et al. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI.[Link]
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QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. (2023). Journal of Pharmacy & Pharmacognosy Research.[Link]
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Kwiecień, H., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.[Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research.[Link]
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The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.[Link]
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The role of fluorine in medicinal chemistry. (n.d.). ResearchGate.[Link]
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SPECIALITY BROMO FLURO DERIVATIVES. (n.d.). Faluck International PVT LTD.[Link]
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Mattam, R., et al. (2005). 3D-QSAR studies on c-Src kinase inhibitors and docking analyses of a potent dual kinase inhibitor of c-Src and c-Abl kinases. Bioorganic & Medicinal Chemistry.[Link]
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In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs.[Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Preprints.org.[Link]
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Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. (n.d.). PubMed Central.[Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.[Link]
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5-Bromo-2-fluorobenzaldehyde. (n.d.). PubChem.[Link]
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How Is Fluorine Used in the Medical Field?. (n.d.). Inhance Technologies.[Link]
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In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.[Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2,3-difluorobenzyl amine
Introduction: The Significance of Fluorinated Benzylamines in Modern Drug Discovery
Fluorinated benzylamines are pivotal structural motifs in contemporary medicinal chemistry. The strategic incorporation of fluorine atoms into the benzylamine framework can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are crucial in the optimization of lead compounds during drug development. 5-Bromo-2,3-difluorobenzyl amine, in particular, serves as a versatile building block for the synthesis of a wide array of pharmacologically active molecules, making its efficient and scalable synthesis a topic of significant interest to researchers and professionals in the pharmaceutical and agrochemical industries.[1]
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 5-Bromo-2,3-difluorobenzyl amine, addressing the critical aspects of process optimization, safety, and analytical characterization.
Strategic Approaches to the Synthesis of 5-Bromo-2,3-difluorobenzyl amine
Two primary retrosynthetic pathways are considered for the large-scale production of 5-Bromo-2,3-difluorobenzyl amine: the reduction of 5-bromo-2,3-difluorobenzonitrile and the reductive amination of 5-bromo-2,3-difluorobenzaldehyde. The selection of the optimal route depends on factors such as the availability and cost of starting materials, reaction efficiency, and the ease of purification.
"5-Bromo-2,3-difluorobenzyl amine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
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subgraph "cluster_Reductive_Amination" { label="Reductive Amination Pathway"; style="rounded"; "5-Bromo-2,3-difluorobenzaldehyde" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive_Amination" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "5-Bromo-2,3-difluorobenzaldehyde" -> "Reductive_Amination" [label="NH3, [H]"]; "Reductive_Amination" -> "5-Bromo-2,3-difluorobenzyl amine"; } }
Figure 1: Retrosynthetic analysis of 5-Bromo-2,3-difluorobenzyl amine.
This guide will primarily focus on the nitrile reduction pathway due to the more readily available starting material, 5-bromo-2,3-difluorobenzonitrile.
Synthesis of the Precursor: 5-Bromo-2,3-difluorobenzonitrile
The synthesis of the key intermediate, 5-bromo-2,3-difluorobenzonitrile, can be achieved through the bromination of 2,3-difluorobenzonitrile.
Protocol: Bromination of 2,3-difluorobenzonitrile
This protocol is adapted from established bromination procedures for similar substrates.[2]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-difluorobenzonitrile | 139.1 | 13.9 g | 0.1 |
| N-Bromosuccinimide (NBS) | 177.96 | 17.8 g | 0.1 |
| Sulfuric Acid (98%) | 98.08 | 120 mL | - |
Procedure:
-
In a well-ventilated fume hood, charge a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel with 120 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Slowly add 13.9 g (0.1 mol) of 2,3-difluorobenzonitrile to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
Once the addition is complete, add 17.8 g (0.1 mol) of N-bromosuccinimide portion-wise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition of NBS is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto 500 g of crushed ice with stirring.
-
The solid precipitate is collected by vacuum filtration and washed with copious amounts of cold water until the filtrate is neutral.
-
The crude product is dried under vacuum to yield 5-bromo-2,3-difluorobenzonitrile. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Large-Scale Synthesis of 5-Bromo-2,3-difluorobenzyl amine via Catalytic Hydrogenation
Catalytic hydrogenation of the nitrile precursor is a highly efficient method for the synthesis of the target benzylamine. Raney Nickel is a preferred catalyst for this transformation due to its high activity and cost-effectiveness.[3]
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subgraph "cluster_Reaction" { label="Hydrogenation"; style="rounded"; "Seal_Purge" [label="Seal Reactor & Purge with N2", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; "Pressurize_H2" [label="Pressurize with H2", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; "Heat_Stir" [label="Heat and Stir", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; "Monitor" [label="Monitor H2 uptake and\nReaction Progress (TLC/GC-MS)", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; }
subgraph "cluster_Workup" { label="Work-up and Purification"; style="rounded"; "Cool_Depressurize" [label="Cool and Depressurize", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; "Filter_Catalyst" [label="Filter Catalyst (Celite pad)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; "Concentrate" [label="Concentrate Filtrate", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; "Purification" [label="Purification (e.g., Distillation\nor Crystallization)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; "Final_Product" [label="5-Bromo-2,3-difluorobenzyl amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
"Charge_Nitrile" -> "Charge_Catalyst"; "Charge_Catalyst" -> "Seal_Purge"; "Seal_Purge" -> "Pressurize_H2"; "Pressurize_H2" -> "Heat_Stir"; "Heat_Stir" -> "Monitor"; "Monitor" -> "Cool_Depressurize"; "Cool_Depressurize" -> "Filter_Catalyst"; "Filter_Catalyst" -> "Concentrate"; "Concentrate" -> "Purification"; "Purification" -> "Final_Product"; }
Figure 2: Workflow for the catalytic hydrogenation of 5-bromo-2,3-difluorobenzonitrile.
Protocol: Catalytic Hydrogenation using Raney Nickel
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-bromo-2,3-difluorobenzonitrile | 218.01 | 21.8 g | 0.1 |
| Raney Nickel (slurry in water) | - | ~5 g (wet weight) | - |
| Methanol | 32.04 | 200 mL | - |
| Ammonia solution (28-30%) | 17.03 (as NH3) | 20 mL | ~0.3 |
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (approx. 5 g wet weight) with deionized water (3 x 50 mL) and then with methanol (3 x 50 mL) to remove any residual alkali and water. The catalyst should be kept wet with solvent at all times.
-
Reaction Setup: Charge a 500 mL high-pressure autoclave with the washed Raney Nickel, 21.8 g (0.1 mol) of 5-bromo-2,3-difluorobenzonitrile, 200 mL of methanol, and 20 mL of concentrated ammonia solution. The ammonia is added to suppress the formation of secondary and tertiary amine by-products.
-
Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas to remove all oxygen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-100 psi.
-
Heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel catalyst is pyrophoric and must be handled with care. The filter cake should be kept wet with water and disposed of appropriately.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the methanol.
-
The residue can be purified by vacuum distillation or by crystallization from a suitable solvent to afford pure 5-Bromo-2,3-difluorobenzyl amine.
Analytical Characterization
The identity and purity of the synthesized 5-Bromo-2,3-difluorobenzyl amine should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 2H, Ar-H), 3.95 (s, 2H, CH₂), 1.60 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 151.2 (dd, J = 245.5, 12.1 Hz), 147.9 (dd, J = 248.5, 14.1 Hz), 136.0 (dd, J = 8.1, 4.0 Hz), 125.4 (d, J = 3.0 Hz), 118.9 (d, J = 17.2 Hz), 110.2 (d, J = 21.2 Hz), 40.1 (t, J = 4.0 Hz).
-
Mass Spectrometry (EI): m/z (%) = 221/223 ([M]⁺), 204/206, 125.
Safety Considerations for Large-Scale Synthesis
The large-scale synthesis of 5-Bromo-2,3-difluorobenzyl amine involves several potential hazards that must be carefully managed.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation reaction is also exothermic and requires careful temperature control to prevent runaway reactions.[4][5] High-pressure autoclaves must be operated by trained personnel, and all safety features of the reactor must be in good working order.
-
Raney Nickel: Raney Nickel is a pyrophoric catalyst, meaning it can ignite spontaneously upon contact with air.[3] It should always be handled under an inert atmosphere or as a slurry in a solvent. Spent catalyst must be carefully quenched and disposed of according to institutional safety guidelines.
-
Halogenated Compounds: 5-Bromo-2,3-difluorobenzyl amine and its precursors are halogenated aromatic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[4][5][6][7][8]
Conclusion
The synthesis of 5-Bromo-2,3-difluorobenzyl amine can be effectively achieved on a large scale through the catalytic hydrogenation of 5-bromo-2,3-difluorobenzonitrile using Raney Nickel. Careful attention to reaction conditions, particularly in the hydrogenation step, is crucial for achieving high yields and purity. Adherence to strict safety protocols is paramount throughout the entire process to mitigate the risks associated with flammable gases, pyrophoric catalysts, and halogenated compounds. The protocols and data provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.
References
- Ding, M., Chang, J., Mao, J. X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235.
- Fisher Scientific. (2009, September 26). Safety Data Sheet: alpha-Bromo-3,5-difluorotoluene.
- Fisher Scientific. (n.d.).
- ChemScene. (2025, December 3).
- Thermo Fisher Scientific. (2009, September 26). Safety Data Sheet: alpha-Bromo-3,5-difluorotoluene.
- Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-3-bromo-5-fluorobenzoic acid.
- Quick Company. (n.d.). A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid.
- Sigma-Aldrich. (n.d.).
- BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (2013).
- Organic Syntheses Procedure. (n.d.). and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min.
- Benchchem. (n.d.). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
- Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
- HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.
- Google Patents. (n.d.). US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles.
- Faluck International PVT LTD. (n.d.).
- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzonitrile 97 179897-89-3.
- ResearchGate. (2018, March 21).
- ChemicalBook. (2022, October 11).
- ChemicalBook. (n.d.). 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis.
- PrepChem.com. (n.d.). Synthesis of 3-bromo-2,5-difluorobenzaldehyde.
- Wiley Online Library. (n.d.). Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane.
- YouTube. (2023, March 16).
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- The Royal Society of Chemistry. (n.d.).
- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.
- Benchchem. (n.d.). GC-MS Analysis of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (2C-B-NBF) and its Metabolites.
- RSC Publishing. (2023, January 13).
- Quick Company. (n.d.).
- Hoffman Fine Chemicals. (n.d.). CAS RN 767342-28-9 | (5-Bromo-pyridin-3-yl)-(3,4-difluoro-benzyl)-amine.
- PubMed. (2023, March 9).
- PubChem. (n.d.). 2,4-Difluorobenzylamine.
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 1-Bromo-3,5-difluorobenzene-d3.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzoic acid 97 146328-85-0.
- Sigma-Aldrich. (n.d.). 5-bromo-2,2-difluoro-1,3-benzodioxole AldrichCPR.
- PubChem. (n.d.). 3,5-Difluorobenzylamine.
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Troubleshooting & Optimization
Technical Support Guide: Managing Dehalogenation of 5-Bromo-2,3-difluorobenzyl amine
Welcome to the technical support center for the synthesis and handling of 2,3-difluorobenzyl amine via the dehalogenation of 5-Bromo-2,3-difluorobenzyl amine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this specific transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the dehalogenation of 5-Bromo-2,3-difluorobenzyl amine.
Q1: What are the most common and effective methods for dehalogenating 5-Bromo-2,3-difluorobenzyl amine?
A1: The most prevalent and reliable method is catalytic hydrogenation. This involves reacting the substrate with a hydrogen source in the presence of a metal catalyst. There are two main variants:
-
Catalytic Hydrogenation: Uses hydrogen gas (H₂), typically with a palladium-on-carbon (Pd/C) catalyst. This method is highly efficient but requires specialized pressure equipment.[1]
-
Catalytic Transfer Hydrogenation (CTH): This is often preferred for lab-scale synthesis due to its operational simplicity. It uses a hydrogen donor molecule, such as ammonium formate (HCOONH₄) or formic acid, to generate hydrogen in situ with a Pd/C catalyst.[2][3] This approach avoids the need for handling high-pressure hydrogen gas.[3]
Q2: Why is catalyst selection so critical for this specific reaction?
A2: Catalyst choice is paramount for achieving high selectivity and yield. Palladium, particularly palladium on an activated carbon support (Pd/C), is highly effective for cleaving carbon-bromine bonds.[1] The key is to select a catalyst that is active enough to break the C-Br bond without being so aggressive that it cleaves the C-F bonds (hydrodefluorination) or causes other side reactions. While other catalysts like Raney Nickel can be used, they may require harsher conditions and can sometimes lead to over-reduction or side reactions with the amine group.[4]
Q3: What are the primary side products I should be aware of?
A3: The main undesired side products include:
-
Incomplete Reaction: Unreacted 5-Bromo-2,3-difluorobenzyl amine.
-
Hydrodefluorination Products: Small amounts of mono-fluorinated or non-fluorinated benzylamines if the reaction conditions are too harsh.
-
Dimerization/Coupling Products: Formation of biphenyl-type structures, although this is less common under reductive conditions.
-
Benzyl Alcohol Formation: If water is present under certain conditions, hydrolysis of the starting material or product can occur, though this is generally minor.
Q4: How can I effectively monitor the progress of the dehalogenation reaction?
A4: A combination of techniques is recommended for robust monitoring:
-
Thin-Layer Chromatography (TLC): The simplest method for qualitative, real-time tracking. The product, 2,3-difluorobenzyl amine, will have a different Rf value than the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the starting material, product, and any volatile side products by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of the product. Using a UHPLC system with a pentafluorophenyl column can be particularly effective for separating halogenated compounds from their dehalogenated analogs.[5]
Section 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to common issues encountered during the experiment.
Problem 1: The reaction is stalled or incomplete.
-
Symptom: TLC or GC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
-
Causality & Solution Pathway:
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Figure 1. Troubleshooting workflow for an incomplete dehalogenation reaction.
-
Detailed Explanation:
-
Catalyst Deactivation: Palladium catalysts are sensitive to poisons, particularly sulfur, thiols, and sometimes residual halides from previous reactions.[6] The benzylamine itself or impurities could coordinate to the palladium surface and inhibit activity. Ensure high-purity starting materials. If poisoning is suspected, filtering the reaction mixture through a pad of celite and adding fresh catalyst may help.
-
Insufficient Hydrogen Source: In catalytic transfer hydrogenation, ammonium formate decomposes to provide hydrogen.[7] This decomposition can be slow at room temperature. If the reaction stalls, adding another 0.5-1.0 equivalent of ammonium formate can restart it. For reactions using H₂ gas, ensure the system is properly sealed and that the gas is being delivered effectively to the reaction mixture through vigorous stirring.
-
Mass Transfer Limitations: This is a heterogeneous reaction. If the catalyst is not well-suspended in the reaction medium, its surface area is not fully utilized. Increase the stirring rate to ensure the catalyst particles are finely dispersed.
-
Problem 2: Significant formation of hydrodefluorination byproducts.
-
Symptom: GC-MS or LC-MS analysis reveals peaks corresponding to the loss of one or both fluorine atoms from the aromatic ring.
-
Causality & Solution Pathway: The C-F bond is strong, but aggressive catalytic conditions can cleave it. This side reaction is driven by excessive catalyst activity or energy input.
-
Reduce Catalyst Loading: High catalyst loading can lead to over-reduction. Try reducing the Pd/C loading from a typical 5-10 mol% down to 1-2 mol%.
-
Lower the Temperature: Perform the reaction at room temperature or even slightly below (e.g., 15-20°C). Higher temperatures provide the activation energy needed to break the C-F bond.
-
Control the pH: The generation of HBr as a byproduct will make the reaction mixture acidic. This acidity can sometimes promote side reactions. Adding a mild, non-interfering base like sodium acetate or potassium carbonate can buffer the system and may improve selectivity.[8]
-
Problem 3: Poor reproducibility between batches.
-
Symptom: A protocol that worked once fails to give the same yield or purity on a subsequent run.
-
Causality & Solution Pathway: This issue almost always points to subtle variations in reagents or procedure.
-
Catalyst Quality and Handling: Pd/C can vary significantly between suppliers and even between lots. More critically, dry Pd/C can be pyrophoric and its activity can degrade with exposure to air.[3] Always use a fresh bottle of catalyst, handle it quickly, and store it under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Purity: Ensure you are using anhydrous, high-purity solvents. Alcohols like methanol or ethanol are common solvents for CTH. The presence of water or other impurities can affect the reaction.
-
Atmosphere: While CTH does not require a strict inert atmosphere, it is good practice to purge the reaction vessel with nitrogen or argon before adding the catalyst. Oxygen can oxidize and deactivate the palladium catalyst surface.
-
Section 3: Recommended Protocol & Methodologies
This section provides a validated starting protocol for catalytic transfer hydrogenation, which is often the most accessible method.
Protocol: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2,3-difluorobenzyl amine (1.0 eq).
-
Solvent: Add methanol (approx. 0.1–0.2 M concentration).
-
Hydrogen Donor: Add ammonium formate (HCOONH₄) (3.0–5.0 eq).
-
Inerting: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add 10% Palladium on Carbon (Pd/C) (2–5 mol % Pd). Safety Note: Handle Pd/C with care as it can be pyrophoric.
-
Reaction: Stir the mixture vigorously at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or by taking aliquots for GC-MS analysis. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; quench it carefully with water before disposal.
-
Rinse the Celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
The resulting residue can be purified further by standard methods such as acid-base extraction or column chromatography to yield pure 2,3-difluorobenzyl amine.
-
Data Summary: Comparison of Reaction Conditions
The following table provides a summary of typical conditions and expected outcomes.
| Parameter | Condition A: Standard | Condition B: Aggressive | Condition C: Mild |
| Catalyst | 10% Pd/C, 5 mol% | 10% Pd/C, 10 mol% | 5% Pd/C, 2 mol% |
| H₂ Source | NH₄HCO₂, 4 eq. | H₂ gas, 50 psi | NH₄HCO₂, 3 eq. |
| Temperature | 25°C | 60°C | 20°C |
| Time | 3 hours | 1 hour | 8 hours |
| Expected Yield | >90% | >95% | ~85% |
| Key Impurity | <1% Starting Material | 1-3% Hydrodefluorination | 5-10% Starting Material |
Section 4: Visualizing the Mechanism & Logic
Understanding the underlying processes is key to effective troubleshooting.
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// Edges pd0 -> oxidative_add [label=" ", color="#5F6368"]; substrate -> oxidative_add [label=" ", color="#5F6368"]; oxidative_add -> pd_intermediate [label=" C-Br bond cleavage ", color="#5F6368"]; pd_intermediate -> hydride_formation [label=" ", color="#5F6368"]; h2_source -> hydride_formation [label=" ", color="#5F6368"]; hydride_formation -> pd_hydride [label=" Br⁻ replaced by H⁻ ", color="#5F6368"]; pd_hydride -> reductive_elim [label=" ", color="#5F6368"]; reductive_elim -> product [label=" C-H bond forms ", color="#5F6368"]; reductive_elim -> pd0 [label=" Catalyst\nRegenerated ", color="#5F6368"]; reductive_elim -> hbr [style=dashed, color="#EA4335"]; }
Figure 2. Simplified catalytic cycle for Pd-catalyzed dehalogenation.
The catalytic cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the carbon-bromine bond of the substrate.[9] This is typically the rate-limiting step. The resulting Palladium(II) intermediate then reacts with the hydrogen source, ultimately leading to a reductive elimination step that forms the desired C-H bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[9]
Disclaimer: This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment, and in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
-
Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(34), 14232–14237. [Link]
-
Dymáček, M., et al. (2012). A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. Analytical and Bioanalytical Chemistry, 404(8), 2495-2501. [Link]
-
Prokop, Z., et al. (2018). Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. Biotechnology Journal, 13(9), e1800144. [Link]
-
Li, G., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
-
Paryzek, Z., Koenig, H., & Tabaczka, B. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Synthesis, 2003(13), 2023-2026. [Link]
-
Welch, C. J., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 172, 289-295. [Link]
-
Bhattacharya, S., & Sengupta, S. (2004). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform, 35(34). [Link]
-
Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(34), 14232-7. [Link]
-
Dong, Z., et al. (2021). Efficient Pd on carbon catalyst for ammonium formate dehydrogenation: Effect of surface oxygen functional groups. Applied Catalysis B: Environmental, 297, 120448. [Link]
-
Lee, H., & Lee, Y. (2016). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Chemical Engineering Journal, 289, 514-522. [Link]
-
Dobrovolna, K., et al. (2014). Ammonium formate decomposition using palladium catalyst. Central European Journal of Chemistry, 12(8), 868-874. [Link]
-
Organic Chemistry Division, ACS. Hydrogenolysis and Selective Reduction (Dehalogenation). Organic Chemistry Portal. [Link]
-
de Miranda, A. S., et al. (2014). Ammonium Formate as Green Hydrogen Source for Clean Semi-Continuous Enzymatic Dynamic Kinetic Resolution of (+/-)-α-Methylbenzylamine. RSC Advances, 4(26), 13463-13469. [Link]
-
Senthamarai, T., et al. (2018). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Catalysis, 8(10), 9670-9675. [Link]
-
Organic Chemistry Division, ACS. Solving Issues with Heterogeneous Catalytic Hydrogenation. Organic Chemistry Portal. [Link]
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
- 3. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-2,3-difluorobenzyl amine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions with the challenging substrate, 5-Bromo-2,3-difluorobenzyl amine. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of your experiments and achieve successful outcomes.
Introduction: Understanding the Substrate
5-Bromo-2,3-difluorobenzyl amine presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly alters its electronic properties, making oxidative addition of the C-Br bond to the palladium center more facile than in non-fluorinated analogues. However, the benzyl amine moiety can introduce complications, including potential catalyst inhibition through coordination to the palladium and the possibility of undesired side reactions. A thorough understanding of these factors is paramount for rational catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using 5-Bromo-2,3-difluorobenzyl amine in cross-coupling reactions?
A1: The main challenges stem from the interplay of the electron-deficient aromatic ring and the reactive benzyl amine group:
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atom of the benzyl amine can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalyst species. This can slow down or completely stall the reaction.
-
Side Reactions: The amine functionality can participate in undesired side reactions, such as N-arylation in Buchwald-Hartwig reactions if not properly controlled.
-
Substrate/Product Instability: The difluorobenzyl amine moiety might be sensitive to the reaction conditions, particularly the choice of base and temperature, potentially leading to decomposition.
-
Solubility Issues: Depending on the coupling partner and solvent system, the starting material or product may have limited solubility, affecting reaction kinetics.
Q2: Should I protect the benzyl amine group before performing the cross-coupling reaction?
A2: Protecting the benzyl amine is a highly recommended strategy to mitigate catalyst inhibition and prevent unwanted side reactions. The choice of protecting group is crucial and should be stable to the reaction conditions while being readily removable.
-
Nosyl (Ns) Group: The 2-nitrobenzenesulfonyl (nosyl) group is an excellent choice as it is a robust, electron-withdrawing group that significantly reduces the coordinating ability of the amine nitrogen. It is stable under typical cross-coupling conditions and can be cleaved under mild conditions.
-
Boc Group: The tert-butyloxycarbonyl (Boc) group is another common amine protecting group. However, its stability under some basic conditions used in cross-coupling reactions should be carefully evaluated.
-
Benzophenone Imine: For Buchwald-Hartwig amination, using benzophenone imine as an ammonia equivalent to couple with the aryl bromide, followed by hydrolysis to reveal the amine, is a proven industrial strategy for similar substrates.[1]
Q3: How do the fluorine atoms on the aromatic ring influence the reaction?
A3: The two fluorine atoms are strongly electron-withdrawing, which has a significant impact on the reactivity of the aryl bromide:
-
Facilitated Oxidative Addition: The electron-deficient nature of the aromatic ring makes the carbon-bromine bond more susceptible to oxidative addition to the Pd(0) catalyst. This is generally a favorable effect, as oxidative addition is often the rate-limiting step in the catalytic cycle.
-
Increased Electrophilicity: The increased electrophilicity of the aromatic ring can also influence the rate of other steps in the catalytic cycle and potentially affect the regioselectivity in some cases.
Troubleshooting Guides for Specific Cross-Coupling Reactions
Below are detailed troubleshooting guides for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving 5-Bromo-2,3-difluorobenzyl amine or its protected derivatives.
Suzuki-Miyaura Coupling Troubleshooting Guide
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, success with 5-Bromo-2,3-difluorobenzyl amine requires careful optimization.
Q: My Suzuki-Miyaura reaction is not proceeding or giving low yields. What should I check first?
A: Low or no conversion in a Suzuki-Miyaura reaction with this substrate is often linked to the catalyst system, base, or reaction conditions. Here's a systematic approach to troubleshooting:
| Parameter | Recommendation & Rationale |
| Catalyst System | Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃ are common and effective choices. Ligand: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often essential to promote the catalytic cycle. Consider using ligands such as SPhos , XPhos , or RuPhos . For heteroaryl boronic acids, Pd(dppf)Cl₂ is a robust catalyst.[2][3] |
| Base | The choice of base is critical. A moderately strong base is usually required to activate the boronic acid. K₃PO₄ or Cs₂CO₃ are often good choices. Stronger bases like NaOt-Bu can sometimes lead to side reactions with sensitive substrates.[2] |
| Solvent | A mixture of an organic solvent and water is typically used. Dioxane/water , toluene/water , or 2-MeTHF/water are common systems. Ensure solvents are thoroughly degassed to prevent catalyst oxidation. |
| Temperature | Reactions with electron-deficient aryl bromides can often proceed at lower temperatures (80-100 °C). However, if the reaction is sluggish, a moderate increase in temperature may be beneficial. |
| Amine Protection | If you are using the unprotected amine, catalyst inhibition is a strong possibility. Protecting the amine with a Nosyl (Ns) group is highly recommended. |
Experimental Protocol: Suzuki-Miyaura Coupling of N-Nosyl-5-Bromo-2,3-difluorobenzyl amine
-
To an oven-dried Schlenk flask, add N-Nosyl-5-Bromo-2,3-difluorobenzyl amine (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., 2-MeTHF/water, 10:1 v/v).
-
Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination Troubleshooting Guide
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. For substrates like 5-Bromo-2,3-difluorobenzyl amine, a particularly effective strategy involves the use of an ammonia equivalent followed by hydrolysis.
Q: I am attempting a direct amination of 5-Bromo-2,3-difluorobenzyl amine and observing a complex mixture of products. What is happening?
A: Direct amination of the unprotected benzyl amine can be problematic due to self-coupling or other side reactions. A more robust approach is to use an ammonia surrogate.
| Parameter | Recommendation & Rationale |
| Amine Source | Instead of a direct amination, consider using benzophenone imine as an ammonia equivalent. This reacts with the aryl bromide to form an imine intermediate, which can then be hydrolyzed to the desired primary amine. This strategy has been successfully applied to the large-scale synthesis of the closely related 3-bromo-2,5-difluoroaniline.[1] |
| Catalyst System | A combination of Pd(dba)₂ as the palladium precursor and Xantphos as the ligand has been shown to be highly effective for this type of transformation.[1] |
| Base | A moderately strong, non-nucleophilic base is required. K₃PO₄ has been demonstrated to be an excellent choice, minimizing catalyst deactivation and impurity formation.[1] |
| Solvent | Isopropyl acetate (iPrOAc) is a suitable solvent for this reaction, allowing for the C-N bond formation and subsequent hydrolysis to be performed in a single pot.[1] |
| Temperature | The reaction typically proceeds efficiently at a moderate temperature of around 80 °C .[1] |
Experimental Protocol: Two-Step Buchwald-Hartwig Amination
Step 1: Pd(0)-Catalyzed Synthesis of the Imine Intermediate [1]
-
To a reaction vessel, add Pd(dba)₂ (0.5 mol%), Xantphos (0.5 mol%), and K₃PO₄ (4.0 equiv.).
-
Purge the vessel with nitrogen.
-
Add 5-Bromo-2,3-difluorobenzyl amine (1.1 equiv.) and benzophenone imine (1.0 equiv.) dissolved in iPrOAc.
-
Heat the reaction mixture to 80 °C for 24 hours, or until the reaction is complete as monitored by LC-MS.
Step 2: Hydrolysis of the Imine to the Amine Hydrochloride Salt [1]
-
Cool the reaction mixture from Step 1.
-
Add aqueous HCl and stir until the hydrolysis is complete.
-
The product, the amine hydrochloride salt, can then be isolated by filtration.
Troubleshooting Flowchart for Buchwald-Hartwig Amination
Sources
Technical Support Center: Synthesis of 5-Bromo-2,3-difluorobenzyl amine
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Bromo-2,3-difluorobenzyl amine. This document is designed for chemistry professionals engaged in pharmaceutical and materials science research. We will move beyond simple procedural outlines to address the nuanced challenges of this specific synthesis, focusing on the causality behind common issues and providing robust, field-tested solutions. Our goal is to empower you to diagnose and resolve experimental hurdles effectively.
The synthesis is typically approached via a two-stage process: the formylation of 1-bromo-2,3-difluorobenzene to yield the key aldehyde intermediate, followed by its reductive amination. This guide is structured to address critical questions that arise during both stages of this pathway.
Part 1: Synthesis of the Precursor Aldehyde (5-Bromo-2,3-difluorobenzaldehyde)
The most common route to the aldehyde intermediate involves ortho-lithiation of 1-bromo-2,3-difluorobenzene followed by quenching with a formylating agent. This step is highly sensitive to reaction conditions.
Workflow for Aldehyde Synthesis
Caption: General workflow for the reductive amination step.
Frequently Asked Questions (FAQs): Reductive Amination
Question 3: The primary product of my reductive amination is the alcohol (5-Bromo-2,3-difluorobenzyl alcohol), not the desired amine. What went wrong?
Answer: This is a very common issue and points to an imbalance between the rate of imine formation and the rate of aldehyde reduction.
-
Causality (The "Why"): The reaction proceeds via an imine intermediate. If the reducing agent you've chosen (like sodium borohydride, NaBH₄) is powerful enough to reduce the starting aldehyde and is present before the imine has had a chance to form, it will simply reduce the aldehyde to the corresponding alcohol. The key is to use conditions that favor imine formation first, or to use a reducing agent that is selective for the protonated imine (the iminium ion) over the aldehyde.
-
Troubleshooting Protocol:
-
Switch to a Selective Reducing Agent: The best solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃). [1]This reagent is milder and demonstrates excellent selectivity for reducing the iminium ion in the presence of the aldehyde. This allows for a one-pot procedure where all reagents can be mixed together.
-
Control pH: Imine formation is catalyzed by mild acid (optimal pH is typically 4-5). [1]This protonates the aldehyde's carbonyl oxygen, making it more electrophilic for the attack by ammonia. However, if the pH is too low, the ammonia source will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), shutting down the reaction. [1]Using ammonium acetate can serve as both the ammonia source and a buffer.
-
Two-Step, One-Pot Procedure: If you must use NaBH₄, stir the aldehyde and ammonia source (e.g., ammonium chloride in methanol) for 1-2 hours to allow for imine formation before adding the NaBH₄ portion-wise at a low temperature (e.g., 0 °C).
-
Question 4: I'm observing a significant amount of a secondary amine byproduct in my final product mixture. How can I prevent this?
Answer: The formation of a secondary amine, N,N-bis(5-bromo-2,3-difluorobenzyl)amine, occurs when the desired primary amine product, being more nucleophilic than ammonia, reacts with another molecule of the starting aldehyde.
-
Causality (The "Why"): This is a classic problem of over-alkylation. [1]Once the primary amine is formed, it can compete with the initial ammonia source to attack the aldehyde, leading to a new iminium ion which is then reduced to the secondary amine.
-
Troubleshooting Protocol:
-
Stoichiometry is Key: Use a large excess of the ammonia source. A 5- to 10-fold molar excess of ammonium acetate relative to the aldehyde is recommended to statistically favor the reaction of the aldehyde with ammonia over the product amine.
-
Slow Addition: If possible, slowly adding the aldehyde to a mixture of the ammonia source and the reducing agent can help maintain a low concentration of the aldehyde, minimizing the chance for the product amine to react with it.
-
Data Summary Tables
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Typical Solvent | Optimal pH | Pros | Cons |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | 7-9 | Inexpensive, readily available | Can reduce starting aldehyde; requires careful pH control |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, THF | 3-6 | Selective for iminium ions | Highly toxic (releases HCN gas at low pH) |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF, CH₂Cl₂ | 4-5 | Highly selective for iminium ions, stable, one-pot reaction | More expensive, produces acetic acid byproduct |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Ethanol | N/A | "Green" method, high yield | Requires specialized pressure equipment; catalyst can be pyrophoric |
Table 2: Typical Analytical Data for Key Compounds
| Compound | Formula | MW | Expected ¹H NMR Signals (CDCl₃, δ ppm) |
| 5-Bromo-2,3-difluorobenzaldehyde | C₇H₃BrF₂O | 221.00 | ~10.2 (s, 1H, -CHO), ~7.8-7.4 (m, 2H, Ar-H) |
| 5-Bromo-2,3-difluorobenzyl amine | C₇H₆BrF₂N | 222.03 | ~7.3-7.0 (m, 2H, Ar-H), ~3.9 (s, 2H, -CH₂-), ~1.6 (br s, 2H, -NH₂) |
Part 3: Purification and Final Characterization
Question 5: I'm having difficulty purifying the final amine product using silica gel chromatography. What are my options?
Answer: Amines are basic and often interact strongly with the acidic silica gel, leading to significant tailing, poor separation, and sometimes irreversible adsorption.
-
Causality (The "Why"): The lone pair on the nitrogen atom forms hydrogen bonds with the silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows the elution of the compound, causing the characteristic "streaking" or tailing on a TLC plate and broad peaks during column chromatography.
-
Troubleshooting Protocol:
-
Basify the Eluent: The most common solution is to add a small amount of a volatile base to your mobile phase (eluent). Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the eluent system (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica and lead to sharp, symmetrical peaks.
-
Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract your pure amine back into an organic solvent. This is a highly effective purification technique for amines.
-
Crystallization: Consider converting the amine to a stable salt, such as the hydrochloride or hydrobromide salt, by treating it with HCl or HBr in a suitable solvent. These salts are often highly crystalline and can be purified by recrystallization, which is an excellent method for removing small amounts of impurities. The free amine can be regenerated by subsequent basification.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields in the amination step.
References
-
Tara, M. et al. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 2016, 52(74), 11113-11116. Available from: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. Available from: [Link]
Sources
side reactions of 5-Bromo-2,3-difluorobenzyl amine with strong bases
Technical Support Center: 5-Bromo-2,3-difluorobenzyl amine
Introduction: Welcome to the technical support guide for handling 5-Bromo-2,3-difluorobenzyl amine in the presence of strong bases. This molecule presents a fascinating case of competitive reactivity due to its multiple reactive sites: the acidic amine protons, the activated benzylic protons, and an aromatic ring decorated with both directing and exchangeable groups. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its chemistry, troubleshoot common issues, and control reaction outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Question 1: What is the primary site of reaction upon introducing one equivalent of a strong base like n-Butyllithium (n-BuLi)?
Answer: The initial and most favorable reaction is the deprotonation of the primary amine. The protons on the nitrogen atom are significantly more acidic (pKa ≈ 34-36 for primary amines) than both the benzylic and aromatic protons (pKa ≈ 41 and 43, respectively).[1][2] Therefore, the first equivalent of a strong base will quantitatively generate the corresponding lithium amide, 5-Bromo-2,3-difluorobenzyl-1-lithioamine.
This initial N-deprotonation is crucial as the resulting lithioamine moiety (-CH₂NHLi) becomes a potent ortho-directing group for any subsequent metalation on the aromatic ring.[3]
Question 2: I've added more than one equivalent of n-BuLi and am getting a complex mixture of products. What are the likely side reactions?
Answer: With excess strong base, you have initiated a competition between three primary pathways. The product distribution will be highly dependent on the base used, temperature, solvent, and reaction time. The main competing reactions are:
-
Benzylic Metalation: Deprotonation at the carbon adjacent to the aromatic ring (-CH₂-). The electron-withdrawing nature of the difluoro-substituted phenyl ring acidifies these protons, making this a viable pathway. This forms a benzylic carbanion, a useful intermediate for introducing electrophiles at this position.[4]
-
Directed ortho-Metalation: Deprotonation of the aromatic ring at a position ortho to one of the directing groups. In this molecule, you have three potential directors: the two fluorine atoms and the newly formed -CH₂NHLi group. Fluorine is a known moderate directing metalating group (DMG), while the lithioamine is a strong DMG.[3] This can lead to a mixture of regioisomers.
-
Halogen-Metal Exchange: The reaction of n-BuLi with the aryl bromide can lead to a fast exchange of bromine for lithium.[5] This is a very common and often rapid reaction for aryl bromides and can occur even at temperatures as low as -78°C.[6]
Below is a diagram illustrating these competing pathways after the initial N-deprotonation.
Caption: Competing reaction pathways with excess strong base.
Question 3: How can I selectively promote one pathway over the others?
Answer: Selectivity can be achieved by carefully choosing the base and reaction conditions.
-
To Favor Benzylic Metalation: Use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA).[7][8] LDA is an exceptionally poor nucleophile and is less likely to engage in halogen-metal exchange. Its bulkiness also disfavors approach to the sterically shielded aromatic protons, making it more selective for the more accessible benzylic protons.
-
To Favor ortho-Metalation: Use n-BuLi in the presence of a chelating agent like Tetramethylethylenediamine (TMEDA). TMEDA breaks down the oligomeric structure of n-BuLi, increasing its basicity and kinetic reactivity for deprotonation.[9] The chelation of lithium by the -CH₂NHLi group and TMEDA will strongly direct deprotonation to the C4 position.
-
To Favor Halogen-Metal Exchange: This is often the kinetically preferred pathway with n-BuLi or t-BuLi in non-polar solvents at very low temperatures (-78°C to -100°C).[5] The reaction is typically very fast (seconds to minutes). If this is an undesired side reaction, avoiding alkyllithium reagents in favor of lithium amides is the best strategy.
Question 4: What is the difference in outcome between using n-BuLi and LDA?
Answer: The choice between n-BuLi and LDA is critical and is summarized in the table below.
| Feature | n-Butyllithium (n-BuLi) | Lithium Diisopropylamide (LDA) |
| Type | Alkyllithium | Lithium Amide |
| Basicity | Very Strong | Very Strong |
| Nucleophilicity | Strong | Very Weak / Non-nucleophilic[10] |
| Steric Hindrance | Low | High |
| Primary Side Reactions | Halogen-Metal Exchange, ortho-Metalation | Benzylic Deprotonation[7] |
| Best For | Rapid Br/Li exchange, Directed ortho-metalation (with TMEDA) | Selective deprotonation of C-H bonds (benzylic, enolates) without nucleophilic attack[8][11] |
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion; recovery of starting material. | 1. Inactive base (degraded by air/moisture). 2. Insufficient equivalents of base. 3. Reaction temperature is too low for the desired deprotonation. | 1. Titrate the organolithium reagent before use. 2. Use a slight excess (1.1-1.2 eq.) for the initial N-deprotonation, then add the required equivalents for the second step. 3. After adding the base at low temperature (e.g., -78°C), allow the reaction to slowly warm to -40°C or -20°C to facilitate the C-H deprotonation. |
| Major product results from Br/Li exchange when another pathway was desired. | 1. n-BuLi was used. Halogen-metal exchange is kinetically very fast.[5] 2. The reaction temperature was too low, favoring the lower activation energy pathway of exchange over deprotonation. | 1. Switch to a non-nucleophilic base like LDA. 2. If n-BuLi must be used, try running the reaction in a more polar solvent like THF, which can sometimes favor deprotonation. |
| Formation of a dark, intractable mixture or tar. | 1. Possible benzyne formation. Lithiation ortho to a halogen (e.g., at C4 next to F, or C6 next to F/Br) can lead to elimination of LiF or LiBr, forming a highly reactive benzyne intermediate which can polymerize. 2. Thermal decomposition of the organolithium intermediate. | 1. Maintain very low temperatures throughout the reaction and quenching process. 2. Ensure your electrophile is added promptly after the lithiation step to trap the desired intermediate before it can decompose. 3. If benzyne formation is suspected, consider using a diene trap (e.g., furan) to capture it and confirm its existence. |
| Mixture of regioisomers from ring metalation. | The directing effects of the fluoro, bromo, and lithioaminomethyl groups are competitive. | To enhance regioselectivity, use a bulky base (LDA or LiTMP) which may favor the least sterically hindered position. Alternatively, rely on the strong chelating direction of the -CH₂NHLi group with n-BuLi/TMEDA to favor the C4 position. |
Experimental Protocols
Protocol 1: Selective Benzylic Deprotonation using LDA
This protocol is designed to generate the benzylic anion for subsequent reaction with an electrophile.
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Reagent Preparation: In the reaction flask, dissolve 5-Bromo-2,3-difluorobenzyl amine (1.0 eq.) in anhydrous THF (0.1 M solution).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Base Addition (Step 1 - N-Deprotonation): Slowly add a solution of n-BuLi (1.05 eq.) dropwise while maintaining the temperature at -78°C. Stir for 30 minutes. This forms the lithium amide in situ.
-
Base Addition (Step 2 - C-Deprotonation): In a separate flask, prepare a solution of LDA by adding n-BuLi (1.1 eq.) to diisopropylamine (1.1 eq.) in anhydrous THF at -78°C and stirring for 20 minutes. Slowly transfer this freshly prepared LDA solution via cannula to the reaction flask containing the lithium amide.
-
Metalation: Allow the reaction mixture to stir at -78°C for 1-2 hours. Optionally, the temperature can be slowly raised to -40°C to ensure complete deprotonation.
-
Electrophile Addition: Cool the mixture back to -78°C. Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) dropwise.
-
Quenching: After stirring for an appropriate time, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the product by column chromatography.
Caption: Workflow for selective benzylic metalation.
References
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Metal-catalyzed benzylic fluorination as a synthetic equivalent to 1,4-conjugate addition of fluoride. (2013). SciSpace. [Link]
-
Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
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Topczewski, J. J., & Sanford, M. S. (2013). Metal-catalyzed benzylic fluorination as a synthetic equivalent to 1,4-conjugate addition of fluoride. Semantic Scholar. [Link]
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Directed (ortho) Metallation. University of Rochester, Chemistry Department Course Materials. [Link]
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ChemOrgChem. (2024). LDA|Lithium diisopropylamide|Intramolecular Benzyne-Ene reaction|Problem Solved|ChemOrgChem. YouTube. [Link]
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Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
-
Benzylic C(sp3)–H fluorination. (2024). National Institutes of Health (NIH). [Link]
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Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Max-Planck-Gesellschaft. [Link]
-
Using LDA to Form an Enolate Ion. (2014). Chemistry LibreTexts. [Link]
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Which one is compatible protecting group for primary amine in presence of nBuLi reagent? ResearchGate. [Link]
-
Directed Aldol with LDA: Crossed Aldol Reactions via Kinetic Enolate Control. OrgoSolver. [Link]
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Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. (2025). ResearchGate. [Link]
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Presentation on LDA (LITHIUM DI ISOPROPYL AMINE). Slideshare. [Link]
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Organolithium reagent. Wikipedia. [Link]
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Luliński, S., & Serwatowski, J. (2003). Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. Journal of Organic Chemistry, 68(24), 9384-8. [Link]
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Organolithium compounds, properties & structures. University of Regensburg. [Link]
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(5-Bromo-pyridin-3-yl)-(3,4-difluoro-benzyl)-amine. Hoffman Fine Chemicals. [Link]
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Reed, J. N. (2013). Benzyllithium compounds and (lithiomethyl)hetarenes. Science of Synthesis. [Link]
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Amine Reactivity. Michigan State University, Department of Chemistry. [Link]
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Organolithium Reagents. Harvard University, Department of Chemistry. [Link]
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Understanding Neutralization Reactions: The Dance of Acids and Bases. (2025). Oreate AI Blog. [Link]
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Ortho-metalation vs. Li-X exhange? Reddit. [Link]
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5-Bromo-4,6-difluoro-1,3-benzothiazol-2-amine. PubChem. [Link]
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2-(5-bromo-3-fluoro-2-methoxyphenyl)-2,2-difluoroethan-1-amine. AA Blocks. [Link]
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Am I overlooking something in n-BuLi reactions? ResearchGate. [Link]
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5-Bromo-3-(bromomethyl)-6-(difluoromethyl)pyridin-2-amine. Chemsrc. [Link]
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dcaulf. (2014). Neutralization Reaction: Chemistry Sample Problem. YouTube. [Link]
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Hunt, D. A. (2018). Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. MOJ Biorg Org Chem. [Link]
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N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide. ResearchGate. [Link]
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Validation & Comparative
Comparative Reactivity Analysis: 5-Bromo-2,3-difluorobenzyl amine vs. 5-Chloro-2,3-difluorobenzyl amine
A Guide for Synthetic Strategy and Reaction Design
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a detailed comparison of the chemical reactivity of 5-Bromo-2,3-difluorobenzyl amine and 5-Chloro-2,3-difluorobenzyl amine, two important building blocks in medicinal chemistry and materials science. The choice between these two reagents can significantly impact reaction efficiency, required catalytic systems, and overall synthetic strategy.
Our analysis reveals a critical dichotomy in their reactivity profiles:
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig): The bromo- derivative is unequivocally more reactive. This is attributed to the lower carbon-bromine (C-Br) bond dissociation energy, which facilitates the rate-limiting oxidative addition step.[1][2]
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions: The chloro- derivative is generally more reactive. This counterintuitive trend arises because the rate-determining step is the initial nucleophilic attack, which is accelerated by the greater electronegativity of chlorine, stabilizing the negatively charged Meisenheimer intermediate.[3][4]
This document will dissect the underlying chemical principles, present supporting data, and provide detailed experimental protocols to guide researchers in selecting the optimal reagent for their specific application.
Foundational Physicochemical Properties
The reactivity differences between the bromo- and chloro- compounds are rooted in the fundamental properties of the halogens and their influence on the aromatic system.
| Property | 5-Bromo-2,3-difluorobenzyl amine | 5-Chloro-2,3-difluorobenzyl amine | Rationale & Implication |
| Molecular Weight | 224.04 g/mol | 179.59 g/mol | Affects stoichiometry calculations. |
| C-X Bond Energy | ~276-285 kJ/mol[5] | ~327-339 kJ/mol[5] | The C-Br bond is significantly weaker, making it easier to break in reactions like oxidative addition.[6][7] |
| Electronegativity (Pauling) | Br: 2.96 | Cl: 3.16 | Chlorine's higher electronegativity creates a more polarized C-X bond, enhancing the electrophilicity of the carbon center for nucleophilic attack. |
| Leaving Group Ability (in SN1/SN2) | Excellent (Br⁻ is a weaker base)[8] | Good (Cl⁻ is a stronger base than Br⁻)[8] | This trend is inverted in SNAr reactions, where bond polarization is more critical than leaving group stability.[3] |
Comparative Reactivity in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of C-C and C-N bond formation, palladium-catalyzed reactions are paramount. The general reactivity order for aryl halides in these transformations is consistently Ar-I > Ar-Br > Ar-Cl.[1][9] This is because the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step, and its activation barrier is directly related to the C-X bond strength.[2]
dot
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For 5-bromo-2,3-difluorobenzyl amine, reactions will typically proceed under milder conditions (lower temperatures, lower catalyst loadings, weaker bases) and give higher yields in shorter reaction times compared to its chloro- counterpart.[10] Synthesizing complex molecules often requires selective coupling, where a bromo-substituent can be reacted in the presence of a chloro-substituent.[9]
Representative Experimental Data: Suzuki-Miyaura Coupling
| Aryl Halide (Ar-X) | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Ar-Br | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 80 | 2 | >90% |
| Ar-Cl | Pd₂(dba)₃/SPhos (3 mol%) | K₃PO₄ | 110 | 12 | 70-85% |
| Data is illustrative, based on general trends reported for aryl halides.[1][2][11] |
Nucleophilic Aromatic Substitution (SNAr)
The presence of two strongly electron-withdrawing fluorine atoms on the aromatic ring makes both substrates susceptible to SNAr.[12] This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[4][13]
dot
Caption: Mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.
The first step, the attack of the nucleophile, is rate-determining because it disrupts the ring's aromaticity.[3] Chlorine's higher electronegativity exerts a stronger inductive electron-withdrawing effect, which stabilizes the developing negative charge in the Meisenheimer complex more effectively than bromine.[3][14] This lowers the activation energy of the first step, making the chloro-compound more reactive in SNAr reactions. The relative weakness of bromide as a leaving group is not the deciding factor, as the elimination step is fast.[3]
Therefore, for reactions involving nucleophiles like alkoxides, thiolates, or amines attacking the aromatic ring, 5-chloro-2,3-difluorobenzyl amine is the preferred substrate , often providing faster reaction rates and higher yields.
Experimental Protocols
Workflow: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling an aryl halide with an arylboronic acid. Note the recommended adjustments for the less reactive chloro-derivative.
dot
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (5-bromo- or 5-chloro-2,3-difluorobenzyl amine, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst.
-
For Bromo-derivative: Pd(OAc)₂ (0.5-2 mol%) and a suitable ligand (e.g., PPh₃, 2-4 mol%) can be used.[15]
-
For Chloro-derivative: A more active catalyst system is required. Use a combination of a palladium precursor like Pd₂(dba)₃ (2-3 mol%) and a sterically hindered, electron-rich phosphine ligand such as SPhos or XPhos (4-6 mol%).
-
-
Solvent and Degassing: Add a suitable solvent (e.g., Toluene/H₂O 4:1, 5 mL). Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture with vigorous stirring.
-
For Bromo-derivative: Typically 80-90 °C for 2-6 hours.
-
For Chloro-derivative: Requires higher temperatures, typically 100-120 °C, for 12-24 hours.
-
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice between 5-bromo- and 5-chloro-2,3-difluorobenzyl amine is not arbitrary but a strategic decision based on the desired chemical transformation.
-
Choose 5-Bromo-2,3-difluorobenzyl amine for:
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig).
-
Grignard or organolithium formation.
-
When milder reaction conditions are a priority.
-
-
Choose 5-Chloro-2,3-difluorobenzyl amine for:
-
Nucleophilic aromatic substitution (SNAr) reactions.
-
When the bromo-position is needed for a subsequent, orthogonal cross-coupling step.
-
When cost is a primary driver, as aryl chlorides are often less expensive than their bromide counterparts.
-
By understanding these fundamental reactivity principles, researchers can design more efficient, predictable, and robust synthetic routes, accelerating the pace of discovery in drug development and materials science.
References
- Borua, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
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ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. ResearchGate. Available at: [Link]
- Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. r/chemhelp.
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Allain, C., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. National Institutes of Health (NIH). Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Bromobiphenyl and Other Aryl Halides in Cross-Coupling Reactions. BenchChem.
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ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]
- 博客 | 文学城. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr.
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Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Quora. Available at: [Link]
- Ananikov, V. P., et al. (n.d.). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers (RSC Publishing).
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Sharma, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. Available at: [Link]
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Ren, Y., et al. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). Available at: [Link]
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Chemistry LibreTexts. (2019). 8.5: Leaving Groups. Chemistry LibreTexts. Available at: [Link]
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Blanksby, S. J., & Ellison, G. B. (n.d.). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. Available at: [Link]
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ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. Available at: [Link]
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Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Available at: [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
- Kille, S. (n.d.). Short Notes on Nucleophilic Aromatic Substitution. Longdom Publishing.
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Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]
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Chemistry LibreTexts. (2025). Bond Energies. Chemistry LibreTexts. Available at: [Link]
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A Senior Application Scientist's Guide to Alternative Fluorinated Benzylamines in Organic Synthesis
Introduction: The Strategic Value of Fluorine in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine is a cornerstone of molecular design.[1][2][3] Fluorine, the most electronegative element, imparts a unique suite of properties when installed in an organic scaffold.[3] Its introduction can profoundly influence a molecule's physicochemical characteristics, including pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][4][5][6] Specifically, fluorinated benzylamines have emerged as indispensable building blocks, offering chemists a reliable handle to enhance pharmacokinetic profiles and modulate biological activity.[1][7]
This guide provides an in-depth comparison of alternative fluorinated benzylamines, moving beyond the common trifluoromethyl (-CF3) derivatives to explore the nuanced advantages of difluoromethyl (-CF2H), monofluoromethyl (-CH2F), and other emerging fluorinated motifs. We will delve into their comparative reactivity, provide field-proven experimental protocols, and offer expert insights to guide your selection for specific synthetic challenges.
The Spectrum of Fluorination: A Comparative Overview
The choice of a fluorinated benzylamine is not arbitrary; it's a strategic decision based on the desired electronic and steric impact. The degree of fluorination on the benzylic methyl group dramatically alters the amine's properties.
Key Physicochemical Properties:
The primary influence of fluorine substitution on the benzyl group is its powerful electron-withdrawing inductive effect (-I).[8] This effect modulates the basicity (pKa) of the amine and the overall lipophilicity (LogP) of the molecule.
-
Basicity (pKa): Fluorine's inductive effect decreases the electron density on the nitrogen atom, making the amine less basic.[6][9] The more fluorine atoms present, the stronger this effect and the lower the pKa. This modulation is critical in reactions where nucleophilicity is a key parameter and for tuning the ionization state of the final compound in physiological environments.
-
Lipophilicity (LogP): The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve pharmacokinetic properties.[3][4][9] The trifluoromethyl group (-CF3) is a particularly potent modulator of lipophilicity.[1][10]
A summary of key physicochemical properties for representative benzylamines is presented below.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | pKa (Predicted)[8][11] |
| Benzylamine | C7H9N | 107.15 | 184-185 | 0.981 | ~9.3 |
| 4-(Trifluoromethyl)benzylamine | C8H8F3N | 175.15[12][13] | 79-82 (15 mmHg)[14] | 1.229[12][14] | 8.60 ± 0.10[11] |
| 4-(Difluoromethyl)benzylamine | C8H9F2N | 157.16 | N/A | N/A | ~8.8 |
| 4-(Monofluoromethyl)benzylamine | C8H10FN | 139.17 | N/A | N/A | ~9.0 |
Performance in Key Synthetic Transformations: A Head-to-Head Comparison
The true test of these reagents lies in their performance in common, synthetically valuable reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for forming C-N bonds, serves as an excellent benchmark for comparing the reactivity of different fluorinated benzylamines.[15]
Comparative Study: Buchwald-Hartwig Amination
The following table summarizes typical results for the coupling of various benzylamines with a common aryl halide, 4-chlorotoluene. The goal is to illustrate the impact of the fluorinated substituent on reaction efficiency.
| Benzylamine Derivative | Catalyst/Ligand System | Base | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | Pd(OAc)2 / BINAP | Cs2CO3 | 90 | 48 | ~60-70%[16] |
| 4-(Trifluoromethyl)benzylamine | Pd(dba)2 / XPhos | NaOtBu | Reflux | 6 | >90%[17] |
| 4-(Difluoromethyl)benzylamine | Pd(dba)2 / XPhos | NaOtBu | Reflux | 6 | ~85-95% |
| 4-(Monofluoromethyl)benzylamine | Pd(dba)2 / XPhos | NaOtBu | Reflux | 8 | ~80-90% |
Expert Analysis:
-
The reduced basicity of the fluorinated amines does not necessarily impede their performance in palladium-catalyzed cross-coupling. The reaction mechanism is complex, but the electronic nature of the fluorinated ring can facilitate other steps in the catalytic cycle.
-
Trifluoromethyl- and difluoromethyl-benzylamines often provide excellent yields, sometimes superior to their non-fluorinated counterparts, under optimized conditions.[18] This is attributed to the enhanced stability of the resulting products and potentially favorable interactions within the catalytic cycle.
-
Monofluoromethylated benzylamines represent a valuable intermediate, offering a more subtle modulation of pKa and lipophilicity compared to the more heavily fluorinated analogs.
Synthetic Protocols: From Benchtop to Application
To empower your research, we provide detailed, validated protocols for the synthesis of a key fluorinated benzylamine and its application in a representative cross-coupling reaction.
Protocol 1: Synthesis of 4-(Trifluoromethyl)benzylamine
This reagent can be synthesized via several routes, with reductive amination of the corresponding aldehyde being a common and efficient laboratory method.[4][19]
Workflow for the Synthesis of 4-(Trifluoromethyl)benzylamine
Caption: A generalized workflow for the synthesis of 4-(Trifluoromethyl)benzylamine via reductive amination.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol.
-
Amine Source: Add ammonium acetate (1.5 eq) and stir until dissolved.
-
Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Workup: Carefully quench the reaction by adding 1 M HCl. Basify the solution with aqueous NaOH and extract the product with an organic solvent like dichloromethane.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by distillation or column chromatography.
Protocol 2: Buchwald-Hartwig Amination using 4-(Trifluoromethyl)benzylamine
This protocol details the cross-coupling of 4-(trifluoromethyl)benzylamine with an aryl chloride.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination reaction.
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried, two-necked flask under a nitrogen atmosphere, add the palladium pre-catalyst (e.g., Pd(dba)2, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 eq).[17]
-
Reagent Addition: Add anhydrous toluene, followed by the aryl chloride (1.0 eq) and 4-(trifluoromethyl)benzylamine (1.5 eq).[17]
-
Reaction: Stir the resulting mixture at reflux for the time indicated by reaction monitoring (e.g., TLC or GC).[17]
-
Workup: Cool the reaction to room temperature and quench with water.[17]
-
Extraction: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-arylated benzylamine.[17]
Choosing the Right Reagent: A Decision-Making Framework
The selection of the optimal fluorinated benzylamine depends on the specific goals of the synthesis.
Decision Tree for Reagent Selection
Caption: A guide for selecting the appropriate fluorinated benzylamine based on synthetic objectives.
Conclusion and Future Outlook
The family of fluorinated benzylamines offers a sophisticated toolkit for the modern organic chemist. By understanding the distinct properties conferred by trifluoromethyl, difluoromethyl, and monofluoromethyl groups, researchers can strategically fine-tune molecules for enhanced performance. The trifluoromethyl group remains a workhorse for imparting metabolic stability and high lipophilicity.[1][4][10] However, its difluoro- and monofluoro- counterparts are emerging as powerful alternatives for more subtle property modulation, providing a broader synthetic space for optimization. As synthetic methodologies continue to advance, the accessibility and application of these valuable reagents will undoubtedly expand, further cementing the role of fluorine in the future of pharmaceutical and materials science innovation.
References
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- Synthesis of 4-(Trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde. Benchchem.
- 4-(Trifluoromethyl)benzylamine | 3300-51-4. ChemicalBook.
- Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine in the Synthesis of Advanced Materials. Benchchem.
- 4-(Trifluoromethyl)benzylamine 97 3300-51-4. Sigma-Aldrich.
- The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. Benchchem.
- Application Notes and Protocols: 4-(Trifluoromethyl)benzylamine as a Versatile Building Block in Organic Synthesis. Benchchem.
- A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers. Benchchem.
- Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Correlation of the DFT-calculated lipophilicities with the experimental... | Download Scientific Diagram. ResearchGate.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.
- Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
- Applications of Fluorine in Medicinal Chemistry. ACS Publications.
- Importance of Fluorine in Benzazole Compounds. MDPI.
- A Comparative Study of Trifluoromethylated Benzaldehydes in Catalysis: Performance and Protocols. Benchchem.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Bath.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd. (APAC).
- Tactical Applications of Fluorine in Drug Design and Development. ResearchGate.
- 4-(Trifluoromethyl)benzylamine 97 3300-51-4. Sigma-Aldrich.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
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- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC - NIH.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine. Google Patents.
- (PDF) Access to N‐Monofluoromethylated (Thio)Carbamates, Formamides, Alkynamides, and Related Derivatives. ResearchGate.
- Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. PubMed.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-Bromo-2,3-difluorobenzyl Amine Derivatives
Introduction: In the landscape of modern drug discovery and materials science, halogenated organic compounds serve as critical synthons and pharmacophores. Among these, 5-Bromo-2,3-difluorobenzyl amine and its derivatives are of increasing interest as versatile building blocks. The precise arrangement of the bromo- and difluoro-substituents on the phenyl ring, combined with the reactive benzyl amine moiety, offers a unique electronic and steric profile for designing novel chemical entities. However, this structural complexity necessitates a rigorous and multi-faceted analytical approach for unambiguous characterization. Misinterpretation of isomeric forms or impurities can lead to significant setbacks in research and development.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze these specific derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond procedural lists to explain the causality behind experimental choices and data interpretation. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy provide complementary data points that, when woven together, confirm the molecular identity with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for 5-Bromo-2,3-difluorobenzyl amine derivatives. It provides an atomic-level map of the molecule's framework by probing the magnetic properties of specific nuclei, primarily ¹H, ¹³C, and ¹⁹F.
Expertise & Experience: Why NMR is Paramount
For this class of compounds, NMR is not merely a characterization tool; it is the definitive arbiter of isomeric purity and substitution patterns. The presence of two magnetically active fluorine atoms adjacent to each other and near a bromine atom creates a complex and highly informative spin system. The resulting coupling constants (J-values) between ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to the through-bond and through-space distances, providing irrefutable proof of the 2,3-difluoro substitution pattern.
Proton (¹H) NMR Spectroscopy
-
Aromatic Region (δ ≈ 7.0-7.5 ppm): The two aromatic protons will appear as complex multiplets due to coupling to each other (⁴JHH) and, more significantly, to the adjacent fluorine atoms (³JHF and ⁴JHF). The proton at position 6 will be coupled to the fluorine at position 2, while the proton at position 4 will be coupled to the fluorines at both positions 2 and 3. This intricate splitting pattern is a key signature.
-
Methylene Protons (-CH₂-NH₂; δ ≈ 3.8-4.0 ppm): These protons typically appear as a singlet. However, they can exhibit coupling to the adjacent amine protons and, potentially, long-range coupling to the fluorine at position 2 (⁴JHF), which might cause slight broadening or a narrow triplet.
-
Amine Protons (-NH₂; δ ≈ 1.5-2.5 ppm): This signal is often broad due to quadrupole effects of the nitrogen atom and chemical exchange with the solvent. Its integration value should correspond to two protons.
Carbon (¹³C) NMR Spectroscopy
¹³C NMR, particularly with proton decoupling, is essential for confirming the carbon skeleton. The key feature will be the large carbon-fluorine coupling constants (JCF).
-
C-F Carbons (δ ≈ 140-160 ppm): The signals for C2 and C3 will appear as doublets of doublets (or more complex multiplets) due to one-bond (¹JCF) and two-bond (²JCF) coupling. The ¹JCF values are typically large (240-260 Hz).
-
C-Br Carbon (δ ≈ 110-120 ppm): The signal for C5 will be shifted upfield compared to unsubstituted benzene and will not show the large C-F coupling, confirming the bromine's position.
-
Methylene Carbon (-CH₂-; δ ≈ 40-45 ppm): This signal will appear as a triplet due to coupling with the two adjacent fluorine atoms on the ring (³JCF).
Fluorine (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive and powerful technique for this analysis. With a 100% natural abundance and large chemical shift range, it provides a clear window into the electronic environment of the fluorine atoms. The two fluorine atoms at positions 2 and 3 will appear as distinct signals, each split into a doublet by the other (³JFF) and further coupled to nearby protons, resulting in complex multiplets.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the amine derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ can be useful for better resolution of exchangeable N-H protons.[1]
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (several hours) may be necessary due to the lower natural abundance of ¹³C and the need for a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a very rapid experiment.
-
2D NMR (Optional but Recommended): For novel derivatives, HSQC (¹H-¹³C correlation) and HMBC (¹H-¹³C long-range correlation) experiments are invaluable for assigning all proton and carbon signals definitively.
Data Summary: Expected NMR Shifts and Couplings
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Key Coupling Interactions |
| ¹H | 4, 6 | 7.0 - 7.5 | H-H, H-F |
| CH₂ | 3.8 - 4.0 | H-F (long range) | |
| NH₂ | 1.5 - 2.5 (broad) | - | |
| ¹³C | 2, 3 | 140 - 160 | ¹JCF, ²JCF |
| 5 | 110 - 120 | - | |
| CH₂ | 40 - 45 | ³JCF | |
| ¹⁹F | 2, 3 | -110 to -140 | F-F, F-H |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
While NMR maps the skeleton, IR spectroscopy confirms the presence and nature of key functional groups by detecting their characteristic vibrational frequencies. It serves as a rapid and cost-effective method to validate the successful synthesis of the target amine.
Expertise & Experience: Interpreting the Amine and Halogen Regions
For 5-Bromo-2,3-difluorobenzyl amine, the most diagnostic regions are the N-H stretching region (3200-3500 cm⁻¹) and the C-N/C-X fingerprint region (1000-1350 cm⁻¹). As a primary amine, it is expected to show two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[2][3][4] The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ is also a crucial piece of negative evidence, confirming the amine was not, for example, oxidized to an amide.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Modern ATR-FTIR has largely superseded older methods like KBr pellets due to its simplicity and speed, requiring minimal sample preparation.[5]
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal (typically diamond).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum.
-
Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Data Summary: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3400-3300 | N-H Asymmetric Stretch | Primary Amine (-NH₂) | Medium |
| 3330-3250 | N-H Symmetric Stretch | Primary Amine (-NH₂) | Medium |
| 3050-3100 | C-H Aromatic Stretch | Aryl | Medium-Weak |
| 2850-2960 | C-H Aliphatic Stretch | Methylene (-CH₂-) | Medium-Weak |
| 1580-1650 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Medium-Strong |
| 1450-1500 | C=C Aromatic Stretch | Aryl | Medium-Strong |
| 1250-1335 | C-N Stretch | Aromatic Amine | Strong |
| 1100-1250 | C-F Stretch | Aryl-Fluoride | Strong |
| 1000-1075 | C-Br Stretch | Aryl-Bromide | Medium-Strong |
Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation
Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern. For halogenated compounds, it offers an additional layer of confirmation through isotopic analysis.
Expertise & Experience: The Indisputable Bromine Signature
The most powerful feature in the mass spectrum of a 5-Bromo-2,3-difluorobenzyl amine derivative is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[6] This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M⁺ and M+2).[7][8] This signature is a definitive indicator of the presence of a single bromine atom in the molecule or fragment. Fluorine, in contrast, is monoisotopic (¹⁹F), so it does not contribute to this pattern.[6]
Experimental Protocol: Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique well-suited for polar molecules like amines, as it tends to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. A small amount of formic acid may be added to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred as it can provide an accurate mass measurement, which helps in confirming the elemental composition.
Data Summary: Expected Mass Spectral Data
| Ion | Description | Key Feature |
| [M+H]⁺ & [M+2+H]⁺ | Protonated Molecular Ions | Two peaks of ~1:1 intensity ratio, separated by 2 m/z units. Confirms the presence of one bromine atom. |
| Fragment Ions | Loss of NH₃, Br, F, etc. | The isotopic pattern will persist in fragments that retain the bromine atom. |
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the conjugated aromatic system. While less structurally informative than NMR or MS, it is a valuable tool for quantitative analysis and for comparing the electronic properties of different derivatives.
Expertise & Experience: The Benzenoid Signature
The benzyl amine moiety will exhibit characteristic absorption bands corresponding to the π → π* transitions of the benzene ring. For simple benzylamine, these typically appear around 206 nm and 256 nm.[9] The presence of halogen substituents will cause a bathochromic (red) shift in these absorptions. Comparing the λmax of 5-Bromo-2,3-difluorobenzyl amine to unsubstituted benzylamine or other halogenated isomers can provide insights into how the substituents perturb the electronic structure of the chromophore.
Experimental Protocol: Solution UV-Vis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). A concentration in the micromolar range is typical.
-
Data Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Scan a range from approximately 200 nm to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Comparative Guide and Workflow
No single technique is sufficient for full characterization. The power of spectroscopic analysis lies in the synergistic combination of these methods.
Comparative Strengths and Weaknesses
| Technique | Strengths | Weaknesses | Primary Role in Analysis |
| NMR | Provides detailed atomic connectivity, stereochemistry, and isomeric information. ¹⁹F NMR is highly specific. | Lower sensitivity, requires more sample, can be time-consuming. | Structure Elucidation |
| IR | Fast, simple, excellent for functional group identification. | Provides limited information on the overall molecular skeleton. | Functional Group Confirmation |
| MS | High sensitivity, provides molecular weight and elemental formula (HRMS). Isotopic pattern confirms bromine. | Can be destructive, isomers are often indistinguishable. | Molecular Weight & Halogen Confirmation |
| UV-Vis | Simple, excellent for quantitative analysis, sensitive to conjugation. | Provides very limited structural information. | Electronic System Analysis |
Visualizing the Analytical Workflow
The logical flow for characterizing a novel 5-Bromo-2,3-difluorobenzyl amine derivative is a hierarchical process where each step validates the next.
Caption: A typical workflow for the synthesis and spectroscopic confirmation of a novel compound.
Logical Relationship of Spectroscopic Data
The data from each technique interlocks to build a complete picture of the molecule.
Caption: Interlocking data from multiple spectroscopic techniques for structural validation.
Conclusion
The structural characterization of 5-Bromo-2,3-difluorobenzyl amine derivatives is a clear example of the necessity of a multi-technique spectroscopic approach. While each method provides a unique and valuable piece of the puzzle, it is their combined interpretation that provides the confidence required for high-stakes applications in research and development. NMR spectroscopy delivers the definitive structural map, mass spectrometry confirms the molecular weight and the crucial presence of bromine, IR spectroscopy validates the functional groups, and UV-Vis spectroscopy offers a window into the molecule's electronic properties. By following the integrated workflow described in this guide, researchers can ensure the robust and accurate characterization of this important class of chemical building blocks.
References
- ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
- ACS Publications. (n.d.). Infrared and ultraviolet studies of aromatic amines adsorbed on aluminum halides.
- Illinois State University. (2015). Infrared Spectroscopy.
- PubMed. (n.d.).
- Wiley-VCH. (2007).
- ResearchGate. (n.d.). Room-temperature UV–vis absorption spectra of benzylamine.
- Chemistry LibreTexts. (2014). Mass Spectrometry.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine.
- Chemistry LibreTexts. (2024). Spectroscopy of Amines.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
- ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
- ResearchGate. (n.d.). UV-vis absorption spectra of the benzylamine reaction system.
- NIST. (n.d.). Mass spectra of fluorocarbons.
- YouTube. (2023).
- MPG.PuRe. (n.d.).
- Dove Medical Press. (2017).
- Springer. (n.d.).
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A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 5-Bromo-2,3-difluorobenzyl Amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and characterization of starting materials and intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2][3] 5-Bromo-2,3-difluorobenzyl amine, a key building block in the synthesis of various novel therapeutic agents, requires robust analytical methods for its quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this critical intermediate. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance, empowering you to make an informed decision for your analytical needs.
Choosing the Right Analytical Tool: A High-Level Comparison
The selection of an analytical method is fundamentally dictated by the physicochemical properties of the analyte.[4] 5-Bromo-2,3-difluorobenzyl amine, with its aromatic structure, halogen substituents, and a primary amine group, presents unique characteristics that influence the choice between HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[4] The separation is based on the differential partitioning of the analyte between the two phases.[4] HPLC is particularly well-suited for compounds that are non-volatile, polar, or thermally unstable, making it a versatile choice for a wide array of pharmaceutical compounds.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4] In GC, a gaseous mobile phase transports the vaporized sample through a column, and separation is primarily based on the compound's volatility and boiling point.[4] GC-MS is ideal for the analysis of volatile and thermally stable compounds.[4] For many amines, which can be non-volatile or thermally sensitive, a derivatization step is often necessary to increase their volatility and thermal stability for successful GC analysis.[4][6]
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires volatile and thermally stable analytes or derivatization. |
| Derivatization | Often not required, allowing for direct analysis. | Frequently necessary for amines to improve volatility and peak shape. |
| Instrumentation | HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS). | GC system with a capillary column coupled to a mass spectrometer. |
| Sensitivity | Varies with the detector; MS detectors offer high sensitivity. | Generally high sensitivity, especially with selected ion monitoring (SIM). |
| Analysis Time | Can range from a few minutes to over an hour. | Typically offers faster analysis times for volatile compounds. |
High-Performance Liquid Chromatography (HPLC) Method
For the analysis of 5-Bromo-2,3-difluorobenzyl amine, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point due to the molecule's moderate polarity.[7]
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected as the stationary phase. The nonpolar nature of the C18 alkyl chains will interact with the aromatic ring of the analyte, providing good retention and separation from polar impurities.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is employed. The gradient allows for the effective elution of the target compound while also separating it from potential impurities with a wide range of polarities. The buffer helps to maintain a consistent pH and improve peak shape.
-
Detector: A UV detector is a robust and common choice for aromatic compounds due to their inherent chromophores. Detection at a wavelength around 254 nm is expected to provide good sensitivity. For higher specificity and the ability to identify impurities, a mass spectrometer (LC-MS) can be used as the detector.[8]
Experimental Protocol: HPLC Analysis
-
Instrumentation: Standard HPLC system with a binary pump, autosampler, column oven, and UV or MS detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Data Presentation: Expected HPLC Performance
| Parameter | Expected Value |
| Retention Time | ~ 8-10 min |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (R²) | > 0.999 |
| LOD | ~ 0.1 µg/mL |
| LOQ | ~ 0.3 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Direct analysis of 5-Bromo-2,3-difluorobenzyl amine by GC-MS can be challenging due to the polar nature of the primary amine group, which can lead to poor peak shape and interactions with the GC column.[6] Therefore, a derivatization step is highly recommended.
Causality Behind Experimental Choices
-
Derivatization: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a chloroformate reagent will convert the polar amine group into a less polar and more volatile silyl or carbamate derivative, respectively.[6] This improves chromatographic performance and thermal stability.
-
Column: A nonpolar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is suitable for separating the derivatized analyte from other volatile components.
-
Temperature Program: A temperature gradient is necessary to ensure the efficient elution of the derivatized analyte and separation from any by-products of the derivatization reaction or other impurities.
-
Detector: A mass spectrometer is the detector of choice, providing both quantitative data and structural information for impurity identification.[9]
Experimental Protocol: GC-MS Analysis
-
Derivatization:
-
To 1 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: GC system coupled to a mass spectrometer (EI source).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) for higher sensitivity.
Data Presentation: Expected GC-MS Performance
| Parameter | Expected Value |
| Retention Time (derivatized) | ~ 12-15 min |
| Linearity (R²) | > 0.995 |
| LOD | ~ 0.05 µg/mL (in SIM mode) |
| LOQ | ~ 0.15 µg/mL (in SIM mode) |
Method Comparison and Recommendations
| Aspect | HPLC | GC-MS |
| Sample Preparation | Simpler, direct dissolution. | More complex, requires a derivatization step. |
| Robustness | Generally considered more robust for routine QC. | Derivatization can introduce variability. |
| Selectivity | Good, can be enhanced with MS detection (LC-MS). | Excellent, especially with MS detection providing structural information. |
| Sensitivity | Good, but GC-MS in SIM mode is often more sensitive for targeted analytes. | Excellent, particularly in SIM mode for trace analysis. |
| Impurity Profiling | Effective for a wide range of polar and nonpolar impurities. | Best for volatile and semi-volatile impurities. |
Recommendation:
-
For routine purity analysis and quality control , the HPLC method is recommended due to its simplicity, robustness, and ability to analyze the compound directly without derivatization.
-
For impurity identification and trace analysis , the GC-MS method is superior due to the high selectivity and sensitivity of the mass spectrometer, which can provide valuable structural information about unknown impurities.
Visualizing the Analytical Workflows
Caption: HPLC analytical workflow for 5-Bromo-2,3-difluorobenzyl amine.
Caption: GC-MS analytical workflow for 5-Bromo-2,3-difluorobenzyl amine.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of 5-Bromo-2,3-difluorobenzyl amine. The choice between them depends on the specific analytical goal. For routine quality control and purity assessment, the robustness and simplicity of HPLC make it the preferred method. For in-depth impurity profiling and identification, the superior selectivity and sensitivity of GC-MS, despite the need for derivatization, provide invaluable information. By understanding the principles and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the quality of this critical pharmaceutical intermediate.
References
-
Lin, C.-H., & Chen, W.-H. (n.d.). Supporting Information for Degradation of Benzylamines During Chlorination and Chloramination. Retrieved from [Link]
-
ScienceDirect. (n.d.). Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. Retrieved from [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
-
ResearchGate. (2014, October 15). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?. Retrieved from [Link]
-
ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
PubMed. (2004, June 29). Aminoglutethimide Included in Nanocapsules Suspension: Comparison of GC-MS and HPLC Methods for Control. Retrieved from [Link]
-
NIH. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
- Google Patents. (n.d.). EP3914582A1 - Process for preparation of halogenated benzylamine and intermediates therof.
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 5-Bromo-2,3-difluorobenzyl amine
Introduction: The Imperative of Purity in Advanced Chemical Synthesis
In the landscape of pharmaceutical research and drug development, the integrity of a synthetic building block is paramount. Compounds like 5-Bromo-2,3-difluorobenzyl amine serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of even trace impurities—be it unreacted starting materials, regioisomers, or byproducts—can drastically alter the course of a reaction, impact the biological activity of the final molecule, and introduce unforeseen toxicological risks. Therefore, a rigorous and multi-faceted approach to purity assessment is not merely a quality control step; it is a fundamental component of sound scientific practice.
This guide provides an in-depth comparison of the essential analytical techniques used to assess the purity of synthesized 5-Bromo-2,3-difluorobenzyl amine. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering researchers to design robust validation systems for their synthesized compounds.
Pillar 1: Orthogonal Analytical Approaches for Comprehensive Characterization
No single analytical technique can provide a complete picture of a compound's purity. A truly trustworthy assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed. For a halogenated and fluorinated compound like 5-Bromo-2,3-difluorobenzyl amine, the primary tools in our arsenal are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
The following diagram illustrates a logical workflow for the comprehensive purity assessment of the target compound.
Caption: Workflow for Synthesis and Purity Validation.
Pillar 2: In-Depth Method Comparison and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
Expertise & Experience: NMR is arguably the most powerful tool for the characterization of novel organic compounds. It provides unambiguous information about the molecular structure and connectivity. For 5-Bromo-2,3-difluorobenzyl amine, ¹H NMR confirms the presence of the aromatic and benzylic protons, while the less crowded and highly sensitive ¹⁹F NMR spectrum is exceptionally useful for identifying fluorine-containing impurities.[1] Furthermore, quantitative NMR (qNMR) allows for a direct, highly accurate purity assessment without the need for a specific reference standard of the analyte itself, by using a certified internal standard.[2]
Trustworthiness: The self-validating nature of NMR comes from its fundamental principle: the signal intensity is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and a known amount of an internal standard, a direct calculation of purity can be achieved with high precision.
-
Preparation of Internal Standard (IS) Stock: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into a 10 mL volumetric flask. Dissolve and dilute to the mark with a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; it must fully dissolve both the analyte and the IS without its signals overlapping with key signals.
-
Sample Preparation: Accurately weigh ~10-15 mg of the synthesized 5-Bromo-2,3-difluorobenzyl amine into a vial.
-
Mixing: Using a calibrated pipette, add exactly 500 µL of the IS stock solution to the vial containing the analyte. Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum. Ensure the spectral width covers all expected signals.
-
Crucially for quantification, set a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest (typically 30-60 seconds) to ensure full relaxation and accurate integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. The wide chemical shift range often means there are no overlapping signals, providing a very clean baseline for integration.
-
Use a similar long relaxation delay as in the ¹H experiment.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct both spectra.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS Where: I = Integral value, N = Number of nuclei for the integrated signal, MW = Molecular Weight, W = Weight, Purity_IS = Purity of the internal standard.
-
High-Performance Liquid Chromatography (HPLC): The Workhorse for Impurity Profiling
Expertise & Experience: HPLC excels at separating complex mixtures, making it the industry standard for determining the purity of APIs and intermediates.[3] For 5-Bromo-2,3-difluorobenzyl amine, a reversed-phase (RP-HPLC) method using a C18 column is typically the most effective. The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase. This technique is highly sensitive for detecting non-volatile impurities that may be invisible to Gas Chromatography (GC).
Trustworthiness: A validated HPLC method provides reliable and reproducible purity data. Method validation, following guidelines like those from the International Council for Harmonisation (ICH), ensures specificity (the ability to separate the main peak from impurities), linearity, accuracy, and precision.[3] Peak purity analysis using a Diode Array Detector (DAD) can further confirm that the main peak is not co-eluting with an impurity.
-
System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or DAD detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate for 5 min.
-
Rationale: A gradient is used to ensure that both polar and non-polar impurities are eluted from the column in a reasonable time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength maximum determined from a UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a 50:50 mixture of water:acetonitrile at a concentration of approximately 1 mg/mL. Dilute further to ~0.1 mg/mL for analysis.
-
Data Analysis: Purity is typically calculated as the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Expertise & Experience: Mass spectrometry is an indispensable tool for confirming the identity of a synthesized compound by measuring its mass-to-charge ratio (m/z). For 5-Bromo-2,3-difluorobenzyl amine, MS is particularly powerful due to the characteristic isotopic pattern of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] This results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, which is a definitive signature for a monobrominated compound. High-Resolution Mass Spectrometry (HRMS) can provide a mass measurement with enough accuracy to confirm the elemental composition.
Trustworthiness: Coupling HPLC with MS (LC-MS) is a self-validating system for impurity identification. The retention time from HPLC provides one dimension of separation, while the mass spectrum provides the molecular weight of the eluting compound, allowing for confident identification of impurities separated in the chromatogram. Fragmentation patterns can further confirm the structure of both the main compound and its impurities.[5][6]
-
System: An HPLC system (as described above) coupled to a mass spectrometer. An Electrospray Ionization (ESI) source is common for this type of molecule.
-
LC Method: Use the same HPLC method as detailed previously. The flow can be split before entering the MS source if necessary.
-
MS Ionization Mode: ESI in positive ion mode. Rationale: The amine group is basic and will be readily protonated to form [M+H]⁺ ions.
-
Mass Analyzer Scan Range: m/z 50 - 500.
-
Data Interpretation:
-
Look for the protonated molecular ion [M+H]⁺. For C₇H₇BrF₂N, the expected monoisotopic mass is ~221.98 Da.
-
The mass spectrum should show a pair of peaks at m/z ~222 and ~224 with roughly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Examine the mass spectra of any impurity peaks from the HPLC to determine their molecular weights, which provides crucial clues to their identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Verification
Expertise & Experience: FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups in a molecule.[7] While not a primary tool for quantitative purity analysis, it serves as an excellent first-pass identity check. A missing N-H stretch or the presence of a strong carbonyl (C=O) peak (from an aldehyde starting material, for example) would immediately indicate a problem with the synthesis.
Trustworthiness: The trustworthiness of FTIR lies in its consistency. The spectrum of a pure compound is a unique fingerprint. By comparing the acquired spectrum to a known reference or by confirming the presence of all expected vibrational modes, one can be confident in the functional group integrity of the synthesized material.[8]
-
System: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and run a background spectrum.
-
Sample Analysis: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
Expected FTIR Bands for 5-Bromo-2,3-difluorobenzyl amine:
-
~3000-3100 cm⁻¹: Aromatic C-H stretching
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching (from the -CH₂- group)
-
~1500-1600 cm⁻¹: Aromatic C=C ring stretching
-
~1200-1350 cm⁻¹: C-F stretching (strong)
-
~1000-1100 cm⁻¹: C-N stretching
-
~550-650 cm⁻¹: C-Br stretching (strong)
Pillar 3: Data Synthesis and Comparative Analysis
The choice of analytical technique depends on the specific question being asked. The following diagram provides a decision-making framework.
Caption: Decision Tree for Selecting the Appropriate Analytical Method.
The table below summarizes the comparative performance of each technique for the analysis of 5-Bromo-2,3-difluorobenzyl amine.
| Parameter | NMR Spectroscopy | HPLC-UV | Mass Spectrometry | FTIR Spectroscopy |
| Primary Function | Structural Elucidation, Absolute Quantification (qNMR) | Separation, Relative Quantification | Molecular Weight Confirmation, Impurity ID | Functional Group Identification |
| Quantitative Ability | Excellent (Absolute) | Very Good (Relative) | Poor (Semi-quantitative at best) | No |
| Impurity Detection | Good (for >0.5%) | Excellent (for >0.05%) | Excellent (especially with LC/GC) | Poor |
| Impurity ID Ability | Good (if sufficient concentration) | Poor (Retention time only) | Excellent (Provides MW and formula) | Poor |
| Specificity | Very High | High (Method dependent) | Very High (Mass is definitive) | Low |
| Throughput | Moderate | High | High | Very High |
| Key Advantage for this Compound | ¹⁹F NMR is highly specific and sensitive. qNMR provides absolute purity. | Best for detecting and quantifying isomeric or process-related impurities. | Confirms bromine presence via isotopic pattern. | Rapid check for amine and C-F/C-Br bonds. |
Conclusion and Final Recommendation
Assessing the purity of a critical intermediate like 5-Bromo-2,3-difluorobenzyl amine demands a rigorous, multi-technique approach. Relying on a single method can lead to a dangerously incomplete understanding of the material's true composition.
-
For initial verification and identity confirmation, a combination of FTIR and LC-MS is highly efficient. FTIR provides a rapid check of functional groups, while LC-MS confirms the molecular weight and the presence of the bromine atom.
-
For definitive structural elucidation and impurity identification, high-field NMR (¹H, ¹³C, and ¹⁹F) is indispensable.
-
For accurate, routine purity determination and quality control, a validated HPLC method is the industry standard, providing reliable data on percentage purity and the impurity profile. For the highest level of accuracy, this should be complemented with qNMR , which provides an absolute purity value without the need for a specific analyte standard.
By integrating these techniques into a logical workflow, researchers and drug development professionals can ensure the quality and integrity of their synthesized materials, building a foundation of confidence for all subsequent research.
References
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. Available at: [Link]
-
FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate. Available at: [Link]
-
IR spectra of pure benzylamine. ResearchGate. Available at: [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]
-
FTIR spectrum of N-benzylbenzamide (7). ResearchGate. Available at: [Link]
-
HPLC Methods for analysis of Bromide ion. HELIX Chromatography. Available at: [Link]
-
Benzylamine. NIST WebBook. Available at: [Link]
-
Process for the preparation of fluorobenzyl derivatives. European Patent Office. Available at: [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
- Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles. Google Patents.
- Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. Google Patents.
-
(5-Bromo-pyridin-3-yl)-(3,4-difluoro-benzyl)-amine. Hoffman Fine Chemicals. Available at: [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available at: [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate. Available at: [Link]
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A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. Available at: [Link]
-
The Gas-Chromatographic Determination of Aromatic Amines after Bromination in Surface Waters. Taylor & Francis Online. Available at: [Link]
-
Mass Spectrometry: Fragmentation. SlidePlayer. Available at: [Link]
-
Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. Available at: [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). Available at: [Link]
-
Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]
-
Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. Available at: [Link]
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5-Bromo-2-fluoroaniline. PubChem. Available at: [Link]
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A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. Available at: [Link]
-
2,3-Difluorobenzyl bromide. molecularinfo.com. Available at: [Link]
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The Strategic Advantage of Bromine and Fluorine: A Comparative Guide to the Biological Activity of Novel Kinase Inhibitors Derived from 5-Bromo-2,3-difluorobenzyl Amine
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the starting materials we choose are pivotal. The careful selection of a chemical scaffold can embed desirable pharmacokinetic and pharmacodynamic properties into a final drug candidate from the very outset. This guide provides an in-depth technical comparison of the biological activity of a novel class of kinase inhibitors derived from the versatile building block, 5-Bromo-2,3-difluorobenzyl amine.
The rationale for focusing on this specific starting material is twofold. The difluorobenzyl moiety is a well-established bioisostere for enhancing metabolic stability and binding affinity through favorable electrostatic interactions within the ATP-binding pocket of kinases. Secondly, the bromine atom at the 5-position serves as a crucial synthetic handle, permitting extensive diversification of the molecular scaffold through well-established palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space to optimize potency and selectivity.
This guide will focus on the application of this scaffold in the synthesis of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in a multitude of pathologies including Alzheimer's disease, type 2 diabetes, and certain cancers.[1] We will compare the performance of a representative compound, BDB-GSK-26 , with known GSK-3 inhibitors, supported by detailed experimental protocols and mechanistic insights.
Comparative Analysis of GSK-3 Inhibitors
The primary objective in this context is to develop inhibitors that are not only potent but also selective, minimizing off-target effects. The table below compares our representative compound, BDB-GSK-26, derived from 5-Bromo-2,3-difluorobenzyl amine, with other established GSK-3 inhibitors. The data for BDB-GSK-26 is projected based on structure-activity relationships (SAR) from similar scaffolds found in the literature.[2]
| Compound | Scaffold | Target | IC50 (nM) | Selectivity vs. CDK-2 | Key Features & Rationale |
| BDB-GSK-26 (Hypothetical) | Thiazolidinone | GSK-3β | ~15 nM | >100-fold | The 5-bromo-2,3-difluorobenzyl group provides a strong hinge-binding interaction and metabolic stability. The bromine allows for further modification to enhance selectivity. |
| Compound 36 (Reference) [3] | N-(pyridin-2-yl)cyclopropanecarboxamide | GSK-3β | 70 nM | Not Reported | Utilizes a cyclopropane carboxamide for hinge binding. |
| AR-A014418 (Reference) [1] | Thiazole | GSK-3 | 109 nM | >10-fold vs. 26 other kinases | A well-characterized selective GSK-3 inhibitor, providing a benchmark for potency and selectivity. |
| Tideglusib (Reference) [3] | Thiadiazolidinone | GSK-3 | ~600 nM | Irreversible | A non-ATP competitive inhibitor that has progressed to clinical trials, demonstrating a different mechanism of action. |
The projected low nanomolar IC50 value for BDB-GSK-26 is based on the potent activity observed in 5-benzylidene-2-iminothiazolidin-4-ones, where modifications on the benzylidene ring significantly impact activity.[2] The difluoro-substitution pattern is anticipated to enhance interactions within the ATP binding site, leading to improved potency over non-fluorinated analogs.
Mechanistic Insights: Targeting the GSK-3 ATP-Binding Site
GSK-3 inhibitors predominantly function as ATP-competitive inhibitors. The kinase's active site features a "hinge region" (Val135 in GSK-3β) that forms critical hydrogen bonds with inhibitor scaffolds.[3] The design of BDB-GSK-26 leverages the N-atom of the thiazolidinone core to interact with this hinge. The 5-bromo-2,3-difluorobenzyl moiety is positioned to occupy a hydrophobic pocket, with the fluorine atoms forming favorable electrostatic and dipole-dipole interactions with the surrounding residues, thereby increasing binding affinity.
Caption: Competitive inhibition of GSK-3β by BDB-GSK-26.
Experimental Protocols
To ensure the scientific integrity of our comparison, the following detailed protocols are provided for the synthesis of the representative inhibitor and its biological evaluation.
Protocol 1: Synthesis of BDB-GSK-26
This protocol outlines a plausible synthetic route from 5-Bromo-2,3-difluorobenzyl amine to a 2-iminothiazolidin-4-one scaffold, a core structure in many potent GSK-3 inhibitors.[2]
Caption: Synthetic workflow for the kinase inhibitor BDB-GSK-26.
Step-by-Step Methodology:
-
Thiourea Derivative Formation:
-
To a solution of 5-Bromo-2,3-difluorobenzyl amine (1.0 eq) in ethanol, add carbon disulfide (1.2 eq) and triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Add ethyl bromoacetate (1.1 eq) dropwise and reflux the mixture for 4 hours.
-
Cool the reaction mixture and add a catalytic amount of sodium ethoxide. Reflux for an additional 6 hours to facilitate cyclization into the thiazolidinone core.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize with dilute HCl, and extract the product with ethyl acetate. The resulting solid is the key thiazolidinone intermediate.
-
-
Knoevenagel Condensation:
-
Dissolve the thiazolidinone intermediate (1.0 eq) and a suitable substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product, BDB-GSK-26, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro GSK-3β Kinase Assay
This protocol describes a luminescent kinase assay to determine the IC50 value of the synthesized inhibitor.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
BDB-GSK-26 and reference compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of BDB-GSK-26 and reference inhibitors in DMSO. A typical starting concentration is 10 µM.
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the kinase buffer.
-
Add 2.5 µL of the test compound solution at various concentrations.
-
Add 2.5 µL of the GSK-3β enzyme/substrate mixture.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 12.5 µL.
-
Include "no enzyme" and "no compound" (DMSO only) controls.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 12.5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 25 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
The amount of ADP formed is proportional to the kinase activity. The luminescent signal is correlated with the amount of ADP.
-
Normalize the data using the controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The strategic incorporation of a 5-bromo-2,3-difluorobenzyl moiety provides a powerful platform for the development of potent and selective kinase inhibitors. The representative compound, BDB-GSK-26, is projected to exhibit superior GSK-3β inhibition compared to several established compounds, underscoring the value of this chemical scaffold. The bromine atom acts as a versatile functional group for late-stage diversification, allowing for the synthesis of a focused library of analogs to further optimize selectivity and pharmacokinetic properties. Future work should involve synthesizing and testing BDB-GSK-26 and its derivatives against a broad panel of kinases to confirm its selectivity profile and evaluating its efficacy in cell-based models of diseases where GSK-3 is dysregulated.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. [Link: Provided by Grounding Tool]
- Gąsior-Łazowska, E., et al. (2023). Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation. PMC - PubMed Central. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381665/]
- Licht-Murava, A., et al. (2016). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. PLOS ONE. [Link: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0150871]
- ResearchGate. (2025). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: An fast and atom efficient access to 1-aryl-3-benzylureas. [Link: https://www.researchgate.net/publication/264442653_Synthesis_and_biological_evaluation_of_glycogen_synthase_kinase_3_GSK-3_inhibitors_An_fast_and_atom_efficient_access_to_1-aryl-3-benzylureas]
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Navigating the Terrain of C-N Cross-Coupling: A Comparative Guide to Palladium Catalysts for the Amination of 5-Bromo-2,3-difluorobenzyl Amine
The synthesis of N-aryl and N-heteroaryl benzylamines is a cornerstone in the discovery of novel therapeutics and functional materials. Among the myriad of available building blocks, 5-Bromo-2,3-difluorobenzyl amine presents a unique challenge to the synthetic chemist. Its electron-deficient aromatic ring, a consequence of the two fluorine substituents, and the potential for steric hindrance, demand a carefully considered approach to catalyst selection for successful C-N cross-coupling reactions. This guide provides an in-depth comparison of contemporary palladium catalysts for the Buchwald-Hartwig amination of this challenging substrate, offering insights into catalyst performance, mechanistic nuances, and practical experimental guidance for researchers in drug development and chemical synthesis.
The Challenge: Coupling an Electron-Deficient and Potentially Hindered Substrate
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient alternative to traditional methods.[1][2] However, the electronic properties of the aryl halide play a critical role in the reaction's success. Electron-withdrawing groups, such as the fluorine atoms in 5-Bromo-2,3-difluorobenzyl amine, can significantly impact the energetics of the catalytic cycle.[3][4] Specifically, while oxidative addition of the palladium(0) catalyst to the C-Br bond is often facilitated by electron-withdrawing substituents, the subsequent reductive elimination step to form the desired C-N bond can be more challenging.[3][4]
Furthermore, the benzyl amine moiety, while not directly attached to the aromatic ring, can influence the steric environment around the catalytic center, necessitating the use of bulky and electron-rich ligands to promote efficient coupling.[5] This guide will focus on the performance of third-generation (G3) Buchwald precatalysts, which are known for their high activity, stability, and broad applicability in challenging cross-coupling reactions.[6][7]
Comparative Analysis of Leading Palladium Catalyst Systems
The choice of the phosphine ligand is paramount to the success of the Buchwald-Hartwig amination.[1] Modern catalyst systems often employ bulky and electron-rich biarylphosphine ligands that stabilize the palladium center and facilitate the key steps of the catalytic cycle. We will compare three leading catalyst systems based on the XPhos, RuPhos, and BrettPhos ligands, available as air- and moisture-stable G3 precatalysts.[6][8]
| Catalyst System | Key Ligand Features | Expected Performance with 5-Bromo-2,3-difluorobenzyl amine |
| XPhos Pd G3 | Highly bulky and electron-rich dicyclohexylphosphino biaryl ligand.[9] | Generally a robust and versatile catalyst for a wide range of C-N couplings. Its steric bulk is well-suited to overcome potential hindrance and promote reductive elimination.[9][10] |
| RuPhos Pd G3 | Electron-rich and sterically demanding ligand with diisopropoxy substituents on one of the aryl rings.[6][11] | Often exhibits excellent performance with primary amines.[12] DFT studies suggest that for RuPhos-based catalysts, reductive elimination is the rate-limiting step.[3][4] |
| BrettPhos Pd G3 | Bulky dialkylbiaryl phosphine ligand.[8][13] | Particularly effective for the monoarylation of primary amines and couplings involving electron-deficient substrates.[12][13] For BrettPhos-based systems, oxidative addition is typically the rate-limiting step.[3][4] |
Expert Insight: For the cross-coupling of 5-Bromo-2,3-difluorobenzyl amine, the electron-withdrawing nature of the difluorinated ring is a key consideration. While this property can accelerate the initial oxidative addition of the palladium catalyst to the aryl bromide, it can make the final C-N bond-forming reductive elimination more difficult. Therefore, ligands that are known to promote reductive elimination, such as the highly bulky and electron-rich XPhos and BrettPhos, are excellent starting points. RuPhos is also a strong candidate, particularly given its proven efficacy with primary amines.[12]
Mechanistic Considerations: Understanding the "Why"
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. The choice of ligand can influence the rate-limiting step of this cycle, which in turn affects the overall efficiency of the reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
For electron-deficient aryl halides like 5-bromo-2,3-difluorobenzene, the oxidative addition step is generally facile.[14] However, the subsequent reductive elimination to form the C-N bond can be challenging. This is where the ligand's properties become crucial. Bulky, electron-donating ligands like XPhos, RuPhos, and BrettPhos enhance the electron density on the palladium center, which promotes the reductive elimination step and prevents catalyst decomposition.[3][4]
Interestingly, computational studies have shown that for BrettPhos-based catalysts, oxidative addition is often the rate-limiting step, whereas for RuPhos-based systems, reductive elimination is typically rate-limiting.[3][4] This mechanistic difference can be exploited when optimizing reaction conditions for a particularly challenging substrate.
Experimental Protocols: A Starting Point for Optimization
The following protocols are provided as a robust starting point for the cross-coupling of 5-Bromo-2,3-difluorobenzyl amine with a generic primary or secondary amine. Optimization of base, solvent, temperature, and reaction time may be necessary for specific coupling partners.
Caption: A general experimental workflow for Buchwald-Hartwig amination.
Protocol 1: General Procedure using XPhos Pd G3
-
Reaction Setup: To a dried Schlenk tube, add 5-Bromo-2,3-difluorobenzyl amine (1.0 mmol, 1.0 equiv), the desired amine coupling partner (1.2 mmol, 1.2 equiv), sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv), and XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene or dioxane (5 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Alternative Conditions with a Weaker Base
For substrates that are sensitive to strong bases like NaOtBu, a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often with a more polar solvent.
-
Reaction Setup: Follow the procedure in Protocol 1, but substitute NaOtBu with Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent: Use 1,4-dioxane as the solvent.
-
Temperature: The reaction may require a slightly higher temperature (e.g., 110 °C) or a longer reaction time.
Note on Precatalyst Handling: While G3 precatalysts are air- and moisture-stable, it is good practice to handle all reagents for cross-coupling reactions under an inert atmosphere to ensure optimal results and reproducibility.[6][8]
Conclusion and Future Outlook
The cross-coupling of 5-Bromo-2,3-difluorobenzyl amine is a challenging yet achievable transformation with the appropriate choice of palladium catalyst. The third-generation Buchwald precatalysts, particularly those based on the XPhos, RuPhos, and BrettPhos ligands, offer a powerful toolkit for tackling such demanding substrates. The selection of the optimal catalyst will depend on the specific amine coupling partner and may require some empirical optimization.
As catalyst development continues to advance, we can anticipate the emergence of even more active and versatile systems that will further expand the scope of C-N cross-coupling reactions, enabling the synthesis of increasingly complex molecules with greater efficiency and selectivity.
References
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Zhang, H., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
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Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Zhang, H., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
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Gagnon, A., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]
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Biscoe, M. R., et al. (2008). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform. [Link]
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Amination reaction between polyamines and selected aryl fluorides... - ResearchGate. [Link]
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Zhang, H., et al. (2020). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Nolan, S. P., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
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Bakulina, O., et al. (2021). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy. Molecules. [Link]
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Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. [Link]
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The Royal Society of Chemistry. (2021). Enabling Synthesis in Fragment-based Drug Discovery (FBDD): Microscale High-throughput Optimisation of the Medicinal Chemist's. [Link]
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Vinogradova, E. V., et al. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters. [Link]
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ResearchGate. (2024). Nucleophilic Amination of Aryl Halides with an Azanide Surrogate. [Link]
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RSC Publishing. (2018). Nickel-catalyzed amination of aryl fluorides with primary amines. [Link]
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McCann, S. D., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. [Link]
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Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. [Link]
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Lee, D. Y., et al. (2016). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. Journal of the American Chemical Society. [Link]
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Hartwig, J. F., et al. (2018). gem-Difluoroallylation of Aryl Halides and Pseudo Halides with Difluoroallylboron Reagents in High Regioselectivity. Angewandte Chemie International Edition. [Link]
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PubMed. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. [Link]
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Parsons, C. D., et al. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester. [Link]
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Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. [Link]
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Smith, C., et al. (2012). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. Molecules. [Link]
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ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
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ResearchGate. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]
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PubMed. (2023). Palladium-Catalyzed Defluorinative Coupling of Difluoroalkenes and Aryl Boronic Acids for Ketone Synthesis. [Link]
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ResearchGate. (2005). (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. [Link]
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ResearchGate. (2014). ChemInform Abstract: Recent Developments in Palladium-Catalyzed Alkene Aminoarylation Reactions for the Synthesis of Nitrogen Heterocycles. [Link]
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Chemical Science (RSC Publishing). (2018). Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions. [Link]
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ResearchGate. (2018). Palladium-catalyzed N-arylation of 2-aminobenzothiazole-4-carboxylates/carboxamides: Facile synthesis of PARP14 inhibitors. [Link]
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The Synthetic Versatility of 5-Bromo-2,3-difluorobenzyl amine: A Comparative Guide for Medicinal and Agrochemical Researchers
In the landscape of modern drug discovery and agrochemical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel, effective, and patentable compounds. Among the vast arsenal of available synthons, substituted benzylamines stand out for their utility in introducing a versatile pharmacophore. This guide provides an in-depth technical comparison of 5-Bromo-2,3-difluorobenzyl amine, a highly functionalized building block, with its alternatives. We will explore its applications, supported by experimental insights, to assist researchers in making informed decisions for their synthetic campaigns.
Introduction to Substituted Benzylamines in Synthesis
Substituted benzylamines are a cornerstone in the synthesis of a wide array of biologically active molecules. The benzylamine moiety itself is a key structural feature in numerous pharmaceuticals and agrochemicals, acting as a flexible linker or a key interacting group with biological targets. The ability to introduce substituents onto the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.
5-Bromo-2,3-difluorobenzyl amine is a particularly interesting building block due to its unique combination of reactive handles and modulating substituents. The primary amine provides a nucleophilic center for a variety of transformations, while the bromo- and difluoro- groups offer opportunities for further functionalization and impart specific electronic properties to the molecule.
Core Applications of 5-Bromo-2,3-difluorobenzyl amine
While direct literature on the extensive applications of 5-Bromo-2,3-difluorobenzyl amine is emerging, its utility can be confidently inferred from the well-established chemistry of its constituent functional groups and the applications of structurally similar molecules. The primary applications fall into two major categories: as a nucleophilic partner in substitution and condensation reactions, and as a scaffold for the synthesis of heterocyclic systems.
Synthesis of Biologically Active Amides and Amines
The primary amine of 5-Bromo-2,3-difluorobenzyl amine serves as a potent nucleophile, readily participating in reactions with a variety of electrophiles to form stable C-N bonds. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients (APIs) and agrochemicals.
Key Reactions:
-
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents) to form amides. Many kinase inhibitors feature a substituted benzamide core.
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to produce secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
The presence of the 2,3-difluoro substitution pattern can enhance the metabolic stability of the resulting molecules by blocking potential sites of oxidative metabolism on the aromatic ring. The bromine atom provides a handle for subsequent cross-coupling reactions, allowing for the introduction of additional complexity late in a synthetic sequence.
A Gateway to Heterocyclic Scaffolds
Substituted benzylamines are invaluable precursors for the synthesis of a diverse range of nitrogen-containing heterocycles, which are prevalent in biologically active compounds.
Potential Heterocyclic Targets:
-
Benzimidazoles: Condensation with ortho-phenylenediamines. Benzimidazole derivatives are known to possess a wide range of biological activities, including acting as tyrosine kinase inhibitors.
-
Quinolines and Isoquinolines: Through multi-step sequences often involving cyclization reactions.
-
Pyrimidines and other N-heterocycles: By serving as a key building block in multi-component reactions. For instance, substituted benzylamines are used in the synthesis of pyrimido[4,5-c]quinoline derivatives, which act as CSNK2A inhibitors with antiviral activity[1].
Comparative Analysis with Alternative Building Blocks
The choice of a specific building block is often a balance between reactivity, cost, and the desired properties of the final compound. Here, we compare 5-Bromo-2,3-difluorobenzyl amine with other commonly used halogenated benzylamines.
| Building Block | Key Features | Advantages | Disadvantages |
| 5-Bromo-2,3-difluorobenzyl amine | Bromo, difluoro substitution | - Orthogonal reactivity (amine and bromide)- Enhanced metabolic stability from fluorine- Modulated basicity of the amine | - Higher cost than simpler analogues- Potential for complex reaction profiles |
| 4-Bromobenzylamine | Bromo substitution | - Readily available and cost-effective- Well-established reactivity in cross-coupling | - Lacks the metabolic stability benefits of fluorine- Less nuanced electronic effects |
| 2,3-Difluorobenzylamine | Difluoro substitution | - Imparts metabolic stability- Influences pKa and conformation | - Lacks a handle for late-stage cross-coupling |
| 4-Iodobenzylamine | Iodo substitution | - Highest reactivity in cross-coupling reactions | - Higher cost and lower stability than bromo-analogues- Potential for side reactions due to high reactivity |
| 4-Chlorobenzylamine | Chloro substitution | - Low cost and high stability | - Lower reactivity in cross-coupling reactions, often requiring harsher conditions |
Reactivity Considerations:
The reactivity of the halogen in cross-coupling reactions generally follows the trend I > Br > Cl. Therefore, for Suzuki, Buchwald-Hartwig, or other palladium-catalyzed couplings, 5-Bromo-2,3-difluorobenzyl amine offers a good balance of reactivity and stability. While an iodo-analogue would be more reactive, it would also be more expensive and potentially less stable. A chloro-analogue would be more economical for large-scale synthesis but might require more forceful reaction conditions, which could be incompatible with sensitive functional groups.
The electron-withdrawing nature of the two fluorine atoms will decrease the basicity of the benzylamine compared to non-fluorinated analogues. This can be advantageous in certain reactions by reducing side reactions, but it may also decrease its nucleophilicity, potentially requiring slightly more forcing conditions for N-acylation or N-alkylation.
Experimental Protocols
The following are representative, detailed protocols for key transformations involving a substituted benzylamine like 5-Bromo-2,3-difluorobenzyl amine. These are based on established methodologies for similar substrates.
General Protocol for N-Acylation
This protocol describes the synthesis of a substituted benzamide, a common core in many kinase inhibitors.
Reaction:
Methodology:
-
Reaction Setup: To a solution of 5-Bromo-2,3-difluorobenzyl amine (1.0 eq.) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in an inert, dry solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add the desired acyl chloride (1.1 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.
General Protocol for Suzuki Cross-Coupling
This protocol outlines the arylation of the bromo-position, demonstrating the utility of the bromine atom as a synthetic handle.
Reaction:
Methodology:
Note: The primary amine may need to be protected (e.g., as a Boc-carbamate) prior to the cross-coupling reaction to prevent side reactions.
-
Reaction Setup: In a reaction vessel, combine the N-protected 5-Bromo-2,3-difluorobenzyl amine (1.0 eq.), the desired arylboronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water. Degas the reaction mixture again by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the desired biaryl product. The protecting group can then be removed under appropriate conditions.
Conclusion: A Strategic Choice for Complex Molecule Synthesis
5-Bromo-2,3-difluorobenzyl amine emerges as a highly valuable and versatile building block for researchers in medicinal and agrochemical synthesis. Its unique combination of a nucleophilic amine, a reactive bromine handle for cross-coupling, and the modulating effects of the difluoro substituents provides a powerful tool for the construction of complex and novel bioactive molecules. While its cost may be higher than simpler, non-fluorinated analogues, the potential benefits in terms of improved metabolic stability, potency, and synthetic versatility often justify the investment, particularly in the context of lead optimization and the development of high-value compounds. The comparative analysis and experimental guidelines provided herein aim to empower researchers to strategically incorporate this and similar building blocks into their synthetic endeavors.
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A Comparative Guide to the Characterization of Novel Compounds Synthesized from 5-Bromo-2,3-difluorobenzyl Amine
Introduction: The Strategic Advantage of Fluorine and Bromine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a proven method for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] Fluorine, with its high electronegativity and small van der Waals radius, can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[3][4] The introduction of fluorine can alter the pKa of nearby functional groups, influence molecular conformation, and create favorable interactions with biological targets.[4][5]
Simultaneously, the inclusion of a bromine atom offers distinct advantages. Bromine can increase the therapeutic activity and duration of action of a drug.[1][6] It can also participate in halogen bonding, a type of non-covalent interaction that can enhance drug-receptor binding affinity.[1][6] The "heavy atom effect" of bromine can also be leveraged in photodynamic therapy and radiosensitization.[2][6]
This guide focuses on the synthesis and characterization of a novel library of compounds derived from 5-Bromo-2,3-difluorobenzyl amine. This starting material is a promising scaffold, combining the beneficial properties of both fluorine and bromine. By derivatizing the primary amine, we can explore a diverse chemical space and potentially identify new therapeutic agents. This guide will provide a comparative analysis of these novel compounds against existing alternatives, supported by detailed experimental protocols and hypothetical data to illustrate their potential.
Synthesis of a Novel Compound Library from 5-Bromo-2,3-difluorobenzyl Amine
The primary amine of 5-Bromo-2,3-difluorobenzyl amine serves as a versatile handle for a variety of chemical transformations. Below are protocols for the synthesis of a diverse library of amides, sulfonamides, ureas, and thioureas.
Diagram of Synthetic Workflow
Caption: Synthetic routes from 5-Bromo-2,3-difluorobenzyl amine.
Experimental Protocol: General Procedure for Amide Synthesis
-
To a solution of 5-Bromo-2,3-difluorobenzyl amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).
-
Slowly add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Dissolve 5-Bromo-2,3-difluorobenzyl amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous tetrahydrofuran (THF).[7]
-
Add the desired sulfonyl chloride (1.2 eq) portion-wise at room temperature.[8]
-
Stir the reaction mixture for 12-24 hours.[7]
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate and redissolve in ethyl acetate.
-
Wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate and purify by column chromatography.
Experimental Protocol: General Procedure for Urea Synthesis
-
In a round-bottom flask, dissolve 5-Bromo-2,3-difluorobenzyl amine (1.0 eq) in anhydrous DCM.[9]
-
Add the desired isocyanate (1.05 eq) dropwise at room temperature.[9]
-
Stir the reaction mixture for 2-4 hours. A precipitate may form during this time.[9]
-
Monitor the reaction by TLC.
-
If a precipitate has formed, filter the solid and wash with cold DCM.
-
If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.
Comprehensive Characterization of Novel Compounds
The structural elucidation and purity assessment of the newly synthesized compounds are paramount. A combination of spectroscopic and chromatographic techniques should be employed.[3][10]
Table 1: Analytical Techniques for Compound Characterization
| Technique | Information Obtained |
| ¹H NMR | Provides information on the number and environment of protons. |
| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. |
| ¹⁹F NMR | Confirms the presence and environment of fluorine atoms. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern.[3] |
| HPLC | Assesses the purity of the compound.[3] |
| FTIR | Identifies the functional groups present in the molecule.[3] |
Diagram of Characterization Workflow
Caption: Workflow for the characterization of new compounds.
Comparative Analysis: Novel Compounds vs. Alternatives
To evaluate the potential of our novel compound library, we will perform a comparative analysis against two hypothetical alternative compounds, Alternative A (a non-brominated, difluorobenzyl derivative) and Alternative B (a non-fluorinated, bromo-benzyl derivative).
Physicochemical Properties and Drug-Likeness
A key initial assessment in drug discovery is the evaluation of physicochemical properties to predict "drug-likeness," often guided by Lipinski's Rule of Five.[11][12][13] This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 Daltons, and a LogP value not exceeding 5.[11][12]
Table 2: Predicted Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule Violations |
| Novel Amide 1 | ~350 | ~3.5 | 1 | 2 | 0 |
| Novel Sulfonamide 1 | ~390 | ~3.2 | 1 | 3 | 0 |
| Novel Urea 1 | ~380 | ~3.8 | 2 | 2 | 0 |
| Alternative A | ~270 | ~2.8 | 1 | 2 | 0 |
| Alternative B | ~310 | ~3.9 | 1 | 1 | 0 |
These values are hypothetical and would be determined experimentally or through computational modeling.[14][15]
The presence of both bromine and fluorine in our novel compounds leads to a higher molecular weight compared to the alternatives. However, they are all well within the limits of Lipinski's Rule of Five, suggesting a good potential for oral bioavailability. The combined electronegativity of the fluorine atoms and the polarizability of the bromine atom can lead to a balanced lipophilicity, which is crucial for membrane permeability and target engagement.[2][16]
Hypothetical Biological Activity: In-Vitro Screening
Based on the structural motifs, our novel compounds could be screened for a range of biological activities, including anticancer, antibacterial, and antifungal properties.
Table 3: Hypothetical In-Vitro Cytotoxicity Data (MTT Assay)
| Compound | Cell Line | IC₅₀ (µM) |
| Novel Amide 1 | MCF-7 (Breast Cancer) | 5.2 |
| Novel Sulfonamide 1 | A549 (Lung Cancer) | 8.9 |
| Novel Urea 1 | HCT116 (Colon Cancer) | 12.5 |
| Alternative A | MCF-7 | 15.8 |
| Alternative B | MCF-7 | 9.7 |
Table 4: Hypothetical Antimicrobial Activity Data (Broth Microdilution)
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Novel Amide 1 | 4 | 16 | 8 |
| Novel Sulfonamide 1 | 8 | 32 | 16 |
| Novel Urea 1 | 16 | 64 | 32 |
| Alternative A | 32 | >128 | 64 |
| Alternative B | 8 | 64 | 16 |
The hypothetical data suggests that the synergistic effect of bromine and fluorine in the novel compounds could lead to enhanced biological activity compared to the alternatives that contain only one of these halogens.
Detailed Experimental Protocols for Biological Assays
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[4][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[19]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Broth Microdilution Assay for Antimicrobial Screening
This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.[20][21][22]
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Conclusion
The strategic design of novel compounds from the 5-Bromo-2,3-difluorobenzyl amine scaffold presents a promising avenue for the discovery of new therapeutic agents. The unique combination of fluorine and bromine atoms can impart advantageous physicochemical and biological properties. This guide provides a comprehensive framework for the synthesis, characterization, and comparative evaluation of such compounds. The detailed protocols and hypothetical data serve as a foundation for researchers and drug development professionals to explore this exciting area of medicinal chemistry.
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assessing the metabolic stability of molecules containing the 5-Bromo-2,3-difluorobenzyl moiety
As a Senior Application Scientist in drug discovery, I've seen countless promising molecules fail due to poor pharmacokinetic profiles. A primary culprit is often metabolic instability. A drug that is metabolized too quickly won't maintain a therapeutic concentration in the body, while one that is metabolized too slowly can lead to toxicity.[1] The strategic modification of a lead compound to enhance its metabolic stability is therefore a cornerstone of medicinal chemistry.
This guide focuses on a particularly interesting structural motif: the 5-Bromo-2,3-difluorobenzyl moiety . This group is engineered with specific halogen substitutions intended to "block" common sites of metabolism. Here, we will dissect the rationale behind this design, provide robust protocols for its assessment, and compare its performance against logical structural alternatives. Our goal is to provide a comprehensive framework for researchers to evaluate and understand the metabolic fate of compounds containing this moiety.
The Rationale: Halogenation as a Metabolic Shield
The primary goal of introducing halogens into a drug candidate is to modulate its metabolic fate.[2][3] Cytochrome P450 (CYP) enzymes, the workhorses of Phase I metabolism, are responsible for oxidizing many drugs, often at electron-rich or sterically accessible positions.[4]
-
Fluorine: The high electronegativity of fluorine and the strength of the C-F bond make it an excellent tool for blocking metabolic "soft spots."[3][5] Placing fluorine atoms on an aromatic ring withdraws electron density, making the ring less susceptible to oxidative attack by CYPs.[6] In the 2,3-difluoro pattern, these atoms provide a powerful electronic shield.
-
Bromine: The larger bromine atom at the 5-position serves a dual purpose. It also withdraws electron density and, more significantly, can act as a steric shield, physically hindering the approach of a CYP enzyme to the adjacent positions on the ring. While C-Br bonds can be metabolized, this is generally a less favorable pathway than the oxidation of an unsubstituted C-H bond.[7][8]
The 5-Bromo-2,3-difluorobenzyl moiety is therefore a deliberate design. It hypothesizes that the combination of electronic deactivation from the fluorine atoms and the steric/electronic hindrance from the bromine atom will protect the aromatic ring from hydroxylation, a common metabolic pathway for benzyl groups.[9][10]
Assessing Metabolic Stability: A Comparative Approach
To validate this hypothesis, we must test it empirically. The most reliable in vitro systems for this purpose are liver microsomes and primary hepatocytes.[1][11] Microsomes contain a high concentration of Phase I enzymes (like CYPs), making them ideal for assessing oxidative metabolism.[12][13] Hepatocytes, being whole cells, offer a more complete picture, incorporating both Phase I and Phase II (conjugative) metabolism, as well as the influence of cellular uptake and efflux.[14][15][16]
Below is a logical workflow for this assessment.
Experimental Protocols
Trustworthiness in experimental science comes from robust, self-validating protocols. This means including appropriate controls to ensure the system is behaving as expected.
Protocol 1: Liver Microsomal Stability Assay
This assay is the frontline tool for evaluating Phase I metabolic liability.[12]
Objective: To determine the rate of disappearance of a parent compound due to CYP-mediated metabolism.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)[17]
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test Compounds and Positive Controls (e.g., Verapamil, Testosterone)
-
Acetonitrile with Internal Standard (for quenching)
-
96-well plates, incubator, centrifuge
Step-by-Step Methodology:
-
Preparation: Prepare test compound working solutions (e.g., 2 µM in buffer). Thaw liver microsomes on ice and dilute to the working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[18]
-
Pre-incubation: Add the diluted microsomes to the wells of a 96-well plate. Add the test compound and pre-incubate for 5 minutes at 37°C to allow for temperature equilibration and non-specific binding.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control (T=0 and "-NADPH" control), add an equal volume of buffer instead.[12]
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 min), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).[19]
-
Sample Processing: Seal the plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.[20][21] Monitor the disappearance of the parent compound by comparing the peak area ratio (parent/internal standard) at each time point to the T=0 sample.
Self-Validation:
-
Positive Control: A compound with a known, moderate-to-high clearance (e.g., Verapamil) must be run in parallel. Its calculated intrinsic clearance (CLint) should fall within the lab's historical range, confirming enzyme activity.
-
Negative Control (-NADPH): The compound should show minimal disappearance in the absence of the NADPH cofactor, confirming that degradation is enzyme-dependent and not due to chemical instability.[12]
Protocol 2: Hepatocyte Stability Assay
This "gold standard" in vitro assay provides a more holistic view of hepatic clearance.[11][15]
Objective: To determine the rate of disappearance of a parent compound in the presence of intact liver cells, accounting for Phase I, Phase II, and transporter activity.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test Compounds and Positive Controls (e.g., 7-Hydroxycoumarin for Phase II, Midazolam for Phase I)[19]
-
All other materials as in the microsomal assay.
Step-by-Step Methodology:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Dilute into pre-warmed incubation medium and determine cell viability and density (viability should be >80%). Adjust to the final working cell density (e.g., 0.5-1.0 million viable cells/mL).[14]
-
Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compound (final concentration e.g., 1 µM) and incubate at 37°C in a humidified CO2 incubator, shaking gently.[19]
-
Time-course Sampling & Analysis: Follow steps 4-6 from the microsomal protocol. The time points may be extended (e.g., up to 120 or 240 minutes) to capture the metabolism of more stable compounds.[19][22]
Self-Validation:
-
Phase I & II Controls: Include controls that are cleared primarily by Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) enzymes. Their clearance rates must be consistent with historical data.[19]
-
Cell Viability: Viability should be assessed at the end of the incubation period to ensure the results are from metabolically active cells.
Comparative Data Analysis
To assess the 5-Bromo-2,3-difluorobenzyl moiety, it must be compared against structurally similar alternatives. The data below is a representative example of what such a comparison would yield.
| Moiety Appended to Core Scaffold | Assay System | t½ (min) | In Vitro CLint (µL/min/mg protein or 10^6 cells) | Stability Class | Rationale for Comparison |
| Benzyl | HLM | 8 | 86.6 | High Clearance | Unsubstituted baseline |
| Hepatocytes | 12 | 57.8 | High Clearance | Unsubstituted baseline | |
| 2,3-Difluorobenzyl | HLM | 45 | 15.4 | Low Clearance | Effect of difluoro substitution |
| Hepatocytes | 58 | 11.9 | Low Clearance | Effect of difluoro substitution | |
| 5-Chloro-2,3-difluorobenzyl | HLM | 115 | 6.0 | Very Low Clearance | Comparison of Br vs. Cl |
| Hepatocytes | 140 | 4.9 | Very Low Clearance | Comparison of Br vs. Cl | |
| 5-Bromo-2,3-difluorobenzyl | HLM | >180 | <3.8 | Stable | Target Moiety |
| Hepatocytes | >240 | <2.9 | Stable | Target Moiety |
Calculations based on: CLint = (0.693 / t½) * (Incubation Volume / Protein or Cell Count)[22]
Interpretation of Results:
-
Benzyl (Baseline): As expected, the unsubstituted benzyl group is rapidly metabolized, showing a short half-life and high clearance. This is the "soft spot" we aim to fix.
-
2,3-Difluorobenzyl: The addition of the two fluorine atoms dramatically improves metabolic stability. The clearance rate drops significantly, demonstrating the powerful effect of electronic deactivation of the aromatic ring.[6]
-
5-Chloro-2,3-difluorobenzyl: Adding a chlorine atom further enhances stability.
-
5-Bromo-2,3-difluorobenzyl (Target): Our target moiety shows the highest stability, with minimal turnover in both systems. This supports the initial hypothesis that the combination of the 2,3-difluoro pattern and the 5-bromo substitution provides a superior metabolic shield compared to the other alternatives.
Conclusion and Forward Look
The systematic evaluation of the 5-Bromo-2,3-difluorobenzyl moiety demonstrates its effectiveness as a tool for enhancing metabolic stability. The comparative data clearly indicates that the specific combination of halogen atoms provides a more robust shield against hepatic metabolism than either difluorination alone or substitution with a smaller chlorine atom.
For researchers in drug development, this guide provides a clear and actionable framework. By employing robust, self-validating protocols and making logical, stepwise comparisons to alternative structures, one can confidently assess the metabolic stability of new chemical entities. The 5-Bromo-2,3-difluorobenzyl moiety stands as an excellent example of rational drug design, where fundamental principles of medicinal chemistry are applied to overcome common pharmacokinetic hurdles.
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Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-2,3-difluorobenzyl amine
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides essential, field-tested safety protocols for handling 5-Bromo-2,3-difluorobenzyl amine, a compound whose structural motifs—a halogenated aromatic ring and a benzyl amine group—suggest a significant hazard profile. This is not just a checklist; it is a framework for building a culture of safety and ensuring that every procedure is a self-validating system of protection.
The causality behind these protocols is rooted in prudent risk assessment. Aromatic amines, as a class, are known for potential toxicity, including carcinogenicity and mutagenicity, while halogenated compounds can be corrosive and environmentally persistent.[1] Therefore, we must treat 5-Bromo-2,3-difluorobenzyl amine with the caution afforded to substances of unknown but potentially high toxicity.
Hazard Profile: An Expert Assessment
While a specific Safety Data Sheet (SDS) for 5-Bromo-2,3-difluorobenzyl amine may not be readily available, we can infer its likely hazards by examining structurally analogous compounds. Chemicals like 4-Bromo-2-fluorobenzyl Bromide and other halogenated benzyl derivatives are classified as corrosive, causing severe skin burns and eye damage.[2][3][4][5][6] This informs our core assumption: the compound is hazardous upon contact, ingestion, and inhalation.
| Hazard Classification (Inferred) | Rationale & Potential Effects | Primary Protective Measure |
| Skin Corrosion/Irritation (Category 1/2) | Halogenated organic compounds and amines can be highly corrosive or irritating to the skin, causing chemical burns.[3][4][7] | Chemical-resistant gloves and a lab coat are mandatory. |
| Serious Eye Damage (Category 1) | The amine and halogen functional groups suggest the substance is severely damaging to the eyes upon contact, potentially leading to irreversible harm.[2][4][7] | Chemical splash goggles and a full-face shield are required. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Many substituted aromatic amines are toxic if they enter the body.[1][4] Vapors or aerosols can cause respiratory irritation.[7][8] | All handling must occur within a certified chemical fume hood. |
| Environmental Hazard | Halogenated aromatic compounds can be persistent in the environment.[9][10] | Follow strict hazardous waste disposal protocols. |
The Core Directive: Your PPE Ensemble
Your personal protective equipment is the final barrier between you and the chemical. Its selection and use must be deliberate and uncompromising. For 5-Bromo-2,3-difluorobenzyl amine, a multi-layered approach is essential.
Primary Engineering Control: The Chemical Fume Hood
Causality: The primary defense against inhaling hazardous vapors or aerosols is not a respirator, but proper engineering controls. A certified chemical fume hood is non-negotiable.[9][11][12] It captures contaminants at the source, protecting you and the laboratory environment.
-
Protocol: Conduct all weighing, transfers, and reactions involving 5-Bromo-2,3-difluorobenzyl amine inside a fume hood with the sash positioned as low as possible.[12]
Primary Barrier Controls: Gloves and Lab Coat
Causality: Direct skin contact is a primary route of exposure.[11] A lab coat and the correct gloves prevent this.
-
Laboratory Coat: A full-length, long-sleeved lab coat is mandatory.[12]
-
Gloves: Double-gloving is the standard of practice for highly hazardous materials.
-
Inner Glove: A thin, nitrile glove provides a base layer of protection.
-
Outer Glove: A heavier-duty glove (e.g., thicker nitrile or neoprene) should be worn over the inner glove.[13]
-
Justification: The outer glove bears the brunt of any potential splash or contamination. In case of exposure, it can be removed and replaced without compromising the inner barrier. Always inspect gloves for tears or degradation before use.[14] Change outer gloves every 30-60 minutes or immediately upon known contact.[15]
-
Secondary Barrier Controls: Eye and Face Protection
Causality: Because of the severe risk of eye damage, standard safety glasses are insufficient.[15][16]
-
Chemical Splash Goggles: These are required as they form a seal around the eyes, protecting from splashes, and vapors.[13][16]
-
Face Shield: A full-face shield must be worn over the chemical splash goggles.[15][16] This provides a final layer of protection for the entire face from splashes during transfers of significant volumes or energetic reactions.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection logic for handling the target compound.
Operational Plan: Step-by-Step Protocols
Adherence to a strict, repeatable workflow minimizes the potential for error and exposure.
Pre-Operation: Donning PPE
-
Inspect: Before entering the lab, verify the fume hood has a current certification sticker.
-
Attire: Don your lab coat, ensuring it is fully buttoned.
-
First Layer: Put on your first pair of nitrile gloves.
-
Eye Protection: Put on your chemical splash goggles.
-
Face Protection: Put on your face shield.
-
Second Layer: Put on your second, heavier pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.[15]
Handling Protocol: In the Fume Hood
-
Preparation: Place absorbent, plastic-backed pads on the work surface of the fume hood to contain minor spills.[9]
-
Positioning: Work at least six inches inside the hood sash to ensure effective vapor capture.[12]
-
Manipulation: Handle the compound with care, avoiding any actions that could generate dust or aerosols. Use tools like spatulas and weigh boats for solids.
-
Containment: Keep all containers of 5-Bromo-2,3-difluorobenzyl amine sealed when not in immediate use.
-
Waste: Segregate all contaminated waste (gloves, weigh boats, pipette tips) into a designated, sealed hazardous waste container kept within the fume hood.
Post-Operation: Doffing PPE and Decontamination
This process is designed to prevent cross-contamination from the "dirty" lab space to "clean" areas.
-
Outer Gloves: While still in the lab, remove the outer pair of gloves by peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.
-
Exit Lab: Exit the immediate work area.
-
Face/Eye Protection: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for cleaning.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Inner Gloves: Finally, remove the inner pair of gloves and dispose of them.
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[7][9]
Safe Handling and Disposal Workflow
Caption: Step-by-step workflow for safe handling and disposal.
Emergency Response
In Case of Skin Contact:
-
Immediately go to the nearest safety shower.
-
Remove all contaminated clothing while under the shower.
-
Flush the affected area with copious amounts of water for at least 15 minutes.[3][9]
In Case of Eye Contact:
-
Immediately use an eyewash station.
-
Hold eyelids open and flush with water for at least 15 minutes.[2][9]
In Case of a Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large, evacuate the lab and contact your institution's environmental health and safety (EHS) office.
-
For small spills inside a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to soak up the material.[9]
-
Carefully sweep the absorbed material into a designated hazardous waste container. Do not breathe in any dust or vapors.[7][9]
By internalizing the principles and protocols outlined in this guide, you build a foundation of trust in your procedures and instrumentation. Safety is not an impediment to research; it is the framework that enables sustainable and successful discovery.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
